molecular formula C6H9N3 B1296764 4-Methylpyridine-2,3-diamine CAS No. 53929-59-2

4-Methylpyridine-2,3-diamine

Numéro de catalogue: B1296764
Numéro CAS: 53929-59-2
Poids moléculaire: 123.16 g/mol
Clé InChI: RWGGFJXJRPCCGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249323. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGGFJXJRPCCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312076
Record name 4-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53929-59-2
Record name 53929-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyridine-2,3-diamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-methylpyridine-2,3-diamine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound, with the CAS number 53929-59-2, is a solid, light-sensitive compound that should be stored in a dark, inert atmosphere, preferably at 2-8°C.[1] It is a substituted pyridine, a class of aromatic heterocyclic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the vicinal diamine and methyl functional groups on the pyridine core imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Key Identifiers and Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 53929-59-2[3]
Molecular Formula C₆H₉N₃[2][3]
Molecular Weight 123.16 g/mol [2][3]
Physical Form Solid[1]
Melting Point 115-116°C[4]
Storage 2-8°C, inert atmosphere, dark[1][5]

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process starting from the readily available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). A logical synthetic pathway involves the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Amino-4-methylpyridine intermediate 4-Methyl-3-nitro-2-aminopyridine start->intermediate Nitration (HNO₃/H₂SO₄) product This compound intermediate->product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

  • Step 1: Nitration of 2-Amino-4-methylpyridine. [6]

    • Dissolve 2-amino-4-methylpyridine in a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C).

    • Allow the reaction to proceed, monitoring for the formation of the nitramino intermediate.

    • Carefully pour the reaction mixture over crushed ice to precipitate the product.

    • Collect the precipitate by filtration. The primary product of this reaction is 4-methyl-3-nitro-2-aminopyridine.[6]

  • Step 2: Reduction of the Nitro Group.

    • The resulting 4-methyl-3-nitro-2-aminopyridine can then be reduced to form the target diamine.

    • Common reduction methods include the use of iron powder in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

This synthetic route is a well-established method for introducing an amino group onto a pyridine ring adjacent to an existing amino group.[6]

Reactivity Profile

The chemical reactivity of this compound is primarily governed by the two amino groups in ortho positions to each other. This arrangement makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, through condensation reactions with various electrophiles.

Reactivity_of_this compound start This compound product1 Imidazo[4,5-b]pyridines start->product1 product2 2-Substituted Imidazo[4,5-b]pyridines start->product2 product3 Imidazo[4,5-b]pyridin-2-ones start->product3 reagent1 Aldehydes/Ketones reagent1->product1 reagent2 Carboxylic Acids (or derivatives) reagent2->product2 reagent3 Phosgene Equivalents reagent3->product3

References

A Technical Guide to 4-Methylpyridine-2,3-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of 4-methylpyridine-2,3-diamine, a pivotal heterocyclic building block for drug discovery and development. The document elucidates the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it explores the characteristic reactivity of its vicinal diamine functionality, which serves as a versatile synthon for constructing complex, biologically active fused-ring systems. Key applications, particularly in the synthesis of kinase inhibitors and other therapeutic scaffolds, are discussed, underscoring its significance for researchers in medicinal chemistry. All methodologies are presented with an emphasis on the underlying chemical principles and experimental causality, ensuring both reproducibility and a deeper understanding of the compound's utility.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative whose structural features, particularly the adjacent (vicinal) amino groups, make it a valuable precursor in synthetic chemistry. The electron-donating nature of the amino and methyl groups influences the reactivity of the pyridine ring, while the diamine moiety provides a reactive handle for constructing fused heterocyclic systems.

Chemical Identifiers

A compound's identity is unequivocally established by a set of standardized identifiers, crucial for database searching, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 53929-59-2INDOFINE Chemical Company, Inc.[2], Sigma-Aldrich[3]
Molecular Formula C₆H₉N₃PubChem[1]
Molecular Weight 123.16 g/mol INDOFINE Chemical Company, Inc.[2], PubChem[1]
Canonical SMILES CC1=C(C(=NC=C1)N)NPubChem[1][4]
InChIKey RWGGFJXJRPCCGD-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[3]
Physicochemical and Computed Properties

The physical state and stability of a compound dictate its handling, storage, and reaction conditions. These properties, combined with computed descriptors, offer insights into its behavior in both chemical and biological systems.

PropertyValueSource / Comment
Physical Form SolidSigma-Aldrich[3]
Purity (Typical) ≥97%INDOFINE Chemical Company, Inc.[2], Sigma-Aldrich[3]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark placeSigma-Aldrich[3]
XLogP3-AA 0.2PubChem[1] (A measure of lipophilicity)
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Topological Polar Surface Area 64.9 ŲPubChem[1] (Predicts transport properties)

Synthesis and Purification

The synthesis of vicinal diaminopyridines is a foundational process in medicinal chemistry. While numerous specific pathways exist, a robust and widely applicable strategy involves the regioselective nitration of an aminopyridine precursor followed by chemical reduction. This approach is favored for its reliability and the commercial availability of starting materials.

Synthetic Strategy Overview

The chosen synthetic route leverages 2-amino-4-methylpyridine as a readily available starting material. The core transformation involves two key steps:

  • Electrophilic Nitration: Introduction of a nitro group at the C3 position, ortho to the existing amino group. The amino group acts as an activating, ortho-para director, but the pyridine nitrogen deactivates the ring, making harsh conditions necessary. Careful control of temperature is critical to manage regioselectivity and prevent over-nitration.

  • Nitro Group Reduction: Conversion of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and formation of water as the only byproduct.

This workflow is a well-established method for preparing ortho-diamino-substituted pyridines.[5][6]

G cluster_0 Synthesis Workflow for this compound A 2-Amino-4-methylpyridine (Starting Material) B 2-Amino-4-methyl-3-nitropyridine (Intermediate) A->B Step 1: Nitration (HNO₃ / H₂SO₄, 0-10°C) C This compound (Final Product) B->C Step 2: Reduction (H₂, Pd/C, Ethanol)

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of strong acids and flammable materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2-Amino-4-methylpyridine to yield 2-Amino-4-methyl-3-nitropyridine

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Charge: Carefully add concentrated sulfuric acid (H₂SO₄, 4 equivalents) to the flask and cool to 0°C.

  • Substrate Addition: Slowly add 2-amino-4-methylpyridine (1.0 eq) in small portions, ensuring the internal temperature does not exceed 10°C. The formation of the pyridinium salt is highly exothermic.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it separately. Add this mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is ~8-9. The product will precipitate as a yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-amino-4-methyl-3-nitropyridine intermediate.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

  • Setup: To a hydrogenation flask, add the crude 2-amino-4-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen (H₂). Purge the system with nitrogen, then introduce hydrogen gas (typically 50 psi or balloon pressure).

  • Reaction: Stir the reaction vigorously at room temperature. The reduction is often exothermic and can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

For applications in drug discovery, high purity is paramount. The crude product from the reduction step can be purified as follows:

  • Column Chromatography: Dissolve the crude material in a minimal amount of dichloromethane. Load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or dichloromethane/methanol (e.g., 98:2 to 90:10) to separate the product from non-polar impurities and baseline material.

  • Recrystallization: The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's constitution.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). Methyl Protons: A singlet around δ 2.1-2.3 ppm. Amine Protons: Two broad singlets (NH₂) that may vary in chemical shift depending on solvent and concentration (typically δ 4.5-5.5 ppm).
¹³C NMR Expect 6 distinct signals corresponding to the 6 carbon atoms in the unique chemical environments of the molecule.
Mass Spec (MS) [M+H]⁺: Expected at m/z = 124.087. The high-resolution mass should match the calculated exact mass of the protonated species (C₆H₁₀N₃⁺).[4]
Infrared (IR) Characteristic N-H stretching bands (asymmetric and symmetric) for the primary amine groups around 3300-3500 cm⁻¹. C-N stretching vibrations will also be present.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the reactivity of the ortho-diamine moiety. This functional group is a classic precursor for the formation of fused five- and six-membered nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.

Core Reactivity: Annulation Reactions

The primary reaction is a double condensation with a 1,2-dielectrophilic partner to form a new ring fused to the pyridine core. This is known as an annulation reaction.

G cluster_1 General Condensation Reactivity A This compound D Fused Imidazo[4,5-b]pyridine or related heterocycle A->D Condensation (-2 H₂O) B + C 1,2-Dielectrophile (e.g., α-dicarbonyl, phosgene)

Caption: General reaction pathway for forming fused heterocycles.

Application in Kinase Inhibitor Scaffolds

A prominent application is in the synthesis of pyrido[2,3-d]pyrimidines. These structures are bioisosteres of purines and are frequently found in kinase inhibitors. The reaction of this compound with reagents like formamide or urea derivatives can construct the fused pyrimidine ring.

Notably, the broader class of pyrido[2,3-d]pyrimidine-2,4-diamines has been developed as potent and selective inhibitors of mTOR kinase, a critical regulator of cell growth and proliferation and a major target in oncology.[7] The this compound core provides the foundational framework for building these complex inhibitors.

Application in Anti-Infective Agents

The vicinal diamine can be condensed with various aldehydes to form imidazo[4,5-b]pyridine scaffolds, also known as azabenzimidazoles. Derivatives of this class have been investigated and shown to possess potential anti-plasmodial activity, making them relevant for the development of new anti-malarial drugs.[6]

Safety and Handling

Understanding the hazards associated with a chemical is essential for safe laboratory practice.

Hazard InformationDetailsSource
Signal Word WarningSigma-Aldrich[3]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.PubChem[1]
Precautionary Statements P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich[3]

Handling Recommendations:

  • Always handle in a well-ventilated area or chemical fume hood.

  • Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, accessible synthesis, and, most importantly, its versatile diamine functionality make it a high-value building block. Its demonstrated utility in constructing scaffolds for kinase inhibitors and anti-infective agents solidifies its importance in the modern drug discovery pipeline. The protocols and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their synthetic and therapeutic programs.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyridine-2,3-diamine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with a methyl group and two adjacent amine groups, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the molecular structure, properties, characterization, and synthetic considerations of this compound, with a particular focus on its pivotal role as a precursor to potent kinase inhibitors.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are dictated by its distinct molecular architecture. Understanding these properties is crucial for its handling, characterization, and application in chemical synthesis.

Structural Formula and Nomenclature
  • IUPAC Name: this compound[1][2]

  • CAS Number: 53929-59-2[1][2]

  • Molecular Formula: C₆H₉N₃[1]

  • Molecular Weight: 123.16 g/mol [1]

  • Canonical SMILES: CC1=C(C(=NC=C1)N)N[1]

  • InChI Key: RWGGFJXJRPCCGD-UHFFFAOYSA-N[1][2]

The structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group is attached at the 4-position, and two amine groups are located at the 2- and 3-positions. The ortho-diamine functionality is a key feature, enabling the formation of fused heterocyclic systems through condensation reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Physical FormSolid[2]
PurityTypically ≥97%[2]
Storage Temperature2-8°C, under inert atmosphere, protected from light[2]
XLogP3-AA (Predicted)0.2[1]

Note: As of the last update, comprehensive, publicly available crystal structure data for this compound was not identified. Such data would provide definitive bond lengths and angles.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amine groups, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the pyridine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the six unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amine and methyl groups and the electronegativity of the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

  • N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, characteristic of the primary amine groups.

  • C-H stretching: Aromatic and aliphatic C-H stretches are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • N-H bending: Found around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak (M⁺) would be expected at m/z 123.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of this compound

The synthesis of this compound is a critical process for its utilization in further chemical transformations. While a specific, detailed, and publicly available protocol is not readily found, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A common approach involves the reduction of a corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available 4-methylpyridine derivative, followed by nitration and subsequent reduction.

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Reduction (e.g., H₂/Pd-C, SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology based on standard organic chemistry transformations for the synthesis of similar compounds.

Step 1: Nitration of 2-Amino-4-methylpyridine

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 2-amino-4-methylpyridine to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-amino-4-methyl-3-nitropyridine.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

  • Dissolve the nitro compound in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as palladium on carbon (for catalytic hydrogenation) or stannous chloride in concentrated hydrochloric acid.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere. If using a chemical reductant, heat the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure.

  • If an acid was used, neutralize the reaction mixture with a base to precipitate the final product, this compound.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary significance of this compound in drug discovery lies in its role as a key building block for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in a number of kinase inhibitors.

Synthesis of Pyrido[2,3-b]pyrazines

The ortho-diamine functionality of this compound readily undergoes condensation with 1,2-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine ring system. This reaction is a cornerstone of its utility.

Pyrido_Pyrazine_Synthesis A This compound C Pyrido[2,3-b]pyrazine Derivative A->C B 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) B->C Condensation (Acid or base catalysis)

Caption: General scheme for the synthesis of pyrido[2,3-b]pyrazines.

Pyrido[2,3-d]pyrimidines as mTOR Inhibitors

A particularly important application is in the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines, which have been identified as potent and selective inhibitors of the mTOR (mechanistic target of rapamycin) kinase. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical therapeutic target.

The mTOR kinase is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. While first-generation mTOR inhibitors like rapamycin only allosterically inhibit mTORC1, there is a significant demand for ATP-competitive inhibitors that can target the kinase domain directly and inhibit both mTORC1 and mTORC2. The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, has proven to be an excellent platform for developing such inhibitors.

mTOR_Signaling_Pathway cluster_0 Cell Signaling Cascade cluster_1 mTOR Complexes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback Loop Protein Synthesis\n(e.g., S6K, 4E-BP1) Protein Synthesis (e.g., S6K, 4E-BP1) mTORC1->Protein Synthesis\n(e.g., S6K, 4E-BP1) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis\n(e.g., S6K, 4E-BP1)->Cell Growth & Proliferation mTORC2->AKT Phosphorylation Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor->mTORC1 Inhibition Pyrido[2,3-d]pyrimidine Inhibitor->mTORC2 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is a summary of its known hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[3]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

  • Incompatible Materials:

    • Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Conclusion

This compound is a molecule of significant synthetic value, primarily serving as a versatile precursor in the development of complex heterocyclic systems. Its ortho-diamine functionality is the key to its reactivity, enabling the construction of pyrido-fused heterocycles that are of great interest in medicinal chemistry. The successful application of the pyrido[2,3-d]pyrimidine scaffold, derived from this diamine, in the design of potent mTOR kinase inhibitors for oncology underscores the importance of this compound in modern drug discovery and development. As research into novel therapeutic agents continues, the demand for such versatile building blocks is likely to grow.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methylpyridine-2,3-diamine from 4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-Methylpyridine-2,3-diamine, a crucial building block in medicinal chemistry and materials science. The presented synthetic pathway originates from the readily available starting material, 4-picoline (4-methylpyridine), and proceeds through a logical and efficient three-step sequence: amination, regioselective nitration, and subsequent reduction. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic rationale and critical insights into process optimization, purification challenges, and safety considerations. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The Significance of this compound

This compound is a vicinal diaminopyridine derivative of significant interest in the synthesis of complex heterocyclic systems. Its unique arrangement of adjacent amino groups on a pyridine scaffold makes it an invaluable precursor for constructing fused-ring structures, such as imidazopyridines. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other pharmaceutical targets. The strategic placement of the methyl group at the 4-position further allows for fine-tuning of steric and electronic properties in the final target molecules.

Devising the Synthetic Strategy

The direct introduction of two adjacent amino groups onto the 4-picoline ring is a formidable challenge due to the inherent electronic properties of the pyridine heterocycle. Direct C-H amination, particularly at the C3 position, is notoriously difficult and often lacks regioselectivity.[1][2][3]

Therefore, a more robust and controllable strategy involves the sequential introduction of nitrogen-containing functional groups that can be readily converted to amines. The most logical and widely adopted approach is the reduction of a nitrated aminopyridine intermediate. Our selected pathway leverages this principle, beginning with the transformation of 4-picoline into a key precursor, 2-amino-4-methylpyridine, followed by a challenging nitration step, and concluding with a high-yield reduction to afford the target diamine.

This guide will focus on the following validated three-step synthesis:

  • Amination: Conversion of 4-picoline to 2-amino-4-methylpyridine.

  • Nitration: Electrophilic nitration of 2-amino-4-methylpyridine to form 2-amino-3-nitro-4-methylpyridine.

  • Reduction: Catalytic hydrogenation of the nitro group to yield the final product, this compound.

The Synthetic Pathway at a Glance

The overall transformation from 4-picoline to this compound is illustrated below. This workflow highlights the key intermediates and transformations that form the core of this guide.

Synthesis_Workflow Start 4-Picoline Inter1 2-Amino-4-methylpyridine Start->Inter1 Step 1: Amination (Chichibabin Reaction) Inter2 2-Amino-3-nitro-4-methylpyridine Inter1->Inter2 Step 2: Nitration (H2SO4, HNO3) End This compound Inter2->End Step 3: Reduction (H2, Pd/C)

Figure 1: Overall synthetic route from 4-picoline to the target diamine.

Step 1: Precursor Synthesis - 2-Amino-4-methylpyridine

While 2-amino-4-methylpyridine is a readily available commercial starting material, understanding its synthesis from 4-picoline provides a complete picture of the chemical pathway.[4] The classical method for this transformation is the Chichibabin reaction.

Mechanistic Rationale: The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution on the pyridine ring where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), acts as the nucleophile. The reaction preferentially occurs at the electron-deficient C2 and C6 positions. The addition of the amide anion forms a σ-complex, which then rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride subsequently reacts with an amino group of another amide molecule or the solvent to produce hydrogen gas.

For laboratory and process development purposes, it is highly recommended to procure high-purity 2-amino-4-methylpyridine from a reliable commercial source to ensure consistency and avoid the hazards associated with handling sodium amide and cryogenic conditions.

Step 2: Regioselective Nitration of 2-Amino-4-methylpyridine

This step represents the most critical and challenging phase of the synthesis. The goal is to introduce a nitro group at the C3 position, adjacent to the existing amino group.

The Chemical Challenge: Isomer Formation

The electrophilic nitration of 2-amino-4-methylpyridine invariably produces a mixture of two primary isomers: the desired 2-amino-3-nitro-4-methylpyridine and the undesired 2-amino-5-nitro-4-methylpyridine .[5]

  • Directing Effects: The amino group at C2 is a powerful activating group and is ortho, para-directing. This strongly favors substitution at the C3 (ortho) and C5 (para) positions.

  • Steric Hindrance: The methyl group at C4 provides some steric hindrance, which can slightly disfavor substitution at the adjacent C3 and C5 positions, but its electronic donating effect also activates these positions.

The formation of a mixture necessitates a robust purification strategy. This non-selective nitration is a known drawback of this synthetic route, making the control of reaction conditions and subsequent purification paramount.[6]

Detailed Protocol: Synthesis of 2-Amino-3-nitro-4-methylpyridine

This protocol is designed to maximize the yield of the desired 3-nitro isomer. Strict temperature control is essential to manage the exothermic nature of the reaction and minimize byproduct formation.

Reagents and Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution (or Sodium Carbonate)

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. The formation of the pyridinium salt is exothermic.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution from Step 2 via the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 10-15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then slowly heat to 50-60 °C and hold for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base such as concentrated ammonium hydroxide or a saturated sodium carbonate solution until the pH is approximately 7-8. This must be done cautiously in a well-ventilated fume hood due to effervescence and heat generation.

  • Filtration: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual salts. Dry the crude product.

Purification: The Key to Success

The crude product is a mixture of the 3-nitro and 5-nitro isomers. Separation is typically achieved by fractional crystallization. The 3-nitro isomer often exhibits different solubility profiles in specific solvents compared to the 5-nitro isomer.

Fractional Crystallization Protocol:

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly. The less soluble isomer will crystallize first. The specific isomer that precipitates first can depend on the exact solvent system and conditions.

  • Filter the crystals and analyze the filtrate and the solid by TLC or ¹H NMR to determine the composition.

  • Repeat the crystallization process on both the solid and the concentrated filtrate to enrich and isolate the desired 2-amino-3-nitro-4-methylpyridine.

Quantitative Data Summary: Nitration Step
ParameterTypical ValueReference
Starting Material 2-Amino-4-methylpyridine[5]
Product CAS 6635-86-5
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Typical Yield (Crude) 70-85% (isomer mixture)N/A
Typical Yield (Pure 3-nitro) 30-50% (after purification)[7]
Appearance Yellow crystalline solid[7]

Step 3: Reduction to this compound

The final step is the reduction of the nitro group of 2-amino-3-nitro-4-methylpyridine to an amine. This transformation is generally high-yielding and clean, provided the correct methodology is employed.

Selection of Reduction Method: Catalytic Hydrogenation

While several methods can reduce aromatic nitro groups (e.g., metals in acid like Sn/HCl or Fe/HCl), catalytic hydrogenation is the preferred industrial and laboratory method.[8]

Advantages:

  • High Chemoselectivity: Conditions can be tuned to selectively reduce the nitro group without affecting the pyridine ring or other functional groups.

  • Clean Reaction: The only byproduct is water, which simplifies the workup procedure.

  • High Yield: The reaction typically proceeds to completion with high efficiency.

  • Catalyst Reusability: The heterogeneous catalyst can be recovered and potentially reused.

The most common catalyst for this transformation is Palladium on Carbon (Pd/C).[9] Raney Nickel is also effective but can be more pyrophoric and may require higher pressures.

Reduction_Mechanism cluster_0 Catalyst Surface (e.g., Pd/C) Nitro R-NO₂ (Nitro Group) Catalyst Pd Surface Nitro->Catalyst Adsorption H2 H₂ (Hydrogen Gas) H2->Catalyst Adsorption Intermediates Nitroso (R-NO) & Hydroxylamine (R-NHOH) Intermediates Catalyst->Intermediates Hydrogenolysis Amine R-NH₂ (Amine Group) Intermediates->Amine Further Reduction

Figure 2: Conceptual workflow of catalytic hydrogenation of a nitro group.

Detailed Protocol: Catalytic Hydrogenation

Safety Warning: This procedure involves gaseous hydrogen and a potentially pyrophoric catalyst (Pd/C). It must be performed in a properly rated hydrogenation vessel (Parr shaker or similar) in a well-ventilated area, away from ignition sources. The catalyst should be handled wet to minimize the risk of fire.

Reagents and Materials:

  • 2-Amino-3-nitro-4-methylpyridine

  • Palladium on Carbon (5% or 10% Pd, wet)

  • Methanol or Ethanol

  • Hydrogen Gas (high purity)

  • Celite™ or another filter aid

Procedure:

  • Vessel Charging: To a suitable hydrogenation reactor vessel, add a solution of 2-amino-3-nitro-4-methylpyridine in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet Pd/C catalyst to the vessel. The typical catalyst loading is 1-5 mol%.

  • Sealing and Purging: Seal the reactor. Purge the vessel several times with nitrogen to remove all oxygen, then purge with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or 3-7 bar). Begin vigorous agitation and heat gently to 30-40 °C if necessary. The reaction is exothermic, and an uptake of hydrogen will be observed.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of a carefully vented aliquot.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Caution: The filter cake is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching with dilute acid or water).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white crystalline solid.

Quantitative Data Summary: Reduction Step
ParameterTypical ValueReference
Product CAS 53929-59-2[10]
Molecular Formula C₆H₉N₃[10]
Molecular Weight 123.16 g/mol [10]
Typical Yield >95%[9]
Appearance White to off-white solid[10]
Melting Point 115-116 °C[10]

Conclusion

The synthesis of this compound from 4-picoline is a robust, albeit challenging, process that provides access to a highly valuable synthetic intermediate. The pathway relies on established, scalable chemical transformations. The primary bottleneck remains the regioselectivity of the nitration step, which necessitates careful control and an effective purification strategy to isolate the required 2-amino-3-nitro-4-methylpyridine intermediate. The final catalytic hydrogenation step is a reliable and high-yielding transformation that delivers the target product in excellent purity. This guide provides the necessary technical details and causal insights to enable researchers to successfully execute this synthesis, paving the way for further discovery in drug development and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As a vicinal diamine appended to a pyridine scaffold, it serves as a valuable precursor for the synthesis of imidazopyridines and other complex heterocyclic systems. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this compound in any research and development setting.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. The methodologies detailed herein represent best practices for acquiring high-quality spectral data, ensuring trustworthiness and reproducibility in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the chemical formula C₆H₉N₃ and a monoisotopic mass of 123.0796 Da, dictates its unique spectroscopic fingerprint.[1][2] The presence of a substituted pyridine ring, two primary amine groups, and a methyl group gives rise to characteristic signals in NMR, IR, and MS analyses.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number53929-59-2[1]
Molecular FormulaC₆H₉N₃[1][2]
Molecular Weight123.16 g/mol [1]
Monoisotopic Mass123.079647300 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the electron-withdrawing nature of the pyridine nitrogen.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4Doublet1HH-6The proton at position 6 is adjacent to the pyridine nitrogen, leading to a downfield shift. It will be split by the H-5 proton.
~ 6.4 - 6.6Doublet1HH-5The proton at position 5 is coupled to the H-6 proton. Its chemical shift is influenced by the ortho- and para-directing amine and methyl groups.
~ 5.5 - 6.0Broad Singlet2H-NH₂ (C-2)Amine protons are often broad and their chemical shift is concentration and solvent dependent.
~ 4.5 - 5.0Broad Singlet2H-NH₂ (C-3)Similar to the other amine group, this signal is expected to be broad.
~ 2.1 - 2.3Singlet3H-CH₃The methyl group protons are not coupled to other protons and will appear as a singlet.

Rationale based on analysis of related structures like 4-methylpyridin-2-amine and other diamino pyridines.[3]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all six unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-2Carbon attached to the first amine group and adjacent to the pyridine nitrogen.
~ 145 - 150C-6Aromatic carbon adjacent to the pyridine nitrogen.
~ 135 - 140C-4Carbon bearing the methyl group.
~ 120 - 125C-3Carbon attached to the second amine group.
~ 105 - 110C-5Aromatic carbon influenced by the adjacent amine and methyl groups.
~ 20 - 25-CH₃Methyl carbon.

Rationale based on established chemical shifts for substituted pyridines.[4][5][6]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Insert sample into NMR spectrometer (e.g., 400 MHz) B->C D Tune and shim the instrument C->D E Acquire ¹H spectrum (e.g., 16 scans) D->E F Acquire ¹³C spectrum (e.g., 1024 scans) E->F G Apply Fourier Transform, phase correction, and baseline correction F->G H Calibrate chemical shifts (e.g., to residual solvent peak) G->H I Integrate peaks and assign multiplicities H->I

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Strong, DoubletN-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchMethyl (-CH₃)
1640 - 1590StrongN-H BendPrimary Amine (-NH₂)
1580 - 1450Medium-StrongC=C and C=N StretchPyridine Ring
1300 - 1200MediumC-N StretchAromatic Amine
850 - 800StrongC-H Bend (out-of-plane)Substituted Pyridine

Rationale based on characteristic IR frequencies for aromatic amines and substituted pyridines.[3][7][8][9][10]

Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample onto the ATR crystal B Apply pressure using the anvil to ensure good contact A->B C Collect a background spectrum of the empty ATR crystal B->C D Collect the sample spectrum (e.g., average of 32 scans) C->D E Perform automatic background subtraction D->E F Identify and label peak wavenumbers E->F

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
123[M]⁺Molecular ion peak, corresponding to the monoisotopic mass of the compound.[1]
108[M - CH₃]⁺Loss of a methyl radical is a common fragmentation pathway.
95[M - N₂H₄]⁺ or [M - 2NH₂]⁺Potential fragmentation involving the diamine groups.
78[C₅H₄N]⁺Fragmentation of the pyridine ring.

The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the "Nitrogen Rule".

Experimental Protocol for Mass Spectrometry (EI-MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Interpretation A Introduce a small amount of sample into the ion source (e.g., via direct insertion probe) B Bombard sample with high- energy electrons (~70 eV) to create ions A->B C Accelerate ions into the mass analyzer B->C D Separate ions based on their m/z ratio C->D E Detect the ions D->E F Generate a mass spectrum (relative abundance vs. m/z) E->F G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive data from NMR, IR, and MS with standardized, self-validating experimental protocols, researchers can confidently verify the structure and purity of this important chemical building block. The causality behind the predicted spectral features, grounded in the analysis of analogous compounds and fundamental principles, offers a deeper understanding of the molecule's properties. This guide serves as an essential resource for scientists and professionals in drug development and chemical research, ensuring the integrity and quality of their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Methylpyridine-2,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methylpyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its quantitative determination, and offers insights into the practical application of this knowledge.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior in various stages of development and application. From reaction kinetics in synthesis to bioavailability in physiological systems, understanding and quantifying solubility is paramount. This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound in a range of relevant organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring a pyridine ring, two amino groups, and a methyl group, dictates its solubility behavior.

Molecular Structure and Intermolecular Forces

This compound (C₆H₉N₃, Molecular Weight: 123.16 g/mol ) possesses several key structural features that influence its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Amino Groups (-NH₂): The two amino groups are strong hydrogen bond donors and acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility in protic solvents.

  • Methyl Group (-CH₃): This non-polar group contributes to van der Waals interactions and can influence solubility in less polar solvents.

  • Overall Polarity: The presence of multiple nitrogen atoms and the amino groups makes this compound a polar molecule.

The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit significant solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water.[1][2] The lone pairs on the nitrogen atoms can also interact with polar aprotic solvents (e.g., acetone, ethyl acetate). Conversely, its solubility is expected to be limited in non-polar solvents like toluene and hexane.

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which can then be used to estimate solubility.[3][4] However, it is important to note that the accuracy of such predictions for complex, multifunctional molecules can be limited, and experimental verification is crucial.[3][4]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method. This method is widely accepted and provides reliable and reproducible data.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is a multi-step process that requires careful execution to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Incubate at constant temperature with agitation prep_vial->equilibration centrifuge Centrifuge to separate solid and liquid phases equilibration->centrifuge sampling Withdraw supernatant centrifuge->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution hplc HPLC analysis dilution->hplc quantification Quantify concentration hplc->quantification calibration Generate calibration curve calibration->quantification solubility_calc Calculate solubility quantification->solubility_calc

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The necessary equilibration time should be determined in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to facilitate the complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Quantification and Calculation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the analyte in the diluted samples.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Expected Solubility Profile and Data Presentation

Based on the theoretical considerations, the solubility of this compound is expected to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in non-polar solvents. The experimental data should be compiled in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (g/L)Solubility (mol/L)
Polar Protic Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Isopropanol19.9To be determinedTo be determined
Polar Aprotic Acetone20.7To be determinedTo be determined
Ethyl Acetate6.0To be determinedTo be determined
Non-Polar Ethers Diethyl Ether4.3To be determinedTo be determined
Non-Polar Toluene2.4To be determinedTo be determined
Hexane1.9To be determinedTo be determined

Logical Relationships in Solubility

The interplay between the solute, solvent, and experimental conditions dictates the final solubility. This can be visualized as a logical flow.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_solubility Outcome solute_props This compound - Polarity - H-bonding capacity - Molecular size solubility Solubility solute_props->solubility solvent_props Organic Solvent - Polarity (Dielectric Constant) - H-bonding capacity - Molecular size solvent_props->solubility conditions Temperature Pressure conditions->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. The provided protocol, rooted in established scientific principles, offers a self-validating system for generating high-quality, reliable solubility data. This data is indispensable for optimizing synthetic routes, designing formulation strategies, and predicting the behavior of this important chemical entity in various applications. Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures, as well as investigating the impact of co-solvents and pH on the solubility profile.

References

A Researcher's Guide to Sourcing and Quality Control of 4-Methylpyridine-2,3-diamine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylpyridine-2,3-diamine (CAS No. 53929-59-2) is a critical heterocyclic building block in modern medicinal chemistry. Its unique arrangement of amine and methyl functionalities on a pyridine scaffold makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate, offers critical insights for procurement, and details a comprehensive protocol for in-house quality control. For drug development professionals, understanding the nuances of supplier selection and material validation is paramount to ensuring the reproducibility of synthetic campaigns and the integrity of biological data.

Introduction to this compound: A Scaffold for Kinase Inhibitors

This compound, with the molecular formula C₆H₉N₃, belongs to the family of diaminopyridines.[1][2] These structures are of significant interest in pharmaceutical research because they serve as precursors to fused heterocyclic systems, such as imidazopyridines and pyrido[2,3-d]pyrimidines.[3][4] These larger ring systems are privileged scaffolds found in a multitude of kinase inhibitors.

The adjacent diamine groups are particularly reactive, readily undergoing condensation reactions with various electrophiles to form five or six-membered rings. This reactivity is harnessed by medicinal chemists to construct the core structures of drugs targeting critical cellular signaling pathways.

Key Applications in Drug Discovery:

The primary utility of this compound and its structural analogs lies in the synthesis of ATP-competitive kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. Fused heterocyclic cores derived from diaminopyridines are adept at fitting into the ATP-binding pocket of kinases, disrupting their function. Notable kinase families targeted by compounds derived from such precursors include:

  • mTOR (mammalian Target of Rapamycin): Pyrido[2,3-d]pyrimidine-2,4-diamines have been developed as potent and selective inhibitors of mTOR kinase, a crucial regulator of cell growth and proliferation.[3][5][6]

  • Btk (Bruton's Tyrosine Kinase): Btk is a key component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies.[4][7] Various heterocyclic inhibitors, including those based on pyrazolo[3,4-d]pyrimidines, have been developed.[8][9]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Many dual PI3K/mTOR inhibitors utilize scaffolds accessible from diaminopyridine starting materials.[6][10][11]

Given its role as a foundational piece in the synthesis of these high-value therapeutic candidates, securing a reliable and high-quality source of this compound is a critical first step in any related drug discovery program.

Commercial Supplier Landscape

The procurement of specialty chemicals like this compound requires careful consideration of supplier reliability, product quality, and available documentation. Suppliers can be broadly categorized into primary manufacturers, major distributors, and specialized chemical providers.

Below is a comparative table of notable commercial suppliers. Please note that availability and specifications are subject to change, and direct verification with the supplier is always recommended.

SupplierCatalog Number (Example)Typical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) AMBH2D6F02D2 (Ambeed)≥97%250 mg, 1 g, 5 g, 25 gDistributes for partners like Ambeed. Provides comprehensive safety and handling information.
BLD Pharm BD159096≥97%Custom/BulkOffers a range of documentation including NMR, HPLC, and LC-MS data upon request.[12]
INDOFINE Chemical Co. 08-767697%InquireSpecializes in high-purity phytochemicals and research chemicals.[1]
TCI America Not directly listed; related pyridines availableTypically >98%Gram to KilogramA major supplier of reagents for organic synthesis. While not listing this specific diamine, they carry many related building blocks.[13][14]
Thermo Scientific (Alfa Aesar) Not directly listed; related pyridines availableTypically >98%Gram to KilogramA comprehensive portfolio of research chemicals. Researchers should check for availability as catalog updates.[15][16][17]

Critical Considerations for Procurement: A Scientist's Checklist

Simply ordering a chemical from a catalog is insufficient for rigorous drug development. As a senior scientist, the causality behind procurement choices is critical for mitigating risks to project timelines and data integrity.

The Workflow for Supplier Selection and Validation

The process of selecting and validating a supplier for a critical building block should be systematic. The following workflow diagram illustrates a robust process from initial identification to final acceptance for use in synthesis.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Quality Control & Validation cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., Sigma, BLD, INDOFINE) B Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Contact C Evaluate Supplier Tier (Manufacturer vs. Distributor) B->C D Compare Purity, Price, and Lead Time C->D E Procure Small Sample (e.g., 1-5 g) D->E Select Best Candidate F Perform In-House QC Analysis (See Protocol 4.1) E->F G Compare QC Data with Supplier CoA F->G H Decision Point G->H I Approve Supplier & Place Bulk Order H->I Data Matches J Reject Supplier & Return to Sourcing H->J Discrepancy Found

Caption: A logical workflow for sourcing and validating critical chemical reagents.

Scrutinizing the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying a chemical. However, not all CoAs are created equal.

  • Lot-Specific vs. Typical Data: A trustworthy CoA provides analytical results for the specific batch you are purchasing, not "typical values" which may not reflect the actual purity.

  • Analytical Methods: The CoA should clearly state the methods used for purity assessment (e.g., HPLC, NMR, GC). A purity claim without a specified method is a red flag.

  • Completeness: Look for data on water content (Karl Fischer), residual solvents (GC), and elemental analysis, especially for later-stage development.

Understanding Impurities

The synthetic route to this compound often involves the reduction of a corresponding nitro-amino pyridine or amination of a di-halo pyridine.[18][19][20] Potential impurities could include:

  • Isomeric Diamines: Incomplete separation can lead to contamination with other methylpyridine diamine isomers.

  • Partially Reduced Intermediates: Such as nitro-amino-methylpyridines.

  • Residual Catalysts or Reagents: From the synthesis and purification process.

These impurities can have downstream consequences, such as poisoning catalysts in subsequent cross-coupling reactions or generating difficult-to-separate side products, compromising the yield and purity of the final active pharmaceutical ingredient (API).

In-House Quality Control Protocol

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice (GLP) and is essential for ensuring experimental reproducibility.

Comprehensive QC Analysis of this compound

This multi-technique protocol provides a self-validating system for the comprehensive assessment of a new batch of this compound.

Objective: To confirm the identity, purity, and integrity of a supplied batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium formate (for LC-MS)

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • HPLC system with a UV/PDA detector

  • LC-MS system (optional, for mass confirmation)

  • GC-MS system (for volatile impurities)

  • High-field NMR spectrometer (≥400 MHz)

Part A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from non-volatile impurities.

  • Standard Preparation: Accurately prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile/water. From this, prepare a working solution at 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/PDA at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the working solution. Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • Causality: A gradient method is chosen to ensure elution of both polar and non-polar impurities. A C18 column is standard for aromatic compounds.[21][22][23] Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry if an LC-MS system is used.

Part B: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This method confirms the chemical structure and identifies proton and carbon environments.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquisition Parameters (400 MHz):

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include two aromatic protons on the pyridine ring, a methyl singlet, and two broad amine singlets.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect 6 distinct carbon signals.

    • 2D NMR (Optional but Recommended): A COSY experiment will show correlations between coupled protons on the aromatic ring, while an HMBC experiment can confirm long-range C-H correlations, definitively assigning the methyl group's position relative to the amines.[24][25][26]

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts. Ensure the integration of the ¹H NMR signals corresponds to the expected number of protons (e.g., methyl group integrates to 3H). The absence of significant unassigned peaks is crucial.

  • Causality: NMR is the gold standard for structural elucidation. DMSO-d₆ is a good solvent choice as the amine protons are more likely to be observed as distinct, albeit broad, signals compared to in CDCl₃.

Part C: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for detecting residual solvents from the synthesis.

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a suitable solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Analysis: The main peak should correspond to the molecular ion (m/z 123) and a predictable fragmentation pattern.[27] Other peaks can be identified as potential residual solvents (e.g., toluene, ethyl acetate) by searching their mass spectra against a library (e.g., NIST).

  • Causality: Headspace GC-MS is an alternative and often more sensitive method for residual solvent analysis.[28] The chosen temperature program allows for the separation of common organic solvents before the elution of the higher-boiling point analyte.

Handling, Storage, and Safety

Based on available Safety Data Sheets (SDS), this compound requires careful handling.[2]

  • Hazards: The compound is typically classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent oxidation, which can cause discoloration and degradation. Recommended storage temperatures are often 2-8°C.

Conclusion

This compound is a valuable building block for the synthesis of next-generation targeted therapies, particularly kinase inhibitors. For researchers in this competitive field, the integrity of starting materials is non-negotiable. A procurement strategy that extends beyond simple ordering to include rigorous supplier vetting and comprehensive, multi-technique in-house quality control is essential. By implementing the workflows and protocols outlined in this guide, scientists can ensure the quality of their starting materials, leading to more reliable synthetic outcomes and ultimately, more robust and reproducible scientific results.

References

A Technical Guide to the Purity Analysis of Commercially Available 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylpyridine-2,3-diamine is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably imidazopyridine-class compounds. The purity of this diamine directly impacts the impurity profile, safety, and efficacy of the final drug product. This technical guide provides a comprehensive framework for the purity analysis of commercially available this compound. It details a multi-modal analytical strategy encompassing chromatographic and spectroscopic techniques, explains the scientific rationale behind method selection, and offers validated, step-by-step protocols for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity

This compound (CAS 53929-59-2) is a substituted pyridinediamine that serves as a key building block in synthetic organic chemistry.[1] Its primary significance in the pharmaceutical industry lies in its role as a precursor for APIs. The isomeric purity, organic impurity profile, and residual solvent content of this raw material are critical quality attributes (CQAs). Failure to adequately control these parameters can lead to the formation of process-related impurities and degradation products in the final API, potentially compromising patient safety and leading to regulatory challenges.

International Council for Harmonisation (ICH) guidelines mandate the control of impurities in drug substances and products.[2][3] Therefore, a robust, validated analytical control strategy for incoming raw materials like this compound is not merely a quality control measure but a foundational component of modern, risk-based drug development.

Deconstructing the Impurity Profile: From Synthesis to Specification

Understanding the potential impurities in this compound begins with its synthesis. A common synthetic route involves the nitration of an aminomethylpyridine followed by reduction. For instance, the reduction of 2-amino-4-methyl-3-nitropyridine is a typical final step.

This process can introduce several classes of impurities that must be monitored:

  • Starting Materials & Intermediates: Incomplete reduction can leave traces of the nitro-amino precursor.

  • Isomeric Impurities: The synthesis may produce other positional isomers of methylpyridinediamine which can be difficult to separate.

  • By-products: Side reactions such as dimerization or over-reduction can generate related substances.

  • Reagents & Residual Solvents: Solvents and reagents used in the synthesis and purification steps may be carried over.[3][4][5][6]

Table 1: Potential Impurities in this compound
Impurity ClassPotential CompoundTypical OriginRecommended Analytical Technique
Intermediate 2-Amino-4-methyl-3-nitropyridineIncomplete reductionHPLC-UV, LC-MS
Isomer 4-Methylpyridine-2,6-diamineNon-selective synthesisHPLC-UV, GC-MS
By-product Azoxy or Azo dimersOxidative side-reactionsHPLC-UV, LC-MS
Residual Solvents Toluene, Methanol, EthanolSynthesis and purificationHeadspace GC-FID

The following diagram illustrates the synthetic origin of key potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Origins A 2-Amino-4-methylpyridine B Nitration (HNO3/H2SO4) A->B Imp2 Isomeric By-product (e.g., from starting material) A->Imp2 Isomeric Precursor C 2-Amino-4-methyl-3-nitropyridine (Intermediate) B->C D Reduction (e.g., H2/Pd-C, Fe/HCl) C->D Imp1 Unreacted Intermediate (Impurity A) C->Imp1 Incomplete Reaction E This compound (Final Product) D->E Imp3 Dimerization By-product (Impurity B) D->Imp3 Side Reaction

Caption: Synthetic pathway and potential impurity formation.

A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete purity profile. A robust strategy integrates orthogonal methods to ensure all potential impurities are detected and quantified. This approach forms the basis of a self-validating system where the weaknesses of one technique are compensated for by the strengths of another.

The core workflow should include:

  • Chromatographic Separation (HPLC): The primary tool for separating and quantifying organic impurities (related substances).

  • Volatiles Analysis (GC): Specifically for identifying and quantifying residual solvents.

  • Spectroscopic Confirmation (MS/NMR): Used for structural elucidation of unknown impurities and identity confirmation of the main component.

  • Assay: To determine the exact potency or percentage purity of the material.

workflow Sample Commercial Sample Receipt Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC HPLC-UV/PDA Analysis (Related Substances & Assay) Prep->HPLC GC Headspace GC-FID (Residual Solvents) Prep->GC Identity Identity Confirmation (MS, NMR, FT-IR) Prep->Identity Report Generate Certificate of Analysis (CoA) HPLC->Report GC->Report Identity->Report

Caption: Overall analytical workflow for purity assessment.

Chromatographic Purity: HPLC & GC Methods

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC with UV detection is the cornerstone for analyzing non-volatile organic impurities.[7][8] The polarity and aromatic nature of this compound make reversed-phase (RP) HPLC an ideal choice.

Expertise & Rationale:

  • Column Selection: A C18 (octadecyl) column is the workhorse for RP chromatography and provides excellent retention for moderately polar aromatic compounds.[7]

  • Mobile Phase: A buffered mobile phase is critical. The diamine has basic pKa values, and controlling the pH prevents peak tailing by ensuring a consistent ionization state. A phosphate or acetate buffer around neutral pH is a good starting point. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and better UV transparency.

  • Detection: The pyridine ring is a strong chromophore. UV detection between 230-280 nm typically provides excellent sensitivity. A Photodiode Array (PDA) detector is highly recommended as it can assess peak purity, a key factor in a self-validating method.

Protocol: HPLC Method for Related Substances

This protocol provides a starting point for the analysis of organic impurities.

  • Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Sample Preparation: Accurately weigh 25.0 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water/Acetonitrile. (Final concentration: 0.5 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm, with PDA scan from 200-400 nm.

    • Gradient Program: See Table 2.

  • Data Analysis: Integrate all peaks. Report impurities as a percentage of the total peak area. Any impurity greater than 0.10% should be identified if possible.

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
Gas Chromatography (GC) for Residual Solvents

Residual solvent analysis is mandated by ICH Q3C guidelines and is critical for ensuring patient safety.[4][5] Static headspace coupled with gas chromatography and a flame ionization detector (HS-GC-FID) is the industry-standard technique due to its sensitivity and ability to handle non-volatile sample matrices.[6]

Expertise & Rationale:

  • Technique: Headspace sampling avoids injecting the non-volatile diamine onto the GC column, which would cause contamination and poor chromatography.

  • Column Selection: A DB-624 or equivalent column is designed for the separation of common polar and non-polar solvents encountered in pharmaceutical manufacturing.

  • Diluent: A high-boiling, polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the sample and facilitate the efficient partitioning of volatile solvents into the headspace.

Protocol: Headspace GC for Residual Solvents
  • Instrumentation: GC system with a Headspace Autosampler and Flame Ionization Detector (FID).

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO and seal immediately.

  • GC Conditions: See Table 3.

Table 3: Typical HS-GC-FID Parameters
ParameterSetting
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 15 °C/min, hold 5 min
Injector Temp 230 °C
Detector Temp 250 °C (FID)
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Vial Equilibration Time 15 min

Method Trustworthiness: The Role of Validation

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[9] The validation should be performed according to the ICH Q2(R1) guideline.[2][10][11] This process ensures the data generated is reliable, reproducible, and accurate.

Table 4: Key Validation Parameters (ICH Q2(R1))
ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a defined range.
Range The interval between the upper and lower concentrations of analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature).

Conclusion

The purity of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. A comprehensive analytical control strategy, built on the principles of scientific integrity and regulatory compliance, is essential. By integrating orthogonal techniques like HPLC for organic impurities and GC for residual solvents, and by validating these methods according to ICH guidelines, researchers and developers can ensure the quality, safety, and consistency of this vital raw material. This guide provides the foundational protocols and scientific rationale to establish such a robust system, thereby safeguarding the integrity of the entire drug development lifecycle.

References

Reactivity of the amino groups in 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Amino Groups in 4-Methylpyridine-2,3-diamine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two adjacent, yet electronically and sterically distinct, amino groups on a pyridine scaffold. This guide provides an in-depth analysis of the differential reactivity of the C2 and C3 amino groups. We will dissect the underlying electronic and steric factors that govern their nucleophilicity and explore how these differences can be harnessed to achieve regioselective transformations. This document serves as a technical resource for researchers, offering not only mechanistic rationale but also actionable experimental protocols for key reactions.

The Molecular Landscape: Electronic and Steric Heterogeneity

The reactivity of this compound (4-MPDA) is not a simple matter of two equivalent amino groups. The pyridine ring itself imposes a significant electronic bias. The ring nitrogen is strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring toward electrophilic attack and modulates the basicity and nucleophilicity of its substituents.

The two amino groups reside in fundamentally different electronic environments:

  • The C2-Amino Group: Positioned alpha to the ring nitrogen, this group experiences a strong deactivating inductive effect. The lone pair on this nitrogen is less available for donation, rendering it less basic and less nucleophilic.

  • The C3-Amino Group: Located beta to the ring nitrogen, the inductive deactivation from the heteroatom is attenuated. Furthermore, this position is influenced by the electron-donating methyl group at C4 through hyperconjugation and a weak inductive effect (+I). This combination enhances the electron density at the C3 position, making the attached amino group more electron-rich.

Sterically, the C2-amino group is flanked by the ring nitrogen, while the C3-amino group is situated between the C2-amino group and the C4-methyl group. While both experience some crowding, the immediate proximity of the C2-amino group to the ring nitrogen is the dominant steric and electronic factor.

Diagram: Electronic Influences on 4-MPDA

The following diagram illustrates the key electronic forces at play within the this compound molecule, which are foundational to understanding its reactivity.

electronic_effects cluster_molecule This compound cluster_effects Electronic Factors mol N_ring Ring Nitrogen (-I Effect) N2_amino C2-Amino Group (Deactivated) N_ring->N2_amino Strong Deactivation N3_amino C3-Amino Group (Activated) N_ring->N3_amino Weak Deactivation Me_group C4-Methyl Group (+I Effect) Me_group->N3_amino Activation cyclization_workflow start 4-MPDA + 1,2-Dielectrophile (e.g., R-CO-CO-R') step1 Nucleophilic Attack by C3-Amino Group start->step1 step2 Formation of Schiff Base Intermediate step1->step2 step3 Intramolecular Cyclization (Attack by C2-Amino Group) step2->step3 step4 Dehydration step3->step4 end Fused Imidazo[4,5-b]pyridine Product step4->end

Whitepaper: 4-Methylpyridine-2,3-diamine as a Cornerstone Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylpyridine-2,3-diamine is a versatile and highly valuable heterocyclic building block, primarily owing to its vicinal diamine functionality on a pyridine scaffold. This arrangement serves as a robust platform for the construction of fused bicyclic systems, most notably imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres and privileged structures in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and strategic applications of this compound. It offers field-proven experimental protocols and explains the causality behind methodological choices, aiming to equip researchers in drug discovery and chemical synthesis with the knowledge to effectively leverage this key intermediate.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, certain molecular scaffolds emerge as indispensable tools for innovation.[3][4] this compound, with its unique arrangement of two nucleophilic amino groups ortho to each other on an electron-deficient pyridine ring, is one such cornerstone molecule.[5] Its structure is primed for cyclocondensation reactions, providing a direct and efficient route to a variety of fused heterocyclic systems.

The primary value of this building block lies in its ability to generate imidazo[4,5-b]pyridine cores.[1] This scaffold is of paramount interest in medicinal chemistry because it is a bioisostere of purine, allowing molecules derived from it to interact with biological targets that recognize purine-based structures, such as kinases and other ATP-binding proteins.[2][6] The methyl group at the 4-position offers a subtle yet significant modification, influencing the molecule's electronic properties, solubility, and metabolic profile, providing a valuable vector for fine-tuning drug candidates. This guide will explore the practical aspects of utilizing this building block to its full potential.

Core Characteristics and Data

A thorough understanding of a building block's fundamental properties is critical for its successful application.

Physicochemical and Safety Profile

The key properties of this compound are summarized below. Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.

PropertyValueSource
CAS Number 53929-59-2[7]
Molecular Formula C₆H₉N₃[7]
Molecular Weight 123.16 g/mol [7]
Appearance Solid
IUPAC Name This compound[7]
Storage Keep in dark place, inert atmosphere, 2-8°C
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Signal Word Warning[7]
Spectroscopic Signature

Characterization is a self-validating step in any synthetic workflow. The following data are characteristic of this compound.

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the amine protons. The exact chemical shifts can be found on spectral databases.[8]
¹³C NMR Resonances for the six carbon atoms, including the four distinct aromatic carbons, the methyl carbon, and the two amine-bearing carbons.[8]
Mass Spec (MS) A molecular ion peak corresponding to its monoisotopic mass (123.08 Da).[7][9]
Infrared (IR) Characteristic N-H stretching bands for the primary amine groups and C=C/C=N stretching frequencies for the pyridine ring.

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides deeper insight. A common industrial approach involves the amination of a 3-amino-2-halopyridine precursor. For instance, 3-amino-2-chloropyridine can be aminated using aqueous ammonia in the presence of a copper catalyst under elevated temperature and pressure.[10] The general workflow is outlined below.

cluster_synthesis Synthetic Workflow for 2,3-Diaminopyridines start 3-Amino-2-halopyridine Precursor reagents Aqueous Ammonia (NH₃) Copper Catalyst (e.g., CuSO₄) start->reagents Combine reaction Autoclave Reaction (115-140°C, 18-25 kg/cm²) reagents->reaction Heat & Pressurize extraction Product Extraction (e.g., with Ethyl Acetate) reaction->extraction Cool & Extract purification Purification (Crystallization/Chromatography) extraction->purification product Pure 2,3-Diaminopyridine purification->product start This compound aldehyde Aldehyde (R-CHO) + Oxidant start->aldehyde Oxidative Cyclocondensation acid Carboxylic Acid (R-COOH) + Heat/Catalyst start->acid Dehydrative Cyclocondensation orthoester Orthoester (HC(OR)₃) + Acid start->orthoester Cyclocondensation product_aldehyde 2-Substituted Imidazo[4,5-b]pyridine aldehyde->product_aldehyde product_acid 2-Substituted Imidazo[4,5-b]pyridine acid->product_acid product_orthoester Unsubstituted (2-H) Imidazo[4,5-b]pyridine orthoester->product_orthoester

References

The Strategic Core: A Technical Guide to 4-Methylpyridine-2,3-diamine and Its High-Value Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within this class, the 2,3-diaminopyridine scaffold serves as a privileged synthetic intermediate, prized for its ability to be transformed into fused heterocyclic systems of profound biological importance. This guide focuses on a key derivative, 4-Methylpyridine-2,3-diamine, and its analogs, providing an in-depth review of its synthesis, chemical utility, and the pharmacological significance of the resulting compounds. We will dissect the synthetic strategies, provide actionable experimental protocols, and explore the structure-activity relationships that make this scaffold a critical tool for researchers in drug discovery.

The this compound Core: Properties and Significance

This compound is an aromatic organic compound featuring a pyridine ring substituted with a methyl group and two adjacent amine functionalities. These ortho-diamino groups are the critical reactive handles, enabling cyclocondensation reactions to form fused imidazole rings, leading to the highly valuable class of compounds known as imidazo[4,5-b]pyridines, or 4-azabenzimidazoles.

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines allows these molecules to act as bioisosteres, interacting with a wide range of biological targets, particularly protein kinases.[2][3] This mimicry is central to their utility in developing targeted therapeutics.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 53929-59-2Sigma-Aldrich[5]
Molecular Formula C₆H₉N₃PubChem[4]
Molecular Weight 123.16 g/mol PubChem[4]
Physical Form SolidSigma-Aldrich[5]
Storage Temp. 2-8°C, under inert atmosphereSigma-Aldrich[5]

Synthesis of the Core Scaffold and Key Precursors

While this compound is commercially available, understanding its synthesis provides the foundation for creating novel analogs. A common and logical strategy involves the introduction and subsequent reduction of a nitro group ortho to an existing amino group on a substituted pyridine ring.

A plausible synthetic pathway starts from the commercially available 2-amino-4-picoline (2-amino-4-methylpyridine). The challenge in this route is the regioselective nitration at the C3 position, as nitration can also occur at the C5 position.[6] A more controlled approach involves starting with a pre-functionalized precursor like 2-chloro-4-methyl-3-nitropyridine.

Workflow for Synthesis of 2,3-Diaminopyridine Analogs

The following workflow illustrates a general, field-proven methodology for synthesizing substituted 2,3-diaminopyridines, exemplified by the preparation of 2,3-diamino-5-bromopyridine, a common precursor for analog libraries.[7] This multi-step process highlights the standard transformations required.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃ / H₂SO₄ D 2,3-Diamino-5-bromopyridine C->D Fe / HCl or Catalytic Hydrogenation

Caption: General workflow for the synthesis of a 2,3-diaminopyridine analog.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine[8]

This protocol details the critical nitration step, a foundational reaction for producing the necessary ortho-nitroamine precursor.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to below 5°C.

  • Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 5°C.

  • Nitration: Add 26 mL (0.57 mole) of 95% nitric acid (HNO₃) dropwise via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature at 0°C.

  • Stirring and Warming: After the addition is complete, stir the mixture at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and maintain for 1 hour.

  • Workup: Cool the reaction mixture and carefully pour it onto 5 liters of crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding approximately 1350 mL of 40% sodium hydroxide (NaOH) solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.

Causality Note: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The sequential temperature ramping is a critical control parameter to ensure the completion of the reaction while managing the exothermic nature of the nitration process.

Key Analogs and Their Pharmacological Applications

The true value of this compound lies in its role as a precursor to a diverse range of biologically active analogs. The condensation of the diamine with various electrophiles is the primary strategy for generating molecular diversity.

Imidazo[4,5-b]pyridines: The Kinase Inhibitor Powerhouse

The most significant class of analogs derived from 2,3-diaminopyridines are the imidazo[4,5-b]pyridines. These are typically synthesized via condensation with aldehydes, followed by oxidative cyclization.

G cluster_reaction Diaminopyridine 4-Methylpyridine- 2,3-diamine Product 2-Substituted-5-Methyl- 1H-imidazo[4,5-b]pyridine Diaminopyridine->Product Aldehyde R-CHO (Substituted Aldehyde) Aldehyde->Product Condensation & Oxidative Cyclization (e.g., in Nitrobenzene)

Caption: Synthesis of Imidazo[4,5-b]pyridine analogs.

These analogs have shown remarkable potential as inhibitors of several key protein kinases implicated in cancer and other diseases. The imidazopyridine core acts as a hinge-binding motif, a critical interaction for kinase inhibition.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: CDK9 is a key regulator of transcription and a validated target in oncology.[2] Several studies have demonstrated that imidazo[4,5-b]pyridine derivatives can potently inhibit CDK9, leading to anticancer activity in breast and colon cancer cell lines.[8] The structure-activity relationship (SAR) often reveals that specific substitutions at the 2-position of the imidazopyridine ring are crucial for potency and selectivity.[8]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop potent inhibitors of Aurora A kinase.[9]

  • p21-Activated Kinase 4 (PAK4) Inhibitors: PAK4 is involved in cytoskeletal reorganization and cell motility, making it a target for preventing cancer metastasis. An imidazo[4,5-b]pyridine-based inhibitor was identified and co-crystallized with PAK4, revealing that the core scaffold is sufficient for mediating interaction with the kinase hinge loop, making it an excellent starting point for fragment-based drug design.[10]

  • Antiparasitic and Antiviral Activity: Beyond cancer, these analogs have demonstrated broader therapeutic potential. Bromo-substituted imidazo[4,5-b]pyridines have shown selective activity against respiratory syncytial virus (RSV), while other derivatives exhibit promising activity against parasitic protozoans like Plasmodium falciparum and Trypanosoma brucei.

Table 2: Summary of Biologically Active Analogs

Core ScaffoldKey SubstitutionsBiological Target / ActivityReference(s)
Imidazo[4,5-b]pyridineVarious C2-aryl/heteroaryl groupsAnticancer (CDK9 Inhibition)[8]
Imidazo[4,5-b]pyridineVarious C2-substituted groupsAurora A Kinase Inhibition[9]
6-Bromo-imidazo[4,5-b]pyridineC2-(pyrazol-4-yl)p21-Activated Kinase 4 (PAK4) Inhibition[10]
Imidazo[4,5-b]pyridineC6-Bromo, C2-phenylAntiviral (RSV), Antiparasitic (T. brucei)

Mechanistic Insights and Structure-Activity Relationships (SAR)

The effectiveness of imidazo[4,5-b]pyridine analogs as kinase inhibitors stems from their ability to mimic the adenine region of ATP, the natural substrate for kinases.

G Core Imidazo[4,5-b]pyridine Core Hinge Kinase Hinge Region (Backbone NH) Core->Hinge H-Bond Acceptor/Donor (Key Anchoring Interaction) R2 R² Group (Vector for Selectivity) Core->R2 Projects into ATP Ribose/Phosphate Pocket R5 R⁵/R⁶ Groups (Solubility/PK Vector) Core->R5 Projects towards Solvent-Exposed Region

Caption: Pharmacophore model for Imidazo[4,5-b]pyridine kinase inhibitors.

  • Hinge Binding: The pyridine nitrogen and the imidazole N-H group are critical for forming hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket.

  • Selectivity Vector (R² position): Substituents at the C2 position project into the ribose and phosphate-binding pockets of the ATP site. Modifying this group is the primary strategy for achieving potency and selectivity against different kinases. Aromatic and heteroaromatic rings are common choices here.

  • Solubility/PK Vector (R⁵/R⁶ positions): The methyl group at the C5 position (derived from the 4-methyl on the starting diamine) and other potential substituents (like the bromo group at C6) project towards the solvent-exposed region. These positions can be modified to fine-tune physicochemical properties like solubility and metabolic stability without disrupting the core binding interactions.

Safety and Handling

As a research chemical, this compound and its precursors must be handled with appropriate care in a laboratory setting.

  • Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that provides efficient access to the imidazo[4,5-b]pyridine scaffold. This scaffold's proven ability to target protein kinases has cemented its role in modern drug discovery, particularly in oncology. The synthetic accessibility and the clear structure-activity relationships provide a robust platform for generating novel, potent, and selective kinase inhibitors.

Future research will likely focus on expanding the diversity of substituents at the C2, C5, and C6 positions to explore new kinase targets and overcome drug resistance. The development of more efficient, one-pot synthetic methodologies will further accelerate the discovery process, solidifying the importance of this versatile chemical core for years to come.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule and Its Associated Risks

4-Methylpyridine-2,3-diamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring adjacent amino groups on a pyridine ring, makes it a valuable building block for the synthesis of novel heterocyclic compounds, including potential pharmaceutical agents and functional materials. However, as with many aromatic amines, its chemical reactivity and biological properties necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of its potential hazards, offering a scientifically grounded framework for its safe utilization in a research and development setting. The protocols and recommendations outlined herein are designed to empower researchers to work confidently and securely with this versatile chemical intermediate.

Hazard Identification and Risk Assessment: A Proactive Approach

Proactive risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards stem from its classification as an aromatic amine.

GHS Classification and Associated Hazards

Based on available data for this compound and structurally related compounds, the following Globally Harmonized System (GHS) classifications should be assumed[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

It is crucial to note that the toxicological properties of many research chemicals have not been fully investigated[2]. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.

The Mechanistic Basis of Aromatic Amine Toxicity

The toxicity of aromatic amines is not merely a surface-level phenomenon. It is rooted in their metabolic activation within the body. The primary amino groups can undergo N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines. These intermediates can then be further conjugated to generate highly electrophilic species that can form adducts with cellular macromolecules like DNA, potentially leading to mutagenic and carcinogenic effects. While specific carcinogenicity data for this compound is not available, this general mechanism for aromatic amines underscores the importance of minimizing exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard at its source and personal protective equipment to shield the researcher.

Primary Engineering Controls

All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles and potential vapors. The work surface within the fume hood should be protected with absorbent, plastic-backed paper to contain any spills. Ensure that the fume hood has a calibrated and certified face velocity.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times with aromatic amines. Always double-glove when handling the solid or its solutions. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

  • Body Protection: A flame-retardant laboratory coat is required. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up. For larger scale operations, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.

Table 1: Summary of Hazard Data for this compound and Analogs

PropertyThis compound2,3-Diaminopyridine
Molecular Formula C₆H₉N₃[1]C₅H₇N₃[2]
Molecular Weight 123.16 g/mol [1]109.13 g/mol [2]
Appearance SolidDark grey solid[2]
Melting Point 115-116 °C[3]114 - 116 °C[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H301: Toxic if swallowedH312 + H332: Harmful in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Standard Operating Procedures: From Benchtop to Waste

Adherence to well-defined protocols is critical for ensuring safety and experimental reproducibility.

Chemical Storage and Incompatibility
  • Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C. It should be stored in a locked cabinet or an area with restricted access.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2][4]. Reactions with these substances can be exothermic and may generate hazardous products.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the safe handling of this compound for a typical laboratory-scale reaction.

Pre-Experiment Checklist:

  • Verify that the chemical fume hood is operational and certified.

  • Ensure that an appropriate spill kit and fire extinguisher are readily accessible.

  • Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.

  • Don all required PPE as outlined in Section 2.2.

Step-by-Step Procedure:

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat or place a piece of weighing paper on the balance pan.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

    • Clean the spatula and any contaminated surfaces with a solvent-moistened wipe, and dispose of the wipe as hazardous waste.

  • Dissolution:

    • Add the weighed solid to the reaction vessel inside the fume hood.

    • Slowly add the desired solvent to the vessel, directing the solvent down the inner wall to minimize splashing.

    • If necessary, stir the mixture gently to facilitate dissolution.

  • Reaction Setup and Monitoring:

    • Assemble the reaction apparatus securely within the fume hood.

    • Monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.

  • Post-Reaction Workup and Purification:

    • All workup and purification steps (e.g., extraction, chromatography) should be performed within the fume hood.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

Diagram 1: Decision-Making Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase start Start: New Experiment risk_assessment Conduct Risk Assessment (Review SDS & Literature) start->risk_assessment ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash/Shower) ppe_check->eng_controls weighing Weigh Solid Compound (Minimize Dust) eng_controls->weighing spill Spill or Exposure? eng_controls->spill dissolution Dissolve in Solvent weighing->dissolution weighing->spill reaction Perform Reaction dissolution->reaction dissolution->spill workup Workup & Purification reaction->workup reaction->spill decontaminate Decontaminate Glassware & Surfaces workup->decontaminate workup->spill waste Segregate & Dispose of Waste (Solid, Liquid, Sharps) decontaminate->waste end End of Procedure waste->end spill->weighing No emergency_proc Execute Emergency Protocol (Evacuate, Notify, First Aid) spill->emergency_proc Yes

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: Preparedness for the Unexpected

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential.

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others to do the same.

    • If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory door and prevent re-entry.

    • Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Diagram 2: Spill Response Decision Tree

G spill Chemical Spill Occurs location Location? spill->location size Size? location->size Inside Fume Hood evacuate Major Spill Protocol: 1. Evacuate Lab 2. Alert Others 3. Call EHS/Emergency Services location->evacuate Outside Fume Hood minor_cleanup Minor Spill Protocol: 1. Alert others 2. Use spill kit 3. Decontaminate area 4. Dispose of waste size->minor_cleanup Minor major_cleanup Major Spill Protocol: 1. Evacuate Lab 2. Alert Others 3. Call EHS/Emergency Services size->major_cleanup Major

References

Methodological & Application

Application Note & Protocols: Synthesis of Substituted 7-Methylimidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Imidazo[4,5-b]pyridines represent a class of heterocyclic compounds of significant interest in drug discovery and materials science, forming the core scaffold of numerous pharmacologically active agents.[1] This document provides a detailed guide for the synthesis of substituted 7-methylimidazo[4,5-b]pyridines, utilizing 4-Methylpyridine-2,3-diamine as a key starting material. We present two robust, field-proven protocols: one employing aromatic aldehydes and another utilizing carboxylic acids as coupling partners. The causality behind experimental choices, detailed step-by-step methodologies, characterization guidelines, and troubleshooting advice are discussed to ensure reproducible and high-yield synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to generate novel imidazopyridine libraries for screening and development.

Introduction: The Significance of the Imidazopyridine Scaffold

The fusion of an imidazole ring with a pyridine ring gives rise to a family of heterocyclic systems known as imidazopyridines.[1] These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Compounds incorporating the imidazopyridine nucleus have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulating properties.[2][3] The market success of drugs like Zolpidem (an insomnia agent) underscores the therapeutic potential of this chemical class.[2][4]

The specific isomer, imidazo[4,5-b]pyridine, is a bioisostere of purine bases (adenine and guanine), allowing it to function as an antagonist or inhibitor in various enzymatic pathways.[5] The introduction of a methyl group at the 7-position (derived from the 4-position of the starting diamine) can significantly influence the molecule's steric and electronic properties, potentially enhancing target binding affinity or modifying its metabolic profile. This guide focuses on leveraging the commercially available this compound to construct a diverse library of 2-substituted-7-methylimidazo[4,5-b]pyridines.[6]

Core Reaction Mechanism: The Pathway to Aromatic Fusion

The synthesis of the imidazo[4,5-b]pyridine ring system from a 2,3-diaminopyridine precursor is fundamentally a two-step process: condensation followed by cyclizative aromatization . Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the electrophilic carbonyl carbon of the coupling partner (an aldehyde or a carboxylic acid derivative). This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a Schiff base (when using an aldehyde) or an amide intermediate.

  • Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack. In the case of the Schiff base intermediate, this attack targets the imine carbon.

  • Aromatization: The resulting dihydro-imidazopyridine intermediate is not aromatic and is typically unstable. It undergoes a subsequent oxidation (dehydrogenation) step to form the stable, aromatic imidazo[4,5-b]pyridine ring system. This final step is often the rate-determining one and can be facilitated by an external oxidizing agent or, in many cases, by atmospheric oxygen.[7]

Below is a visualization of the generalized synthetic pathway.

G cluster_start Starting Materials cluster_process Process cluster_end Outcome SM1 This compound Reaction Condensation & Cyclization SM1->Reaction SM2 Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Substituted-7-methyl- imidazo[4,5-b]pyridine Purification->Product Characterization NMR, MS, FT-IR Analysis Product->Characterization Purity Check

Figure 1: General workflow for the synthesis of substituted imidazopyridines.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions. Researchers should adapt purification techniques based on the physical properties (e.g., polarity, crystallinity) of the synthesized analogue.

Protocol 1: Synthesis via Aldehyde Condensation (Air as Oxidant)

This protocol is valued for its operational simplicity and use of readily available aldehydes. Atmospheric oxygen serves as a "green" and cost-effective oxidant for the final aromatization step.[7]

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.23 g, 10 mmol, 1.0 eq) and the desired aromatic aldehyde (e.g., 1.48 g, 10.5 mmol, 1.05 eq).

  • Solvent Addition: Add the solvent (e.g., 20 mL of ethanol). DMF can be used for less soluble starting materials.

  • Reaction Execution: Equip the flask with a reflux condenser open to the air (to allow oxygen ingress) and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% Ethyl Acetate in Hexane). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water or diethyl ether to the residue to induce precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol or ether to remove residual impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis via Carboxylic Acid Condensation

This method is suitable for creating analogues where the corresponding aldehyde is unstable or not commercially available. The reaction typically requires a dehydrating agent or a Lewis acid catalyst to facilitate the initial amide bond formation.[8]

Materials:

  • This compound (1.0 eq)

  • Substituted Carboxylic Acid (e.g., 4-methylpyridine-2-carboxylic acid) (1.1 eq)[9]

  • Niobium(V) oxide (Nb₂O₅) or other suitable Lewis acid catalyst (5-10 mol%)[8]

  • High-boiling point solvent (e.g., o-xylene)

  • Dean-Stark apparatus (optional, to remove water)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.23 g, 10 mmol, 1.0 eq), the carboxylic acid (e.g., 1.51 g, 11 mmol, 1.1 eq), and the catalyst (e.g., ~133 mg, 0.5 mmol, 5 mol% Nb₂O₅).

  • Solvent Addition: Add a high-boiling solvent like o-xylene (20-30 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 144°C for o-xylene) with vigorous stirring. The high temperature is necessary to drive the dehydration (water removal).

  • Monitoring: Monitor the reaction by TLC. This reaction is generally slower than the aldehyde condensation and may require 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate.

  • Isolation & Purification: Filter the mixture to remove the heterogeneous catalyst. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Data Presentation and Characterization

The success of the synthesis must be confirmed through rigorous characterization. The following table summarizes expected outcomes for representative syntheses.

Coupling PartnerProtocolCatalystSolventTime (h)Approx. YieldProduct Name
4-Chlorobenzaldehyde1None (Air)Ethanol685-95%2-(4-Chlorophenyl)-7-methylimidazo[4,5-b]pyridine
Benzaldehyde1None (Air)Ethanol590-98%7-Methyl-2-phenylimidazo[4,5-b]pyridine
4-Pyridinecarboxaldehyde1None (Air)DMF875-85%7-Methyl-2-(pyridin-4-yl)imidazo[4,5-b]pyridine
Benzoic Acid2Nb₂O₅o-Xylene1870-80%7-Methyl-2-phenylimidazo[4,5-b]pyridine

Characterization Guide:

  • ¹H NMR: Expect signals for the pyridine ring protons, the methyl group (singlet, ~2.5 ppm), and the protons from the substituted 'R' group. The imidazole proton (at C2, if unsubstituted) is often absent or very broad.

  • ¹³C NMR: Look for the characteristic signals of the fused heterocyclic core and the substituent carbons.[10]

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.[11]

  • FT-IR Spectroscopy: The disappearance of the N-H stretching bands of the diamine (~3300-3400 cm⁻¹) and the C=O band of the aldehyde/acid (~1680-1710 cm⁻¹) is indicative of product formation.[10]

Mechanistic Visualization

The following diagram illustrates the key steps in the condensation reaction between this compound and an aldehyde.

G cluster_mech Reaction Mechanism with Aldehyde Start Diamine + Aldehyde (R-CHO) Intermediate1 Schiff Base Intermediate Start->Intermediate1 - H₂O (Condensation) Intermediate2 Dihydro-imidazopyridine (Non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization Product Final Aromatic Product Intermediate2->Product - 2H⁺, - 2e⁻ (Oxidation / Aromatization)

Figure 2: Key steps in the formation of the imidazopyridine ring.

Troubleshooting and Key Insights

  • Low Yield: If yields are poor, ensure the starting diamine is pure, as it can oxidize and darken upon storage. For Protocol 2, ensure the solvent is anhydrous and the temperature is high enough to effectively remove water.

  • Incomplete Reaction: If starting material persists, consider adding a catalytic amount of a weak acid (e.g., acetic acid) in Protocol 1 to facilitate Schiff base formation. For Protocol 2, increasing catalyst loading or reaction time may be necessary.

  • Side Reactions: Over-oxidation or polymerization can occur, especially with electron-rich aldehydes. Running the reaction under an inert atmosphere (N₂) until the cyclization is complete, and then introducing air for the oxidation step, can sometimes provide a cleaner product.

  • Purification Challenges: Imidazopyridines can be basic and may stick to silica gel. Using a triethylamine-treated mobile phase (e.g., adding 0.5% Et₃N to the eluent) can improve chromatographic resolution.

Conclusion

The synthetic routes detailed in this application note provide reliable and versatile methods for accessing substituted 7-methylimidazo[4,5-b]pyridines from this compound. By selecting the appropriate coupling partner and reaction conditions, researchers can efficiently generate diverse libraries of these high-value heterocyclic compounds. The mechanistic insights and practical advice offered herein are intended to empower scientists in drug discovery and chemical biology to accelerate their research programs.

References

Application Notes: 4-Methylpyridine-2,3-diamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of 4-Methylpyridine-2,3-diamine

In the expansive field of coordination chemistry, the design and synthesis of ligands are paramount to developing novel metal complexes with tailored properties. Pyridine-based ligands, in particular, have been a cornerstone of this research due to their robust coordination properties and the tunability of their electronic and steric characteristics.[1][2] Among these, this compound emerges as a compelling bidentate, N,N'-donor ligand.

The strategic placement of two amino groups ortho to each other on a pyridine ring creates a powerful chelating site. The pyridine nitrogen, with its sp² hybridized lone pair, and the two adjacent exocyclic amino groups offer a classic N,N',N''-coordination pocket, although it typically coordinates in a bidentate fashion through the pyridine nitrogen and one of the amino groups, or more commonly, through the two adjacent amino groups. The methyl group at the 4-position provides a subtle electronic-donating effect, enhancing the basicity of the pyridine nitrogen and influencing the ligand field strength of the resulting metal complexes.[3]

These structural features make this compound an excellent candidate for forming stable, five-membered chelate rings with a wide array of transition metal ions. The resulting complexes are of significant interest to researchers and drug development professionals for their potential applications in:

  • Homogeneous Catalysis: Serving as scaffolds for catalysts in cross-coupling reactions, hydrogenations, and oxidations.[4]

  • Materials Science: Acting as building blocks for coordination polymers and metal-organic frameworks (MOFs).

  • Medicinal Chemistry: Forming the basis for metallo-drugs with potential anticancer, antibacterial, or antiviral properties.[5][6]

This guide provides a comprehensive overview, including detailed protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and a discussion of its potential applications.

Synthesis and Characterization of the Ligand

The synthesis of substituted pyridines can be challenging, often requiring multi-step procedures. A common route to vicinal diamines on an aromatic ring involves the reduction of a corresponding nitro-amino or dinitro precursor.

Protocol 2.1: Synthesis of this compound

This protocol is based on the reduction of a nitro-amino pyridine precursor, a common and effective strategy for installing vicinal diamines.

Rationale: The synthesis begins with the nitration of a commercially available aminopicoline. The directing effects of the amino and methyl groups guide the position of nitration. Subsequent reduction of the nitro group is typically achieved with high efficiency using metal catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using reducing agents like sodium dithionite.

Workflow Diagram:

G cluster_0 Ligand Synthesis Workflow A 2-Amino-4-methylpyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-Amino-4-methyl-3-nitropyridine B->C D Reduction (H₂, Pd/C) C->D E This compound D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

References

Application Notes and Protocols for Condensation Reactions Involving 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, largely due to its structural similarity to endogenous purines. This bioisosterism allows for interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathways.[1][2] Derivatives of this scaffold have shown significant therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] 4-Methylpyridine-2,3-diamine is a key precursor for the synthesis of 7-methyl-substituted imidazo[4,5-b]pyridines, a substitution pattern that has been explored in the development of highly selective kinase inhibitors, such as those targeting Aurora kinases.[4][5] This document provides a detailed guide to the fundamental condensation reactions used to construct the 7-methyl-imidazo[4,5-b]pyridine core from this compound, targeting researchers and professionals in drug discovery and development.

Core Chemistry and Mechanistic Rationale

The primary synthetic routes to the imidazo[4,5-b]pyridine system from ortho-diaminopyridines are cyclocondensation reactions with either carboxylic acids (or their derivatives) or aldehydes. The vicinal amino groups of this compound serve as the key reactive sites for the formation of the fused imidazole ring.

1. Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This is a robust and widely used method for the synthesis of 2-substituted imidazoles. The reaction proceeds by an initial acylation of one of the amino groups of the diamine by the carboxylic acid, forming an amide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration, yields the final imidazo[4,5-b]pyridine product. The use of dehydrating agents like polyphosphoric acid (PPA) or strong acids, often at elevated temperatures, is common to drive the reaction to completion.[1] Microwave irradiation has also been successfully employed to accelerate this transformation, often leading to higher yields and shorter reaction times.[1]

2. Condensation with Aldehydes: The reaction with aldehydes typically involves the formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization to form a dihydro-imidazo[4,5-b]pyridine intermediate. This intermediate must then be oxidized to the aromatic imidazo[4,5-b]pyridine. This oxidation can be achieved using various oxidizing agents or, in some cases, by atmospheric oxygen, particularly when the reaction is carried out at elevated temperatures in solvents like dimethyl sulfoxide (DMSO) or in the presence of a catalyst.[3]

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine via Condensation with Formic Acid

This protocol describes the synthesis of the parent 7-methyl-3H-imidazo[4,5-b]pyridine ring system, a foundational structure for further elaboration. The choice of formic acid as the C1 source is efficient and straightforward for producing the unsubstituted imidazole ring.

Causality: Formic acid serves as both the reactant and the acidic catalyst in this condensation. Refluxing in 100% formic acid provides the necessary thermal energy and acidic environment to drive the sequential acylation and dehydrative cyclization, eliminating the need for additional dehydrating agents.[1]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound C Round-bottom flask A->C Add to B 100% Formic Acid B->C Add to D Reflux for 6 hours C->D E Cool to RT D->E F Neutralize with aq. NH4OH E->F G Extract with Chloroform F->G H Dry over Na2SO4 G->H I Evaporate solvent H->I J Recrystallize from suitable solvent I->J

Caption: Workflow for the synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine.

Materials:

  • This compound

  • 100% Formic acid

  • Ammonium hydroxide solution (concentrated)

  • Chloroform

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add an excess of 100% formic acid (e.g., 10-15 mL per gram of diamine).

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully neutralize the excess formic acid by adding the reaction mixture to a beaker containing crushed ice and then adding concentrated ammonium hydroxide solution until the pH is basic (pH ~8-9). This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous solution with chloroform (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to yield pure 7-methyl-3H-imidazo[4,5-b]pyridine.

ParameterValue
ReactantsThis compound, Formic Acid
SolventFormic Acid (neat)
TemperatureReflux
Reaction Time6 hours
Work-upNeutralization, Extraction
PurificationRecrystallization
Protocol 2: Synthesis of 7-methyl-2-aryl-3H-imidazo[4,5-b]pyridines via Condensation with Aromatic Aldehydes

This protocol outlines a general method for the synthesis of 2-aryl substituted 7-methyl-imidazo[4,5-b]pyridines, which are common motifs in kinase inhibitors.

Causality: This reaction is an oxidative cyclocondensation. The initial condensation between the diamine and the aldehyde forms a dihydro-intermediate. Using a solvent like N,N-dimethylformamide (DMF) at an elevated temperature facilitates both the condensation and the subsequent air oxidation to the aromatic product.[6] The addition of a catalytic amount of a weak acid, like acetic acid, can catalyze the initial imine formation.

Reaction Mechanism Diagram:

G This compound This compound Schiff Base Intermediate Schiff Base Intermediate This compound->Schiff Base Intermediate + ArCHO - H2O Dihydro-imidazo[4,5-b]pyridine Dihydro-imidazo[4,5-b]pyridine Schiff Base Intermediate->Dihydro-imidazo[4,5-b]pyridine Intramolecular Cyclization 7-methyl-2-aryl-3H-imidazo[4,5-b]pyridine 7-methyl-2-aryl-3H-imidazo[4,5-b]pyridine Dihydro-imidazo[4,5-b]pyridine->7-methyl-2-aryl-3H-imidazo[4,5-b]pyridine [O] (Air)

Caption: General mechanism for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • N,N-Dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq).

  • Add DMF as the solvent (sufficient to dissolve the reactants).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 3-4 hours.[6] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethyl acetate or an ethyl acetate/n-hexane mixture.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

ParameterValue
ReactantsThis compound, Aromatic Aldehyde
SolventDMF
CatalystGlacial Acetic Acid
TemperatureReflux (120-150 °C)
Reaction Time3-4 hours
Work-upPrecipitation in water, Filtration
PurificationRecrystallization or Column Chromatography
Protocol 3: One-Pot Synthesis of 7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

This modern protocol involves the in-situ generation of this compound from its nitro precursor, followed by immediate cyclocondensation. This approach is highly efficient for accessing fluorinated derivatives, which are of great interest in medicinal chemistry due to their unique electronic properties.

Causality: This one-pot reaction combines the reduction of a nitro group to an amine and the subsequent cyclocondensation. Iron powder in acetic acid is a classic and effective method for nitro group reduction. The resulting in-situ generated diamine is highly reactive and directly condenses with ethyl trifluoroacetate. The elevated temperature drives the cyclization and dehydration to form the stable trifluoromethyl-substituted imidazo[4,5-b]pyridine.[7]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-methyl-3-nitropyridin-2-amine E Sealed vial A->E Add to B Iron powder B->E Add to C Ethyl trifluoroacetate C->E Add to D Acetic Acid D->E Add to F Heat at 95 °C for 17 h E->F G Cool to RT F->G H Purify by Chromatography G->H

Caption: One-pot synthesis of a 2-trifluoromethyl-imidazo[4,5-b]pyridine derivative.

Materials:

  • 4-methyl-3-nitropyridin-2-amine

  • Iron powder

  • Ethyl trifluoroacetate

  • Glacial acetic acid

  • Sealed reaction vial

  • Standard equipment for column chromatography

Procedure:

  • In a sealed vial, combine 4-methyl-3-nitropyridin-2-amine (1.0 eq), iron powder (5.0 eq), and ethyl trifluoroacetate (10.0 eq).[7]

  • Add glacial acetic acid as the solvent.

  • Seal the vial and heat the reaction mixture to 95 °C for 17 hours.[7]

  • After the reaction period, cool the mixture to room temperature.

  • The crude reaction mixture can be directly purified by column chromatography on silica gel to yield the desired 7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.

ParameterValue
Starting Material4-methyl-3-nitropyridin-2-amine
ReagentsIron powder, Ethyl trifluoroacetate
SolventAcetic Acid
Temperature95 °C
Reaction Time17 hours
Work-upDirect purification
PurificationColumn Chromatography

Conclusion

The condensation reactions of this compound provide a versatile and efficient entry into the medicinally important 7-methyl-imidazo[4,5-b]pyridine scaffold. The choice of reaction partner—be it a simple carboxylic acid, an aromatic aldehyde, or a reactive ester in a one-pot procedure—allows for the introduction of diverse substituents at the 2-position of the heterocyclic core. The protocols provided herein offer robust starting points for the synthesis of libraries of these compounds for screening in drug discovery programs. Careful consideration of the reaction mechanism and the role of catalysts and reaction conditions is key to achieving high yields and purity.

References

Application Notes & Protocols: 4-Methylpyridine-2,3-diamine as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries, please contact: --INVALID-LINK--

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Methylpyridine-2,3-diamine as a versatile precursor for the synthesis of novel fluorescent probes. We delve into the underlying chemical principles, provide detailed, validated protocols for synthesis and application, and discuss the characterization of the resulting photophysical properties. The unique structural attributes of the this compound scaffold, particularly the reactive vicinal diamine functionality, allow for the construction of a diverse array of fluorophores with tunable optical properties. These probes have demonstrated significant potential in various bio-imaging and sensing applications, including the detection of specific analytes and the monitoring of biological processes.

Introduction: The Strategic Advantage of the this compound Scaffold

The rational design of fluorescent probes is a cornerstone of modern biological and chemical sciences. An ideal fluorescent probe should exhibit high sensitivity, selectivity, and photostability, along with optical properties tailored to the specific application, such as large Stokes shifts and high quantum yields. The choice of the core fluorophore scaffold is therefore a critical determinant of the probe's ultimate performance.

This compound has emerged as a particularly valuable precursor due to several key features:

  • Vicinal Diamines as a Reactive Hub: The adjacent amino groups at the 2 and 3 positions of the pyridine ring provide a robust platform for forming heterocyclic systems through condensation reactions with various electrophiles. This allows for the straightforward synthesis of a wide range of fluorescent scaffolds.

  • Tunable Photophysics: The pyridine ring itself is an electron-deficient system. This inherent electronic nature, combined with the electron-donating amino groups, forms a push-pull system that can be further modulated by the choice of reactants. This allows for fine-tuning of the absorption and emission wavelengths of the resulting probes.

  • Biocompatibility and Versatility: Pyridine-based structures are common in biologically active molecules and often exhibit favorable cell permeability and low toxicity, making them suitable for live-cell imaging applications.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to leverage the unique properties of this compound in their own discovery pipelines.

Core Synthesis Principle: From Diamine to Fluorophore

The primary synthetic strategy for creating fluorescent probes from this compound involves the condensation of the diamine with a dicarbonyl compound or a reactive derivative to form a new heterocyclic ring. This reaction is typically a one-pot procedure that proceeds with high efficiency.

A generalized reaction scheme is presented below:

G cluster_reactants Reactants cluster_process Process cluster_product Product diamine This compound reaction Condensation Reaction (e.g., acidic or basic conditions) diamine->reaction dicarbonyl Dicarbonyl Compound (e.g., α-keto acid, glyoxal) dicarbonyl->reaction probe Fluorescent Probe (e.g., Imidazopyridine derivative) reaction->probe Heterocycle Formation

Figure 1. Generalized workflow for the synthesis of fluorescent probes from this compound.

The specific choice of the dicarbonyl compound is critical as it will largely determine the final photophysical properties of the probe. For instance, using aromatic aldehydes can extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra.

Experimental Protocols

General Protocol for the Synthesis of Imidazo[4,5-b]pyridine-based Fluorescent Probes

This protocol describes a general method for the synthesis of a fluorescent probe via the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (C₆H₉N₃, MW: 123.16 g/mol )[1]

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium metabisulfite

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium metabisulfite (1.2 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the fluorescent probe as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Reaction Parameters and Expected Outcomes

Aldehyde ReactantSolventCatalystReaction Time (h)Expected Product Class
4-(Dimethylamino)benzaldehydeEthanolAcetic Acid4-6Imidazo[4,5-b]pyridine Derivative
2-Hydroxy-1-naphthaldehydeDMFPiperidine8-10Naphthimidazo[4,5-b]pyridine Derivative
Glyoxal (40% in water)WaterNone2-3Pyrazino[2,3-b]pyridine Derivative
Protocol for Photophysical Characterization

A thorough understanding of the photophysical properties of the newly synthesized probes is essential for their effective application.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorescent probe in a suitable solvent like DMSO.

  • Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents at a concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the probe in each solvent from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The quantum yield can be calculated using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • 'x' denotes the sample and 'st' denotes the standard.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the following formulas:

      • Stokes Shift (nm) = λₑₘ - λₘₐₓ

      • Stokes Shift (cm⁻¹) = (1/λₘₐₓ - 1/λₑₘ) * 10⁷

Table 2: Example Photophysical Data for a Hypothetical Probe

Solventλₘₐₓ (nm)λₑₘ (nm)Quantum Yield (Φ)Stokes Shift (nm)
Toluene3804500.6570
Acetonitrile3854650.4280
Ethanol3904800.2590
Water4005100.05110

Application Example: Detection of Metal Ions

Many fluorescent probes derived from this compound can act as chemosensors for metal ions. The binding of a metal ion to the probe can modulate its electronic properties, leading to a change in its fluorescence.

G cluster_workflow Metal Ion Detection Workflow probe_sol Probe in Solution (Fluorescent) binding Chelation Event probe_sol->binding metal_ion Metal Ion (e.g., Zn²⁺) metal_ion->binding complex Probe-Metal Complex (Altered Fluorescence) binding->complex detection Spectrofluorometric Measurement complex->detection output Quantitative Data (Concentration-dependent fluorescence change) detection->output

Figure 2. A typical workflow for the application of a this compound-derived probe in metal ion sensing.

Protocol for Metal Ion Titration
  • Prepare a stock solution of the fluorescent probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Prepare a stock solution of the metal salt (e.g., ZnCl₂) of a known concentration.

  • In a cuvette, place the probe solution and record its initial fluorescence spectrum.

  • Add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.

  • Continue the additions until the fluorescence intensity reaches a plateau.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding affinity (Kₐ) and stoichiometry of the interaction.

Trustworthiness and Self-Validation

The protocols described herein have been developed to be self-validating. The successful synthesis of the fluorescent probes can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The photophysical characterization provides a quantitative measure of the probe's performance. For sensing applications, control experiments should be performed, including testing the probe's response to a panel of potentially interfering species to confirm its selectivity.

Conclusion

This compound is a powerful and versatile precursor for the development of novel fluorescent probes. Its unique chemical properties allow for the straightforward synthesis of a diverse range of fluorophores with tunable optical properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and synthesize custom probes for a wide array of applications in chemical biology, diagnostics, and drug discovery.

References

Application Note: High-Throughput GC-MS Analysis of 4-Methylpyridine-2,3-diamine Reaction Mixtures for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-Methylpyridine-2,3-diamine in complex reaction mixtures. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity and impurity profile of this compound is paramount for drug safety and efficacy.[1][2] This protocol details optimized sample preparation, including an optional derivatization step to enhance analyte volatility and peak shape, and comprehensive GC-MS parameters. The methodology is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results in a high-throughput quality control environment.[3][4]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of a range of pharmaceutical compounds. Its chemical structure, featuring a pyridine ring with adjacent amine groups and a methyl substituent, makes it a versatile precursor. The purity of this intermediate directly impacts the quality and safety of the final API.[1] Impurities arising from the synthesis process, such as unreacted starting materials, byproducts, or degradation products, can carry through to the final drug product, potentially altering its pharmacological activity or introducing toxicity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique in the pharmaceutical industry for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][5] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for analyzing complex reaction mixtures and ensuring the quality of pharmaceutical intermediates like this compound.[3][4][5] This application note provides a comprehensive guide to leveraging GC-MS for this critical quality control application.

Analytical Strategy: Direct Analysis vs. Derivatization

Aromatic amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and interactions with the analytical column. Two primary strategies are presented here: direct analysis and analysis following derivatization.

  • Direct Analysis: This approach is faster and requires less sample preparation. It is suitable for screening purposes and for reaction mixtures where the concentration of this compound is sufficiently high and the matrix is relatively clean.

  • Derivatization: This involves a chemical modification of the analyte to make it more suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens (like amines and hydroxyls).[6] It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, often resulting in improved peak shape and sensitivity.[6][7]

The choice between these two approaches will depend on the specific requirements of the analysis, including sensitivity needs, sample complexity, and throughput considerations.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound reaction mixtures is depicted below.

GC-MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Reaction Mixture Sample Dilution Dilution with Appropriate Solvent Sample->Dilution Direct_Injection Direct Injection Dilution->Direct_Injection Extraction Liquid-Liquid Extraction (if necessary) Dilution->Extraction GC_Separation GC Separation Direct_Injection->GC_Separation Derivatization Optional: Derivatization (e.g., Silylation) Derivatization->Direct_Injection Extraction->Derivatization MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification & Impurity Profiling Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

4.1.1. Reagents and Materials

  • This compound standard (Purity ≥ 97%)[8]

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous[9]

  • Volumetric flasks, pipettes, and autosampler vials

4.1.2. Standard Solution Preparation

Prepare a stock solution of this compound in dichloromethane or ethyl acetate at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

4.1.3. Sample Preparation Protocol (Direct Analysis)

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane or ethyl acetate.

  • Mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm syringe filter into an autosampler vial.

4.1.4. Sample Preparation Protocol (with Derivatization)

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

  • Add 1 mL of dichloromethane or ethyl acetate and vortex to dissolve.

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >10 with NaOH and extract with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Transfer 100 µL of the extract or dissolved sample to a clean, dry autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The use of anhydrous conditions is crucial for successful silylation.[9]

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[10]

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC System Agilent 7890 GC or equivalentA widely used and reliable system for pharmaceutical analysis.
Mass Spectrometer Agilent 5977 MSD or equivalentProvides sensitive and specific detection.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column suitable for a wide range of aromatic compounds.[10]
Carrier Gas Helium or Hydrogen[11][12]Helium is standard; Hydrogen can be a suitable alternative.[11][12]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures optimal separation and peak shape.
Inlet Temperature 280°CEnsures complete volatilization of the analytes.
Injection Mode Splitless (for trace analysis) or Split (for major components)Splitless mode enhances sensitivity for low-level impurities.
Injection Volume 1 µLA standard injection volume for most applications.
Oven Program Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 minA general-purpose temperature program that can be optimized.[13]
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for creating searchable mass spectra.
Scan Mode Full Scan (m/z 40-450)Allows for the identification of unknown impurities.

Data Analysis and Interpretation

5.1. Identification

The identification of this compound and its related impurities is achieved by comparing their retention times and mass spectra with those of authentic reference standards. The mass spectrum of 4-Methylpyridine (a related compound) shows a prominent molecular ion, which is typical for aromatic amines.[14] The fragmentation pattern will be characteristic of the molecule's structure.

5.2. Quantification

Quantification is performed using an external standard calibration curve. The peak area of the target analyte is plotted against its concentration. The concentration of this compound in the reaction mixture samples is then calculated from the calibration curve.

5.3. Impurity Profiling

The full scan data allows for the tentative identification of unknown impurities by searching their mass spectra against commercial libraries (e.g., NIST, Wiley). The synthesis of this compound can potentially lead to isomers or related diamino-pyridines as byproducts.[15][16] Careful examination of the chromatogram for unexpected peaks is crucial for comprehensive impurity profiling.

System Suitability and Quality Control

To ensure the validity of the analytical results, a system suitability test should be performed before each analytical run. This typically involves injecting a standard solution to verify:

  • Retention Time Reproducibility: The retention time of the main analyte should not vary by more than a specified percentage (e.g., ±2%).

  • Peak Shape: The tailing factor for the analyte peak should be within an acceptable range (e.g., 0.8 - 1.5).

  • Detector Response: The signal-to-noise ratio for the lowest calibration standard should be greater than 10.

Including a quality control (QC) sample at a known concentration in each analytical batch is also recommended to monitor the accuracy and precision of the method over time.

Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of this compound reaction mixtures. The protocol offers the flexibility of both direct analysis and analysis with derivatization to accommodate various sample matrices and sensitivity requirements. By implementing this method with appropriate quality control measures, pharmaceutical scientists can confidently assess the purity and impurity profile of this critical intermediate, contributing to the overall quality and safety of the final drug product.

References

Application Note: A Scalable and Modular Approach to the Synthesis of 4-Methylpyridine-2,3-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylpyridine-2,3-diamine is a critical precursor and structural motif in numerous pharmacologically active compounds. Its synthesis, particularly on a scale suitable for drug development, presents significant challenges in regioselectivity, purification, and safety. This guide provides a detailed, field-proven protocol for the scalable synthesis of this compound and its N-substituted derivatives. We present a modular strategy centered around palladium-catalyzed amination (Buchwald-Hartwig reaction), which offers high yields, functional group tolerance, and adaptability for library synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this valuable scaffold.

Introduction: The Importance of the Pyridine Diamine Scaffold

Substituted pyridines are among the most prevalent N-heterocycles in medicinal chemistry.[1] The 2,3-diaminopyridine framework, in particular, serves as a versatile building block for constructing fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, which are scaffolds for kinase inhibitors and other therapeutic agents. The challenge in synthesizing these compounds lies in controlling the regioselective introduction of two distinct amino groups onto the pyridine ring. Traditional methods like the Chichibabin reaction often require harsh conditions and are unsuitable for fragile or complex substrates.[2]

Modern cross-coupling reactions, especially palladium-catalyzed C-N bond formation, have emerged as the gold standard for amine synthesis due to their mild conditions and broad substrate scope.[3] This protocol leverages a sequential, palladium-catalyzed amination strategy, which provides a logical and scalable pathway to the target compounds.

Overall Synthetic Strategy

The chosen synthetic route begins with the commercially available and relatively inexpensive 2-chloro-4-methyl-3-nitropyridine. This strategy involves two key transformations:

  • Palladium-Catalyzed Amination: A regioselective Buchwald-Hartwig amination at the C2 position. The presence of the nitro group deactivates the C-Cl bond, making this a challenging but feasible transformation. This step allows for the introduction of a diverse range of primary or secondary amines to generate derivatives.

  • Nitro Group Reduction: A robust reduction of the C3 nitro group to an amine. Catalytic hydrogenation is the preferred method for its cleanliness and scalability.

This two-step sequence is highly efficient and avoids the handling of potentially explosive intermediates that can arise from direct nitration of aminopyridines.[4]

Synthetic_Workflow Start 2-Chloro-4-methyl- 3-nitropyridine Intermediate N2-Substituted-4-methyl- 3-nitropyridin-2-amine Start->Intermediate Protocol 1: Pd-Catalyzed Amination (Buchwald-Hartwig) Parent_Compound 4-Methylpyridine- 2,3-diamine Start->Parent_Compound Alternative Route: 1. Nitro Reduction 2. Amination Final_Derivative N2-Substituted-4-methyl- pyridine-2,3-diamine Intermediate->Final_Derivative Protocol 2: Nitro Reduction (H2, Pd/C)

Figure 1: High-level workflow for the modular synthesis of this compound and its derivatives.

Protocol 1: Pd-Catalyzed Synthesis of N²-Substituted-4-methyl-3-nitropyridin-2-amine

Principle and Rationale: This step utilizes a Buchwald-Hartwig amination to form the C2-N bond. The choice of catalyst, ligand, and base is critical for achieving high conversion with an electron-deficient substrate like 2-chloro-3-nitropyridine. A bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or RuPhos) is essential to facilitate both the oxidative addition of the Pd(0) catalyst to the C-Cl bond and the subsequent reductive elimination to form the product. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.

Materials and Reagents:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source (for inert atmosphere)

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add 2-chloro-4-methyl-3-nitropyridine, the chosen amine, and sodium tert-butoxide.

  • Inerting: Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos ligand, followed by the anhydrous solvent (Toluene or Dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the specific amine used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction to N²-Substituted-4-methylpyridine-2,3-diamine

Principle and Rationale: Catalytic hydrogenation is the method of choice for nitro group reduction on a large scale due to its high efficiency and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas. For the synthesis of the parent this compound, this protocol would be applied directly to an intermediate where the C2 position is protected or is an amine itself.

Materials and Reagents:

  • N²-Substituted-4-methyl-3-nitropyridin-2-amine (from Protocol 1) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 50% wet) (1-5 mol% Pd)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation reactor)

Detailed Step-by-Step Methodology:

  • Vessel Setup: In a hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask), dissolve the nitro-pyridine intermediate in methanol or ethanol.

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst to the solution. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (or nitrogen first, then hydrogen). Repeat this cycle 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and begin vigorous stirring or shaking. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC/HPLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric. Do not allow it to dry completely. Quench it with water after filtration.

    • Rinse the Celite pad with additional solvent (methanol/ethanol).

    • Concentrate the filtrate under reduced pressure to yield the diamine product. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if needed.

Scale-Up Considerations and Safety Protocol

Scaling up chemical reactions requires careful attention to safety and process parameters.

Key Scale-Up Considerations:

  • Heat Transfer: Both the amination (exothermic upon initiation) and hydrogenation (highly exothermic) require efficient heat management. Use a reaction vessel with a jacket for controlled heating and cooling.

  • Reagent Addition: For larger batches, consider the portion-wise or slow addition of reactive reagents like sodium tert-butoxide.

  • Hydrogenation Safety: Use a dedicated, properly rated hydrogenation reactor for reactions at pressure. Ensure proper grounding to prevent static discharge.

  • Purification: Recrystallization is generally more scalable than chromatography. Develop a robust crystallization procedure at the bench scale.

Safety Protocol: Aminopyridines and their precursors are hazardous materials and must be handled with appropriate precautions.[5][6]

  • Hazard Identification: Aminopyridines are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[7][8] Nitroaromatic compounds can be thermally unstable.

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with chemically resistant gloves (e.g., nitrile).[6] For large-scale operations, a respirator may be required.[7]

  • Spill & Waste: Spills should be absorbed with an inert material (e.g., vermiculite) and disposed of as hazardous waste.[6] All chemical waste must be collected in labeled containers for proper disposal.

Data Summary

The following table summarizes typical experimental results for a two-step synthesis of an N²-aryl derivative.

StepReactionStarting MaterialProductTypical YieldPurity (HPLC)
1Buchwald-Hartwig Amination2-Chloro-4-methyl-3-nitropyridineN²-phenyl-4-methyl-3-nitropyridin-2-amine85-95%>98%
2Catalytic HydrogenationN²-phenyl-4-methyl-3-nitropyridin-2-amineN²-phenyl-4-methylpyridine-2,3-diamine90-99%>99%

Mechanistic Visualization

The catalytic cycle for the Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. Understanding this mechanism helps in troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination ArX Ar-Cl ArX->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex Product Ar-NR₂ Product->Pd0

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds from 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of One-Pot Reactions in Medicinal Chemistry

In the landscape of modern drug discovery and development, efficiency is paramount. One-pot syntheses, where multiple reaction steps are executed in a single reactor without the isolation of intermediates, represent a cornerstone of green and efficient chemistry. This approach minimizes solvent waste, reduces purification steps, and saves considerable time and resources. The starting material, 4-Methylpyridine-2,3-diamine, is a valuable building block. Its vicinal diamine functionality on a pyridine core is a pre-organized scaffold, primed for cyclization into fused heterocyclic systems that are prevalent in pharmacologically active molecules.

This guide provides detailed protocols and technical insights for the one-pot synthesis of two key heterocyclic cores derived from this compound: 6-methyl-1H-imidazo[4,5-b]pyridines and 7-methylpyrido[2,3-b]pyrazines . These scaffolds are bioisosteres of purines and are central to numerous compounds investigated for antimicrobial, anticancer, and kinase inhibitory activities.[1][2] The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical principles that underpin the choice of reagents and conditions.

Core Synthetic Strategies

The ortho-diamine motif of this compound is the key to its synthetic versatility. By reacting with bifunctional electrophiles, a second and third ring can be annulated onto the pyridine core in a single, streamlined operation.

G cluster_start Starting Material cluster_reagents One-Carbon Electrophiles cluster_reagents2 Two-Carbon Electrophiles cluster_products Heterocyclic Products start This compound reagent1 Carboxylic Acids (e.g., Formic Acid) start->reagent1 Condensation (Phillips-Ladenburg) reagent2 Aldehydes (e.g., Ar-CHO) start->reagent2 Condensation/ Oxidation reagent3 1,2-Dicarbonyls (e.g., Benzil) start->reagent3 Double Condensation product1 6-Methyl-1H-imidazo[4,5-b]pyridines reagent1->product1 reagent2->product1 product2 7-Methylpyrido[2,3-b]pyrazines reagent3->product2

I. Synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridines

The formation of the imidazo[4,5-b]pyridine core is most commonly achieved via the Phillips-Ladenburg condensation, which involves the reaction of an ortho-diamine with a carboxylic acid or its equivalent (e.g., an aldehyde).[1]

A. Mechanism and Rationale

The reaction with a carboxylic acid involves the initial formation of an amide bond with one of the amino groups, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the amide carbonyl. A final dehydration step yields the aromatic imidazole ring. When using an aldehyde, the reaction proceeds through the formation of a dihydro-imidazopyridine intermediate, which must be oxidized to the final aromatic product.[1] Often, this oxidation is conveniently achieved using atmospheric oxygen, especially at elevated temperatures, making it an environmentally benign process.[3]

G

B. Protocol 1: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-b]pyridines via Aldehyde Condensation

This protocol is adapted from established green chemistry methods for the synthesis of related imidazopyridines.[3] It leverages water as a solvent and atmospheric oxygen as the terminal oxidant, making it a highly efficient and environmentally friendly one-pot procedure.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Deionized Water or Ethanol

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.23 g, 10 mmol) and the selected aromatic aldehyde (10 mmol).

  • Add deionized water (20-30 mL). The use of water as a solvent is not only environmentally benign but also facilitates product precipitation upon cooling.

  • Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction is typically open to the atmosphere to allow for air oxidation of the intermediate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are generally complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The desired product will typically precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent such as ethanol.

Causality and Insights:

  • Why water? Water is an excellent solvent for this "on-water" catalysis, where the hydrophobic effect can accelerate the reaction between the organic reactants. It also simplifies workup, as many of the final products have low aqueous solubility.[3]

  • The Role of Air: The reaction proceeds via a dihydro-imidazopyridine intermediate. At elevated temperatures, atmospheric oxygen is a sufficient and convenient oxidant to drive the aromatization to the final, thermodynamically stable product. No external oxidizing agents are required.[3]

  • Substrate Scope: This method is robust and tolerates a wide variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, often yielding excellent results.[3]

C. Protocol 2: Synthesis of 6-Methyl-1H-imidazo[4,5-b]pyridine using Formic Acid

This classic Phillips-Ladenburg approach is highly effective for synthesizing the unsubstituted (C2-H) imidazo[4,5-b]pyridine core.

Materials:

  • This compound (1.0 eq)

  • Formic Acid (excess, serves as reagent and solvent)

  • Round-bottom flask with reflux condenser

  • Aqueous solution of sodium hydroxide or ammonium hydroxide

Procedure:

  • Place this compound (e.g., 1.23 g, 10 mmol) in a round-bottom flask.

  • Add an excess of formic acid (e.g., 10-15 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Slowly basify the acidic solution with a concentrated aqueous base (e.g., ammonium hydroxide or 10 M NaOH) until the pH is > 8. This step should be performed in an ice bath as the neutralization is highly exothermic.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry.

Causality and Insights:

  • Formic Acid's Dual Role: Formic acid acts as both the C1 source and an acidic catalyst. The high concentration and temperature drive the dehydration steps required for cyclization.

  • Basification: The product is basic and will exist as a protonated salt in the acidic reaction mixture. Neutralization is required to precipitate the free base for isolation.

II. Synthesis of 7-Methylpyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is readily accessible through the condensation of this compound with a 1,2-dicarbonyl compound. This reaction is typically high-yielding and proceeds under mild conditions.

A. Mechanism and Rationale

The mechanism is a straightforward double condensation. One amine of the diamine attacks one of the carbonyls, forming a hemiaminal which dehydrates to an imine. An intramolecular cyclization then occurs as the second amine attacks the remaining carbonyl, followed by a final dehydration step to yield the aromatic pyrazine ring.

G A This compound + 1,2-Dicarbonyl (e.g., Benzil) B Step 1: Condensation (Amine + Carbonyl → Imine) A->B Reflux in EtOH or AcOH C Step 2: Intramolecular Cyclization (Second Amine + Second Carbonyl) B->C In-situ D Step 3: Dehydration/ Aromatization C->D E 7-Methylpyrido[2,3-b]pyrazine Product D->E

B. Protocol 3: One-Pot Synthesis of 2,3-Diaryl-7-methylpyrido[2,3-b]pyrazines

This robust protocol provides a direct route to highly substituted pyrido[2,3-b]pyrazines.

Materials:

  • This compound (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound (e.g., 1.23 g, 10 mmol) in ethanol or glacial acetic acid (25-40 mL) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (e.g., benzil, 2.10 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction medium.

  • Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Dry the product. The purity is often high enough for immediate use, but recrystallization can be performed if needed.

Causality and Insights:

  • Solvent Choice: Both ethanol and acetic acid are effective solvents. Acetic acid can also act as a mild acid catalyst, accelerating the dehydration steps, and may lead to shorter reaction times.

  • Driving Force: The formation of the stable, fused aromatic pyrazine ring is the thermodynamic driving force for this reaction, leading to high conversion and yields.

Data Summary: Representative One-Pot Syntheses

The following table summarizes typical conditions and expected outcomes for the synthesis of various heterocyclic derivatives from o-diaminopyridines, which are directly applicable to this compound.

Starting DiamineReagentProduct TypeConditionsTime (h)Yield (%)Reference
2,3-DiaminopyridineBenzaldehydeImidazo[4,5-b]pyridineWater, 100 °C, Air587[3]
2,3-Diaminopyridine4-ChlorobenzaldehydeImidazo[4,5-b]pyridineWater, 100 °C, Air5.585[3]
2,3-Diaminopyridine4-MethoxybenzaldehydeImidazo[4,5-b]pyridineWater, 100 °C, Air683[3]
5-Methyl-3,4-diaminopyridineFormic Acid (100%)Imidazo[4,5-c]pyridineReflux6N/A[1]
2,3-DiaminopyridineBenzilPyrido[2,3-b]pyrazineEthanol, Reflux1>90General Method

Note: Yields are based on reactions with the closely related 2,3-diaminopyridine and are representative of expected outcomes with the 4-methyl analogue.

Conclusion

This compound is a potent and versatile starting material for the efficient, one-pot synthesis of medicinally relevant heterocyclic cores. The protocols detailed in this guide for the preparation of 6-methyl-1H-imidazo[4,5-b]pyridines and 7-methylpyrido[2,3-b]pyrazines are robust, scalable, and often employ green chemistry principles. By understanding the underlying reaction mechanisms, researchers can readily adapt these methods to generate diverse libraries of compounds for screening in drug discovery programs.

References

The Strategic Application of 4-Methylpyridine-2,3-diamine in the Design of Novel Pharmaceuticals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding innovative molecular scaffolds that can be readily diversified to target a wide array of biological pathways. Among these, the pyridine ring is a ubiquitous and privileged structure in medicinal chemistry. This guide focuses on a particularly valuable, yet under-appreciated building block: 4-Methylpyridine-2,3-diamine . Its unique arrangement of functional groups provides a strategic entry point for the synthesis of a class of compounds with profound biological activities: the imidazo[4,5-b]pyridines .

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices. We will delve into the synthesis of imidazo[4,5-b]pyridine derivatives, their application as potent kinase inhibitors, and the methodologies for their biological evaluation.

The Power of a Privileged Scaffold: Why this compound?

This compound is a key starting material for the synthesis of imidazo[4,5-b]pyridines, which are bioisosteres of purines.[1][2] This structural mimicry allows them to interact with biological targets that recognize purine-based structures, such as the ATP-binding site of kinases.[1] The presence of the vicinal diamine functionality on the pyridine core is the critical feature that enables the facile construction of the fused imidazole ring, forming the imidazo[4,5-b]pyridine scaffold.

The strategic placement of the methyl group at the 4-position of the pyridine ring can also influence the physicochemical properties and biological activity of the final compounds, offering a vector for further structure-activity relationship (SAR) studies.[2]

From Building Block to Bioactive Molecule: Synthesis of Imidazo[4,5-b]pyridines

The condensation of a 2,3-diaminopyridine with an aldehyde followed by oxidative cyclization is a common and effective method for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[1] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine core.

Below is a detailed protocol for the synthesis of a representative 2-aryl-imidazo[4,5-b]pyridine derivative.

Experimental Protocol: Synthesis of 2-(Aryl)-6-methyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established methods for the synthesis of related imidazo[4,5-b]pyridine derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the substituted benzaldehyde (1.0 eq) and sodium metabisulfite (1.1 eq) to the flask.

  • Solvent Addition: Add a sufficient volume of DMSO to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(Aryl)-6-methyl-1H-imidazo[4,5-b]pyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Sodium metabisulfite: Acts as a mild oxidizing agent to facilitate the aromatization of the dihyro-imidazo[4,5-b]pyridine intermediate to the final aromatic product.

  • DMSO: A high-boiling polar aprotic solvent that is excellent for this type of condensation reaction, ensuring the reactants remain in solution at the required temperature.

  • Recrystallization: A crucial step for the purification of the final compound, removing any unreacted starting materials and byproducts.

Targeting Disease: Imidazo[4,5-b]pyridines as Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of imidazo[4,5-b]pyridines to the ATP molecule allows them to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of key kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora A kinase.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer drug development.

Below is a general workflow for the biological evaluation of a novel imidazo[4,5-b]pyridine derivative as a potential kinase inhibitor.

Diagram: General Workflow for Kinase Inhibitor Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action & SAR synthesis Synthesis of Imidazo[4,5-b]pyridine (from this compound) purification Purification & Characterization (NMR, MS, Purity) synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay Test Compound cell_viability Antiproliferative Assay (GI50) (e.g., MTT Assay) kinase_assay->cell_viability Identifies potent inhibitors western_blot Western Blot Analysis (Target engagement) cell_viability->western_blot Confirms cellular activity sar_studies Structure-Activity Relationship (SAR) Studies western_blot->sar_studies Guides lead optimization

Caption: Workflow for the discovery of kinase inhibitors.

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[4,5-b]pyridine derivative (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Self-Validating System:

  • Positive Control: Doxorubicin, a known cytotoxic agent, is used to validate the assay's sensitivity and the responsiveness of the cell line.

  • Vehicle Control: The DMSO control ensures that the observed effects are due to the compound and not the solvent.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell growth provides confidence in the compound's activity.

Experimental Protocol: Kinase Inhibition Assay

This is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a novel inhibitor.

Materials:

  • Purified recombinant kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) using non-linear regression.

Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration is typically set at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the inhibitory activity observed is specific to the target enzyme.

  • ADP-Glo™ Assay: This type of assay is highly sensitive and has a broad dynamic range, allowing for the accurate determination of kinase activity.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data from these assays will form the basis for SAR studies.[2] By systematically modifying the substituents on the imidazo[4,5-b]pyridine scaffold (e.g., at the 2-position aryl ring or the 6-position methyl group), researchers can identify the key structural features required for potent and selective inhibition of the target kinase. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

Diagram: Structure-Activity Relationship (SAR) Cycle

SAR_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis New Hypotheses Testing Biological Testing Synthesis->Testing Novel Compounds Analysis Analyze Data (SAR) Testing->Analysis Biological Data Analysis->Design Informed Design

Caption: The iterative cycle of SAR studies.

Conclusion

This compound is a versatile and valuable building block in the design of novel pharmaceuticals. Its ability to serve as a precursor to the biologically active imidazo[4,5-b]pyridine scaffold provides a robust platform for the development of new therapeutic agents, particularly in the area of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical entity in their drug discovery endeavors. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this compound and its derivatives can be realized in the ongoing search for life-saving medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylpyridine-2,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a critical building block in medicinal chemistry, notably as a precursor to imidazopyridine-based pharmaceuticals. However, its synthesis is often challenging, marked by issues with regioselectivity, byproduct formation, and low yields.

This document provides in-depth, experience-driven advice to help you achieve consistent and high-yield results. We will explore the fundamental chemistry, address specific problems in a question-and-answer format, and provide detailed, validated protocols.

Section 1: Foundational Synthesis Pathway & Key Principles

The most common and industrially relevant route to this compound begins with 4-methylpyridine (also known as γ-picoline). The synthesis is a multi-step process that requires careful control over each reaction to maximize the final yield.

The general pathway involves two key transformations:

  • Dinitration: Introduction of two nitro groups onto the pyridine ring.

  • Reduction: Subsequent reduction of both nitro groups to form the diamine.

A critical challenge in this synthesis is controlling the position of the initial nitration. Direct nitration of 4-methylpyridine is difficult and often leads to a mixture of isomers and low yields due to the deactivating nature of the pyridine ring towards electrophilic substitution.[1][2] A more effective strategy involves the nitration of 4-methylpyridine-N-oxide, which activates the ring at the 2- and 4-positions. However, for the desired 2,3-diamine, a more robust pathway is often employed, starting from a precursor that facilitates the correct regiochemistry, such as 2-amino-4-methylpyridine.

The workflow below outlines a widely adopted synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Second Nitration (via Sandmeyer/Diazotization) cluster_2 Step 3: Reduction A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Chloro-4-methyl-3-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl₂ or POCl₃ D 2,3-Dinitro-4-methylpyridine C->D HNO₃ / H₂SO₄ E This compound D->E Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: A common synthetic workflow for this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that researchers frequently encounter.

Q1: My overall yield is consistently low (<30%). Where are the most likely points of failure in the synthesis?

A1: Low overall yield is the most common complaint and can stem from several steps. A systematic approach is crucial.

  • Cause 1: Inefficient Initial Nitration. The first nitration of 2-amino-4-methylpyridine can produce undesired 5-nitro isomers.[1] The amino group is a strong ortho-, para-director, but steric hindrance from the methyl group and the pyridine nitrogen can influence the outcome.

    • Solution: Carefully control the reaction temperature, keeping it low (0-10°C) during the addition of the nitrating mixture (HNO₃/H₂SO₄).[3] Slow, dropwise addition is critical to prevent overheating and side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Cause 2: Poor Yield in the Diazotization/Sandmeyer Reaction. Converting the 2-amino group to a chloro group (a precursor to the second nitration) can be inefficient. Diazonium salts are notoriously unstable.

    • Solution: Maintain a temperature below 5°C throughout the diazotization and subsequent reaction. Ensure the sodium nitrite solution is added slowly to the acidic solution of the amine to prevent decomposition of nitrous acid and loss of the diazonium intermediate. Using fresh, high-purity reagents is essential.

  • Cause 3: Incomplete or Over-Reduction. The final reduction of the dinitro intermediate is a critical step.

    • Incomplete Reduction: This leads to contamination with nitro-amino intermediates, which are difficult to separate from the final product.

      • Solution: Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is active and not poisoned. Use a sufficient catalyst loading (typically 5-10 mol%). The reaction may require elevated hydrogen pressure (50-100 psi) and extended reaction times. Monitor progress via TLC until both nitro groups are fully reduced.

    • Over-Reduction/Ring Saturation: Aggressive reduction conditions (high temperature, high pressure, or highly active catalysts like Rhodium) can lead to the hydrogenation of the pyridine ring itself, forming piperidine derivatives.[4][5]

      • Solution: Use a selective catalyst like Pd/C. Conduct the reaction at or near room temperature. Once the starting material is consumed (as per TLC/LC-MS), stop the reaction promptly to avoid ring reduction.

Q2: I'm seeing significant byproduct formation during the first nitration step. My NMR shows multiple methyl singlets and complex aromatic signals.

A2: This strongly suggests the formation of regioisomers, primarily 2-amino-4-methyl-5-nitropyridine alongside your desired 3-nitro product.

  • Mechanistic Insight: The directing effects of the amino and methyl groups are competing. While the amino group strongly directs ortho and para, the position para to the amino group (C5) is activated.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical parameter. Run the reaction in an ice/salt bath to maintain a temperature between 0°C and 5°C.

    • Order of Addition: Add the pyridine substrate to the pre-mixed, chilled nitrating acid. This ensures that the substrate is always in the presence of excess acid, which can help protonate the pyridine nitrogen and influence the electronic distribution.

    • Solvent: While typically run in sulfuric acid, for some substrates, changing the solvent system can alter selectivity. However, for this reaction, sticking to concentrated H₂SO₄ is standard.

Troubleshooting Summary: Nitration Step
Symptom Potential Cause Recommended Solution
Low yield of 3-nitro isomerFormation of 5-nitro isomerMaintain reaction temperature at 0-5°C; Slow, controlled addition of reagents.
Dark, tarry reaction mixtureRunaway reaction, decompositionEnsure efficient cooling and stirring; Add substrate to acid, not vice-versa.
Incomplete reactionInsufficient nitrating agent or timeUse a slight excess of nitric acid; Monitor by TLC to confirm completion.

Q3: The final reduction step is sluggish and often incomplete. How can I improve the catalytic hydrogenation?

A3: Sluggish hydrogenation of dinitropyridines is a common issue, often related to catalyst activity or reaction conditions.

  • Cause 1: Catalyst Poisoning. Pyridine derivatives, especially those with nitrogen and oxygen functional groups, can act as catalyst poisons. Trace impurities from previous steps (like sulfur or halides) can deactivate palladium.

    • Solution: Purify the dinitro intermediate before reduction. Recrystallization is often effective. Use a high-quality catalyst from a reputable supplier. In some cases, washing the substrate with a dilute base solution before the reaction can remove acidic impurities that may inhibit the catalyst.

  • Cause 2: Insufficient Hydrogen Availability. The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer. Use an appropriate solvent (Methanol or Ethanol are common) where the substrate has good solubility. Increase hydrogen pressure (if equipment allows) to increase the concentration of dissolved hydrogen.

  • Cause 3: Catalyst Deactivation. The catalyst may become coated with product or intermediates during the reaction.

    • Solution: Ensure adequate solvent volume to keep all species in solution. If the reaction stalls, filtering the mixture (under an inert atmosphere) and adding fresh catalyst can sometimes restart it.

Q4: My final this compound product is dark and difficult to purify. What are the best purification methods?

A4: Diaminopyridines are notoriously prone to air oxidation, which leads to the formation of colored impurities.

  • Prevention: Handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during workup and purification. Use degassed solvents for chromatography and recrystallization.

  • Purification Strategy:

    • Work-up: After reduction, filter off the catalyst quickly. Some protocols recommend adding a small amount of a reducing agent like sodium dithionite or activated charcoal to the filtrate to scavenge oxidative impurities.

    • Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a brine solution. Avoid strong acid washes, as the diamine can be fully protonated and become water-soluble.

    • Recrystallization: This is often the most effective method. Toluene, or a mixture of ethanol and water, can be effective solvents. The process should be done quickly to minimize air exposure.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, the polar nature of the diamine can lead to streaking and poor separation. It's recommended to pre-treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in a dichloromethane/methanol mixture) to deactivate acidic sites and improve elution.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine [6]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 50 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, slowly add 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Slowly add 10.8 g (0.1 mol) of 2-amino-4-methylpyridine to the sulfuric acid in the reaction flask, ensuring the temperature does not exceed 10°C.

  • Addition: Add the pre-made nitrating mixture dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature between 0-5°C.

  • Stirring: After addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralization: Slowly neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is ~7-8. Be cautious as this is highly exothermic and will release CO₂ gas.

  • Isolation: Filter the yellow solid, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be recrystallized from ethanol/water if necessary.

Protocol 2: Catalytic Reduction to this compound

  • Setup: To a hydrogenation vessel (e.g., Parr shaker), add 10.0 g of the dinitro intermediate, 100 mL of methanol, and 1.0 g of 10% Pd/C catalyst (50% wet).

  • Inerting: Seal the vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Begin vigorous shaking or stirring. The reaction is exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Work-up: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from toluene or via column chromatography as described in the troubleshooting section.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: The use of concentrated and fuming nitric and sulfuric acids requires extreme caution. These are highly corrosive and the nitration reaction is highly exothermic, posing a risk of a runaway reaction.[3] Always work in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield). Catalytic hydrogenation involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (Pd/C). Ensure all equipment is properly rated and grounded.

  • Q: How can I effectively monitor the reactions by TLC?

    • A: For the nitration steps, a mobile phase of ethyl acetate/hexanes (e.g., 30-50% ethyl acetate) works well. For the reduction step, a more polar system is needed, such as dichloromethane/methanol (e.g., 9:1 or 8:2), often with a drop of ammonia or triethylamine to prevent streaking. Use a UV lamp (254 nm) for visualization.

  • Q: What are the key characterization signals for the final product?

    • A: For this compound:

      • ¹H NMR: You should expect a singlet for the methyl group (~2.2 ppm), two distinct signals for the aromatic protons, and broad singlets for the amine protons (NH₂), which may vary in chemical shift depending on the solvent and concentration.

      • ¹³C NMR: Six distinct carbon signals should be present.

      • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight (C₆H₉N₃, ~123.16 g/mol ).[7]

  • Q: Can I use other reducing agents besides catalytic hydrogenation?

    • A: Yes, other methods like using tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are classic methods for reducing aromatic nitro groups. However, these methods often require stoichiometric amounts of the metal reductant and can lead to complicated workups to remove metal salts. Catalytic hydrogenation is generally cleaner and more efficient if the equipment is available.

References

Technical Support Center: Column Chromatography Techniques for Purifying 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Methylpyridine-2,3-diamine. Aromatic diamines, while crucial intermediates, often present unique challenges during chromatographic purification due to their polarity and basicity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: Understanding the physicochemical properties of this compound (MW: 123.16 g/mol ) is the foundation of a successful purification strategy.[1][2]

  • Polarity and Basicity: The presence of two amine groups and a pyridine ring makes the molecule highly polar and basic. This is the most critical factor. The basic lone pairs on the nitrogen atoms will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing and potential irreversible adsorption.[3]

  • Solubility: The compound's polarity dictates its solubility. It is generally soluble in polar organic solvents like methanol, ethanol, and DMSO, with decreasing solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Stability: Aromatic diamines are susceptible to oxidation, especially when exposed to air and light, which can result in the formation of colored impurities.[4] This degradation can be accelerated by the acidic environment of a standard silica gel column. The compound should be stored in a dark place, under an inert atmosphere, and at a cool temperature (2-8°C is recommended).

Q2: What are the typical impurities found in a crude sample of this compound?

A2: Impurities are highly dependent on the synthetic route used. A common synthesis involves the reduction of a corresponding dinitro- or nitro-amino precursor. Therefore, you can expect to find:

  • Unreacted Starting Materials: Such as 4-methyl-2-nitro-3-aminopyridine or 4-methyl-2,3-dinitropyridine.

  • Partially Reduced Intermediates: For example, nitroso or hydroxylamine derivatives.

  • Catalyst Residues: If catalytic hydrogenation was employed (e.g., Palladium on carbon).

  • Oxidized Byproducts: Colored impurities formed by air oxidation of the diamine.[4]

Q3: How should I handle and store the purified this compound to maintain its purity?

A3: Due to its sensitivity to air and light, proper handling is crucial.[5] Purified this compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.[6]

Troubleshooting Guide: Column Chromatography Issues

This section addresses the most common problems encountered during the purification process and provides actionable solutions.

Problem: My compound is streaking badly or tailing on the TLC plate and column.

Cause: This is the most frequent issue and is caused by the strong interaction between the basic amine groups of your compound and the acidic silanol groups on the silica gel surface. This interaction leads to slow, uneven elution.

Solution:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the stationary phase. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for every 100 mL of eluent, add 0.5-1 mL of TEA).

    • Ammonium Hydroxide: Prepare a solution of ~2-5% ammonium hydroxide in methanol and use this as your polar co-solvent in a system like DCM/MeOH. This modification creates a competitive equilibrium where the mobile phase base interacts with the silica, allowing your compound to elute symmetrically.[3]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase that is less acidic.

    • Basic Alumina: Alumina is generally more basic than silica and can be a good choice for purifying basic compounds.[7]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, providing a more inert surface for the separation of basic analytes.[3]

Problem: My compound will not elute from the column, or the recovery is very low.

Cause: This is an extreme case of the tailing issue. The interaction with the silica is so strong that your compound becomes irreversibly adsorbed. This is more likely to happen if your crude sample is loaded in a solvent that is too weak (non-polar), allowing for maximum initial interaction with the bare silica.

Solution:

  • Pre-treat the Column: Before loading your sample, flush the packed column with several column volumes of your initial mobile phase that already contains the basic additive (e.g., 1% TEA). This "deactivates" the acidic sites before your compound is introduced.

  • Increase Eluent Polarity: If the compound is still retained, you may need a more polar mobile phase. A gradient elution from a less polar solvent (e.g., 100% DCM + 1% TEA) to a more polar one (e.g., 95:5 DCM/Methanol + 1% TEA) is often necessary.

  • Dry Loading: If your compound is not very soluble in the initial, less polar eluent, use the dry loading technique. Dissolve your crude material in a suitable solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This ensures your compound is introduced in a concentrated band.

Problem: The purified fractions are turning yellow or brown after collection.

Cause: This indicates product degradation, likely due to air oxidation. The large surface area of the eluent as it drips from the column and sits in the collection tubes can accelerate this process.

Solution:

  • Work Quickly: Do not leave fractions sitting on the benchtop for extended periods.

  • Use an Inert Atmosphere: If possible, flush your collection tubes with nitrogen or argon before collection.

  • Immediate Analysis and Concentration: Analyze your fractions by TLC as they are collected. Immediately combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Do not let the pure product sit in solution for hours.

Experimental Protocols and Data

Workflow for Purification

The following diagram outlines the logical workflow for developing a purification method for this compound.

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (with 0.5-1% TEA) Crude->TLC Spot Column Pack Silica Gel Column TLC->Column Select Eluent Equilibrate Equilibrate Column (Eluent + TEA) Column->Equilibrate Load Load Sample (Dry or Wet) Equilibrate->Load Elute Elute with Gradient (Monitor by TLC) Load->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry Store Store Under N2 at 2-8°C Dry->Store

Caption: General workflow for purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems.

G A Is there streaking/tailing? B Is recovery low? A->B No Sol1 Add 0.5-1% TEA to eluent. A->Sol1 Yes C Is compound degrading? B->C No Sol3 Pre-equilibrate column with basic eluent. B->Sol3 Yes Sol5 Work quickly. Use inert atmosphere. C->Sol5 Yes End Successful Purification C->End No Sol1->B Sol2 Use Alumina or Amine-Silica. Sol4 Use dry loading technique. Sol3->Sol4 Sol4->C Sol6 Evaporate fractions immediately. Sol5->Sol6

Caption: Troubleshooting decision-making process.

Table 1: Recommended TLC Solvent Systems

Before running a column, always develop a separation method using Thin-Layer Chromatography (TLC). The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.4.[4][7] Crucially, add 0.5-1% triethylamine (TEA) to all suggested systems.

System No.Non-Polar SolventPolar SolventTypical Ratio (v/v)Notes
1Dichloromethane (DCM)Methanol (MeOH)98:2 to 90:10A good starting point for polar compounds.
2Ethyl Acetate (EtOAc)Hexanes/Heptane50:50 to 80:20Use if impurities are significantly less polar.
3ChloroformMethanol95:5An alternative to DCM, but be mindful of toxicity.
Protocol: Standard Column Chromatography Purification
  • TLC Analysis: Identify a suitable eluent system from Table 1 that provides good separation and an Rf of ~0.3 for the product. Remember to add 0.5-1% TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexanes or DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Equilibration: Wash the packed column with at least 2-3 column volumes of the initial mobile phase (e.g., 100% DCM + 1% TEA). This step is critical for deactivating the silica.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product (~1g) in a minimal amount of the initial eluent or DCM. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a polar solvent (e.g., MeOH). Add silica gel (~2-3 times the weight of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder on top of the column bed.

  • Elution:

    • Begin eluting with the initial, less polar mobile phase.

    • If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in your DCM/MeOH mixture).

  • Fraction Collection: Collect fractions in an array of test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Dry the final product under high vacuum to remove any residual solvent.

References

Identifying and minimizing byproducts in 4-Methylpyridine-2,3-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Methylpyridine-2,3-diamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify and minimize byproducts, thereby improving yield, purity, and process robustness.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each issue is analyzed based on chemical principles, with actionable solutions provided.

Problem 1: Low Yield and/or Poor Selectivity in the Dinitration of 4-Methylpyridine

Question: My initial dinitration step of 4-methylpyridine (4-picoline) results in a low yield of the desired 2,3-dinitro-4-methylpyridine intermediate. HPLC analysis of the crude product shows multiple peaks with the same mass as the dinitro-product. What is happening and how can I fix it?

Answer:

This is a classic issue of regioselectivity in the electrophilic aromatic substitution of a substituted pyridine ring. The methyl group is an activating, ortho-, para- directing group, while the pyridine nitrogen is a deactivating, meta- directing group. The interplay of these effects, especially under harsh nitrating conditions, leads to the formation of several dinitro-isomers.

Potential Causes & Byproducts:

  • Isomer Formation: The primary cause is the formation of undesired dinitro-isomers. Besides the target 2,3-dinitro-4-methylpyridine , you are likely forming significant amounts of 3,5-dinitro-4-methylpyridine and 2,5-dinitro-4-methylpyridine . The synthesis of related compounds is known to suffer from non-selective nitration at positions 3 and 5[1].

  • Over-Nitration: Although less common for a deactivated ring, excessively harsh conditions (high temperature, highly concentrated acids) can potentially lead to trinitrated species, which are often unstable and can contribute to tar formation.

  • Incomplete Nitration: A significant amount of mono-nitrated intermediates (2-nitro-4-methylpyridine and 3-nitro-4-methylpyridine ) may remain if the reaction is not driven to completion.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 100-120°C. Runaway temperatures drastically reduce selectivity. A detailed protocol for a similar nitration of pyridine-N-oxide emphasizes careful temperature management[2].

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (typically a combination of fuming nitric acid and concentrated sulfuric acid) slowly and portion-wise to the substrate. This maintains a controlled concentration of the nitronium ion (NO₂⁺) electrophile, favoring the desired kinetic product.

  • Optimization of Acid Ratio: The H₂SO₄/HNO₃ ratio is critical. Sulfuric acid protonates nitric acid to generate the active nitronium ion. A higher proportion of H₂SO₄ increases the reaction rate but can decrease selectivity. Experiment with ratios to find an optimal balance for your specific setup.

  • Consider a Two-Step N-Oxide Route: For enhanced regioselectivity, consider converting 4-methylpyridine to 4-methylpyridine-N-oxide first. The N-oxide group strongly directs nitration to the 4-position (which is blocked) and the 2/6-positions. While this adds a step, it can significantly simplify the purification of the dinitro intermediate. Nitration of pyridine-N-oxide is a well-established method to achieve specific substitution patterns[2]. Subsequent removal of the N-oxide can be performed during the reduction step.

Diagram 1: Key Pathways in the Dinitration of 4-Methylpyridine

G cluster_start Starting Material cluster_products Reaction Products SM 4-Methylpyridine DP_desired 2,3-Dinitro-4-methylpyridine (Desired Product) SM->DP_desired Desired Pathway (Controlled Conditions) DP_iso1 3,5-Dinitro-4-methylpyridine (Isomeric Byproduct) SM->DP_iso1 Side Reaction DP_iso2 2,5-Dinitro-4-methylpyridine (Isomeric Byproduct) SM->DP_iso2 Side Reaction MP Mono-nitrated Intermediates (Incomplete Reaction) SM->MP Insufficient Reaction Time/ Temperature

Caption: Dinitration pathways showing desired product and common byproducts.

Problem 2: Incomplete Reduction and Formation of Colored Impurities in the Diamination Step

Question: During the reduction of 2,3-dinitro-4-methylpyridine to this compound, my reaction mixture develops a dark color, and the final product is difficult to purify. I suspect incomplete reduction. What are the likely byproducts and how can I improve the reaction?

Answer:

The reduction of two adjacent nitro groups on a pyridine ring is a delicate process. Over-reduction can cleave the ring, while under-reduction or side-reactions can lead to highly colored and difficult-to-remove impurities. The choice of reducing agent and reaction conditions is paramount.

Potential Causes & Byproducts:

  • Incomplete Reduction Products: The stepwise reduction of the two nitro groups can be arrested at intermediate stages, especially if the reducing agent is depleted or its activity is low. This leads to the formation of:

    • 2-amino-3-nitro-4-methylpyridine

    • 3-amino-2-nitro-4-methylpyridine These nitro-amino compounds are often yellow or orange and can be challenging to separate from the final product.

  • Azo/Azoxy Compound Formation: Under certain reduction conditions (particularly with milder or metal-based reductants in neutral or basic media), intermolecular condensation of nitroso and hydroxylamine intermediates can occur. This forms highly colored azo (R-N=N-R) and azoxy (R-N=N⁺(O⁻)-R) compounds, which are potent colorants even at low concentrations. The reduction of 4-nitropyridine can yield 4,4'-azopyridine as a byproduct[3].

  • Dehalogenation (if applicable): If the synthesis starts from a halogenated pyridine, residual halogen atoms can be reductively cleaved by catalytic hydrogenation (e.g., using Pd/C), leading to unintended byproducts.

Recommended Solutions:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): This is often the cleanest method. Ensure the catalyst is active and used in sufficient quantity (typically 5-10 mol%). The reaction should be run under a positive hydrogen pressure (e.g., 50-100 psi) until hydrogen uptake ceases. A patent for preparing 2,3-diamino pyridine specifies using palladium on carbon with hydrogen[4].

    • Stannous Chloride (SnCl₂): A classic and effective method for nitro group reduction. It must be used in a strongly acidic medium (conc. HCl) to prevent the formation of tin hydroxides that can complicate workup. Reduction using stannous chloride under acidic conditions is a documented method for similar intermediates[5].

    • Iron (Fe) in Acetic Acid/HCl: A cost-effective but often less clean method. Workup can be challenging due to the formation of iron salts.

  • Ensure Stoichiometry of Reductant: If using a chemical reductant like SnCl₂, ensure a sufficient molar excess is used to account for the reduction of both nitro groups (typically requires at least 6 equivalents of SnCl₂ per mole of dinitro compound).

  • Post-Reaction Workup: After reduction, the diamine product is basic. Careful pH adjustment is crucial for isolation.

    • For catalytic hydrogenation, filter off the catalyst thoroughly.

    • For metal/acid reductions, basify the acidic mixture carefully (e.g., with NaOH or NH₄OH) to precipitate metal hydroxides and free the diamine. The product can then be extracted into an organic solvent.

  • Purification Strategy: If colored impurities persist, consider the following:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating with activated carbon can effectively remove highly conjugated, colored impurities.

    • Acid-Base Extraction: The diamine product can be selectively extracted into a dilute acid solution, leaving less basic impurities in the organic phase. The aqueous layer can then be basified and re-extracted to recover the pure product. A patent for purifying 2-amino-4-methylpyridine utilizes this acid-base salification and extraction technique[6].

Table 1: Comparison of Common Reduction Methods

Reducing AgentTypical ConditionsProsCons
H₂ / Pd/C H₂ (50-100 psi), Methanol/EthanolHigh yield, clean reaction, easy product isolation (filtration)Requires specialized hydrogenation equipment, potential for catalyst poisoning
SnCl₂ / HCl Concentrated HCl, 0-50°CHighly effective, reliableLarge excess of reagent needed, workup involves neutralization of strong acid and removal of tin salts
Fe / Acetic Acid Acetic Acid, 80-100°CInexpensiveOften gives lower yields, difficult workup due to iron sludge, potential for colored impurities

II. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 4-methylpyridine starting material? A1: The purity of your starting 4-methylpyridine is crucial. Common impurities like isomeric picolines (2- and 3-methylpyridine) or lutidines can undergo parallel reactions, leading to a complex mixture of byproducts that are very difficult to separate. It is highly recommended to use 4-methylpyridine with >99% purity. If necessary, purification via distillation or formation of a zinc chloride adduct can be performed to remove contaminants[5].

Q2: How can I effectively monitor the progress of the dinitration and reduction reactions? A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal.

  • For Nitration: Monitor the disappearance of the 4-methylpyridine starting material and the appearance of the dinitro-product spot/peak. A typical mobile phase would be a mixture of heptane and ethyl acetate.

  • For Reduction: Monitor the disappearance of the dinitro-intermediate and the appearance of the final diamine product. A reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile/water with a buffer (like ammonium acetate) would be suitable.

Q3: My final this compound product is unstable and darkens upon storage. How can I prevent this? A3: Aromatic diamines, particularly ortho-diamines, are susceptible to air oxidation, which forms colored, polymeric impurities.

  • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) and protected from light[7].

  • Purification: Ensure that all traces of residual metals (from the reduction step) are removed, as they can catalyze oxidation. A final recrystallization from a suitable solvent system (e.g., toluene/heptane) can help remove trace impurities and improve stability.

Q4: Can I use a one-pot method for the dinitration and reduction steps? A4: A one-pot synthesis is generally not advisable for this sequence. The conditions for electrophilic nitration (highly acidic, oxidizing) are fundamentally incompatible with the conditions for reduction (reducing agents, often in neutral or acidic but non-oxidizing media). Attempting a one-pot reaction would lead to decomposition and a complex, intractable mixture. A sequential process with isolation and purification of the dinitro-intermediate is standard practice and ensures higher purity of the final product.

Diagram 2: Troubleshooting Workflow for Synthesis

G cluster_nitration Step 1: Dinitration cluster_reduction Step 2: Reduction N_Start Start Dinitration N_Check Analyze Crude by HPLC/TLC N_Start->N_Check N_Problem Problem: Low Yield/ Multiple Isomers N_Check->N_Problem Poor Selectivity N_Success Proceed to Reduction N_Check->N_Success Good Selectivity N_Solution Solution: 1. Control Temperature Strictly 2. Slow Reagent Addition 3. Optimize Acid Ratio 4. Consider N-Oxide Route N_Problem->N_Solution R_Start Start Reduction N_Success->R_Start R_Check Analyze Crude by HPLC/TLC R_Start->R_Check R_Problem Problem: Incomplete Reaction/ Colored Impurities R_Check->R_Problem High Impurity Profile R_Success Final Product Purification R_Check->R_Success Clean Conversion R_Solution Solution: 1. Choose Optimal Reductant (e.g., H₂/Pd/C) 2. Ensure Sufficient Reagent Stoichiometry 3. Use Activated Carbon for Color 4. Perform Acid/Base Extraction R_Problem->R_Solution

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

III. References

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 4-nitropyridine synthesis requested. (n.d.). The Hive. Retrieved from --INVALID-LINK--

  • Why distilled 4-methylpyridine is required before carrying its coupling reaction? (2017). ResearchGate. Retrieved from --INVALID-LINK--

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Eureka | Patsnap. Retrieved from --INVALID-LINK--

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000). European Patent Office. Retrieved from --INVALID-LINK--

  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents. Retrieved from --INVALID-LINK--

  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. (2020). European Patent Office. Retrieved from --INVALID-LINK--

  • This compound | 53929-59-2. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • This compound (C6H9N3). (n.d.). PubChemLite. Retrieved from --INVALID-LINK--

  • Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Method for preparing 2,3-diamino pyridine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

Troubleshooting low yield in the synthesis of 4-Methylpyridine-2,3-diamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 4-Methylpyridine-2,3-diamine and its derivatives. These compounds are critical building blocks in medicinal chemistry and materials science. However, their synthesis can be challenging, often plagued by low yields stemming from side reactions, purification difficulties, and sensitive intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols to enhance the reliability and success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: My overall yield for this compound is consistently low. What are the most common culprits?

A1: Low overall yield is typically a cumulative problem across a multi-step synthesis. The most common issues are:

  • Purity of Starting Materials: Commercially available 4-methylpyridine (γ-picoline) can contain isomeric impurities (like 2- or 3-methylpyridine) or oxidation byproducts that interfere with subsequent reactions.[1]

  • Inefficient Nitration: The nitration of the pyridine ring is a critical step. It can suffer from the formation of unwanted regioisomers, over-nitration, or incomplete reaction, all of which reduce the yield of the desired 2-amino-4-methyl-3-nitropyridine intermediate.

  • Incomplete Reduction: The final reduction of the nitro group to an amine is often less than quantitative. The choice of reducing agent and reaction conditions is crucial to prevent side reactions or incomplete conversion.[2]

  • Product Loss During Workup and Purification: Diaminopyridines are often polar, water-soluble compounds, which can lead to significant material loss during aqueous workups and extractions. They can also be sensitive to air and light, leading to degradation.

Q2: How do I know if my starting 2-amino-4-methylpyridine is pure enough?

A2: Purity is paramount. Before starting your synthesis, verify the purity of your 2-amino-4-methylpyridine using NMR and GC-MS. If significant impurities are detected, purification is necessary. Recrystallization from a suitable solvent like ethanol/water or purification via an acid salt can be effective.[3] A common purification method for methylpyridines involves steam distillation followed by drying over KOH or BaO and fractional distillation.[1]

Q3: I'm seeing multiple spots on my TLC plate after the nitration step. What are they?

A3: The nitration of substituted pyridines can be complex. The spots likely correspond to:

  • Unreacted Starting Material: The top, less polar spot.

  • Desired Product: The main, more polar product (e.g., 2-amino-4-methyl-3-nitropyridine).

  • Regioisomers: Nitration can also occur at other positions on the ring (e.g., the 5-position), leading to isomers with similar polarity.

  • Di-nitrated Products: Over-nitration can lead to highly polar byproducts.

Controlling the reaction temperature (typically 0-5 °C) and the rate of addition of nitric acid is critical to maximize the yield of the desired 3-nitro isomer.[2]

Q4: My final this compound product is dark and appears impure, even after chromatography. What's happening?

A4: Aromatic diamines are notoriously susceptible to air oxidation, which forms colored polymeric impurities. This is often exacerbated by exposure to light and trace metals. To mitigate this, you should:

  • Perform the final workup and purification steps under an inert atmosphere (Nitrogen or Argon).

  • Use degassed solvents for chromatography and recrystallization.

  • Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting in a Q&A format.

Scenario A: Low Yield in the Nitration of 2-Amino-4-Methylpyridine

Problem: "After reacting 2-amino-4-methylpyridine with a nitric/sulfuric acid mixture, my yield of 2-amino-4-methyl-3-nitropyridine is less than 40%. How can I improve this?"

Causality Analysis: The low yield is likely due to a combination of factors: poor regioselectivity, product degradation by the strong acid, or incomplete reaction. The amino group is a strong activating group, but in highly acidic conditions, it becomes protonated to an ammonium salt (-NH3+), which is a deactivating, meta-directing group. This complex behavior requires precise control of reaction conditions.

Troubleshooting Steps:

  • Temperature Control is Critical: The nitration of aminopyridines is highly exothermic. You must maintain a low temperature (0–5 °C) throughout the addition of the aminopyridine to the acid mixture. A runaway reaction will lead to degradation and the formation of undesired byproducts. A procedure for a similar compound specifies adding the aminopyridine to sulfuric acid at a rate that keeps the temperature below 5 °C before adding nitric acid at 0 °C.[2]

  • Order and Rate of Addition:

    • Standard Method: Slowly add the solid 2-amino-4-methylpyridine in portions to cold, concentrated sulfuric acid. Once it's fully dissolved and the solution is cooled back to 0 °C, add the nitric acid dropwise. This ensures the substrate is fully protonated before the nitrating agent is introduced.

    • Reverse Addition: In some cases, adding the cold sulfuric acid solution of the aminopyridine to the nitrating mixture can provide better control.

  • Reaction Time and Temperature: After the addition is complete, the reaction may need to be stirred at a specific temperature to proceed to completion. Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane system). Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed to prevent over-nitration or degradation.

  • Workup Procedure: The neutralization step is also critical. Pouring the acidic reaction mixture onto a large amount of ice before slowly neutralizing with a base (like aqueous NaOH or NH4OH) helps dissipate heat and prevents product degradation.[2]

Scenario B: Incomplete Reduction of 2-Amino-4-Methyl-3-Nitropyridine

Problem: "I'm trying to reduce the nitro group of 2-amino-4-methyl-3-nitropyridine to get the final diamine product. My TLC shows a mix of starting material and product, and I'm getting a low isolated yield."

Causality Analysis: Incomplete reduction can be caused by an inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions (pH, solvent, temperature). The choice of reducing agent is key for this transformation.

Troubleshooting Steps:

Reducing AgentProtocol & Key ConsiderationsPotential Issues & Solutions
Iron / HCl This is a classic, robust method.[2] Use reduced iron powder (approx. 5-10 eq.) in a solvent like ethanol/water. Add a catalytic amount of concentrated HCl to activate the iron. Heat the mixture to reflux and monitor by TLC.Issue: The product can get trapped in the iron sludge. Solution: After filtering off the iron, wash the filter cake thoroughly with hot ethanol or methanol.[2] Evaporate the filtrate, and then perform an acid-base extraction to isolate the diamine.
Tin(II) Chloride (SnCl2) SnCl2 is another effective reagent. Use an excess of SnCl2·2H2O (approx. 4-5 eq.) in concentrated HCl or ethanol. The reaction is often run at elevated temperatures (50-70 °C).Issue: Removal of tin salts during workup can be difficult and lead to product loss. Solution: After the reaction, basify the mixture carefully with concentrated NaOH until the tin hydroxides precipitate. Filter them off and extract the aqueous layer thoroughly with a solvent like ethyl acetate or dichloromethane.
Catalytic Hydrogenation (H2, Pd/C) This is the cleanest method, as the byproducts are water. Use 5-10 mol% of Pd/C in a solvent like ethanol or methanol. Run the reaction under a hydrogen atmosphere (balloon or Parr shaker) until hydrogen uptake ceases.Issue: The catalyst can be poisoned by trace impurities. The reaction can stall. Solution: Ensure the substrate is pure. If the reaction stalls, filter the mixture through Celite, and add fresh catalyst. The solvent must be chosen carefully to ensure the substrate and product remain soluble.

Workflow for Troubleshooting Incomplete Reduction:

Caption: Troubleshooting Decision Tree for Incomplete Nitro Group Reduction.

Section 3: Key Experimental Protocols

Adherence to a validated protocol is essential for reproducibility.

Protocol 1: Purification of this compound via Column Chromatography

Aromatic diamines can be challenging to purify via chromatography due to their high polarity and tendency to streak on silica gel.

  • Slurry Preparation: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of methanol, add silica gel (approx. 2-3x the weight of your crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack the column using a relatively non-polar solvent system (e.g., 100% Dichloromethane (DCM)).

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Elute the column with a gradient solvent system.

    • Start with DCM to elute non-polar impurities.

    • Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in DCM.

    • Pro-Tip: Adding a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase can significantly improve the peak shape and reduce streaking by deactivating the acidic sites on the silica gel.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C) to prevent degradation.

Protocol 2: General Synthesis Pathway

The following diagram outlines a common synthetic route, highlighting the critical stages where yield loss can occur.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B HNO3, H2SO4 0-5 °C C This compound B->C Fe/HCl or H2, Pd/C D Purified Product C->D Final Product P1 Low Yield Point: - Isomer formation - Degradation P2 Low Yield Point: - Incomplete reaction - Catalyst poisoning P3 Low Yield Point: - Loss during workup - Air oxidation

Caption: General Synthetic Pathway and Common Points of Yield Loss.

Section 4: Preventative Measures & Best Practices
  • Always Use an Inert Atmosphere: For the final reduction and purification steps, working under nitrogen or argon can dramatically reduce the formation of oxidative side products.

  • Degas Your Solvents: Before use in chromatography or for storing the final product, sparging solvents with nitrogen or argon for 15-20 minutes can remove dissolved oxygen.

  • Perform Small-Scale Test Reactions: Before committing a large amount of starting material, perform a small-scale reaction to test the conditions and ensure the reaction is proceeding as expected.

  • Characterize Intermediates: Do not proceed to the next step without confirming the identity and purity of your intermediate (e.g., by ¹H NMR, LC-MS). Solving a problem at an early stage is much easier than at the end.

  • Keep Detailed Records: Note all observations, including color changes, gas evolution, and temperature fluctuations. This data is invaluable for troubleshooting.

References

Preventing oxidation of 4-Methylpyridine-2,3-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Our goal is to equip you with the necessary knowledge and protocols to ensure the stability and integrity of this critical reagent in your experiments.

Introduction: The Challenge of Storing Aromatic Diamines

This compound is a valuable building block in pharmaceutical and chemical synthesis. However, like many aromatic amines, its utility is matched by its susceptibility to oxidative degradation.[1] The presence of two electron-donating amino groups on the pyridine ring makes the molecule highly sensitive to atmospheric oxygen, light, and elevated temperatures. This degradation not only reduces the purity of the compound but can also introduce impurities that may compromise downstream reactions and lead to inconsistent experimental outcomes. This guide provides a comprehensive overview of the mechanisms behind this degradation and robust protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has changed color from off-white/light yellow to a dark brown/purple. What happened?

A1: A color change is a primary indicator of oxidation. The amino groups in this compound are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light and ambient temperatures.[2] This oxidation leads to the formation of highly colored polymeric or quinone-imine type structures, which are responsible for the observed discoloration. The integrity of your sample is likely compromised, and its use may lead to unreliable results.

Q2: What are the ideal storage conditions for this compound?

A2: The ideal storage conditions aim to minimize exposure to oxygen, light, and heat. Based on supplier recommendations and best practices for air-sensitive compounds, this compound should be stored under an inert atmosphere (such as argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated at 2-8°C.

Q3: Is refrigeration alone sufficient to prevent oxidation?

A3: While refrigeration slows down the rate of chemical reactions, including oxidation, it is not sufficient on its own. Oxygen present in the headspace of the container can still cause significant degradation over time. Therefore, combining refrigeration with storage under an inert atmosphere is crucial for long-term stability.[3][4]

Q4: What is an "inert atmosphere," and why is it necessary?

A4: An inert atmosphere is an environment of non-reactive gas, most commonly argon or nitrogen.[4] These gases displace the reactive oxygen from the storage container, thereby preventing oxidation of the sensitive compound.[3] For a compound like this compound, this is the most effective way to preserve its chemical structure and purity during storage.

Q5: Can I use antioxidants to stabilize this compound?

A5: While antioxidants are used to stabilize some aromatic amines in industrial applications, adding any substance to a high-purity reagent is generally not recommended in a research or pharmaceutical development setting.[2][5] The antioxidant would be an impurity in your subsequent reactions. The best practice is to prevent oxidation by controlling the storage environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has darkened significantly. Exposure to oxygen and/or light.Discard the reagent. Do not use it in your experiments as its purity is compromised. Review your storage protocol to ensure it is being stored under an inert atmosphere and protected from light.
Inconsistent results in subsequent reactions. Partial degradation of the starting material.Discard the current batch of this compound and acquire a fresh vial. Implement the recommended storage protocols immediately upon receipt.
Difficulty dissolving the compound. Formation of insoluble oxidation products/polymers.This is another sign of degradation. The material should be discarded.
Vial hisses when opened. Positive pressure of inert gas (Good!) or potential gas evolution from degradation (Bad).If the vial was stored under a positive pressure of inert gas, this is normal. If not, it could indicate degradation. Visually inspect for color change. When in doubt, it is safer to discard the material.

Visualizing the Problem: The Oxidation Pathway

The following diagram illustrates the general principle of aromatic amine oxidation, leading to the formation of colored impurities. The primary amino groups are initial sites of oxidative attack.

OxidationPathway cluster_storage Storage Conditions cluster_degradation Degradation Process 4M23DA_pure This compound (Light colored solid) Intermediates Oxidized Intermediates (Radicals, Quinone-imines) 4M23DA_pure->Intermediates Oxidation Oxygen Oxygen (O2) Oxygen->Intermediates Light_Heat Light / Heat Light_Heat->Intermediates accelerates Degraded_Product Degraded Product (Dark colored polymers/mixtures) Intermediates->Degraded_Product Polymerization/ Further Reactions

Caption: Oxidation pathway of this compound.

Experimental Protocols: Best Practices for Storage and Handling

Adherence to proper handling and storage protocols is the most effective way to ensure the long-term stability of this compound.

Protocol 1: Long-Term Storage of Unopened Vials
  • Inspect Upon Receipt: Upon receiving a new vial, visually inspect it for any signs of discoloration. The solid should be an off-white to light yellow powder or crystalline solid.

  • Parafilm Seal: For added protection against atmospheric moisture and oxygen ingress, wrap the cap and neck of the manufacturer's vial with Parafilm.

  • Secondary Containment: Place the sealed vial inside a larger, airtight container (e.g., a desiccator or a sealed plastic box) that has been purged with an inert gas.

  • Inert Atmosphere: If possible, introduce a gentle stream of nitrogen or argon into the secondary container before sealing it to displace the air.

  • Refrigerate and Protect from Light: Store the secondary container in a refrigerator at 2-8°C. Ensure the storage location is dark.

Protocol 2: Handling and Dispensing the Reagent

This protocol should be performed using standard air-sensitive techniques, ideally in a glovebox or using a Schlenk line.[6][7][8]

  • Prepare the Environment: If using a glovebox, ensure the atmosphere is inert. If using a Schlenk line, ensure all glassware is dry and the system is properly purged with nitrogen or argon.[8]

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Gas Blanket: Once at room temperature, open the vial under a positive pressure of inert gas. This can be achieved by inserting a needle connected to a nitrogen/argon line into the septum of the vial (if provided) or by opening it in a glovebox.

  • Dispense Quickly: Weigh the desired amount of the solid quickly and transfer it to your reaction vessel, which should also be under an inert atmosphere.

  • Purge and Reseal: Before resealing the original vial, flush the headspace with a gentle stream of inert gas.[9] Tightly close the cap, wrap with Parafilm, and place it back into the inerted secondary container.

  • Return to Storage: Promptly return the container to the refrigerator (2-8°C).

Logical Framework for Prevention

The following diagram outlines the logical decision-making process for ensuring the stability of this compound.

PreventionLogic Start Start: Handling this compound IsUnopened Is the vial unopened? Start->IsUnopened StoreLongTerm Follow Protocol 1: Long-Term Storage IsUnopened->StoreLongTerm Yes NeedToUse Need to dispense reagent? IsUnopened->NeedToUse No StoreLongTerm->NeedToUse UseProtocol2 Follow Protocol 2: Handling and Dispensing NeedToUse->UseProtocol2 Yes End End NeedToUse->End No CheckAppearance Check for discoloration UseProtocol2->CheckAppearance IsGood Compound is stable. Proceed with experiment. CheckAppearance->IsGood No discoloration IsBad Compound has degraded. Discard safely. CheckAppearance->IsBad Discoloration observed IsGood->End IsBad->End

Caption: Decision-making workflow for storing and handling the reagent.

By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.

References

Managing exothermic reactions in the synthesis of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylpyridine-2,3-diamine is a pivotal building block in the development of pharmaceuticals and advanced materials. Its synthesis, however, presents a significant challenge for researchers: the management of highly exothermic reactions, particularly during the introduction of adjacent nitrogen functionalities onto the pyridine ring. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help scientists navigate the thermal hazards associated with this synthesis, ensuring safer and more reproducible outcomes.

The most common and practical synthetic route involves a two-step process starting from 2-Amino-4-methylpyridine. This pathway necessitates a nitration reaction followed by a reduction. The nitration step is notoriously energetic and is the primary focus of this guide for thermal management.

Proposed Synthetic Pathway

The logical pathway to achieve the target molecule is as follows:

  • Nitration: Regioselective nitration of 2-Amino-4-methylpyridine at the C3 position to yield 2-Amino-4-methyl-3-nitropyridine. This step is highly exothermic and requires stringent control.

  • Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product, this compound.

G A 2-Amino-4-methylpyridine (Starting Material) B Step 1: Nitration (H2SO4 / HNO3) A->B C 2-Amino-4-methyl-3-nitropyridine (Intermediate) B->C F CRITICAL CONTROL POINT Highly Exothermic Reaction Requires Strict Thermal Management B->F D Step 2: Reduction (e.g., Pd/C, H2 or SnCl2) C->D E This compound (Final Product) D->E

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the critical nitration step.

Q1: My reaction is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?

A1: This is a classic sign of a runaway reaction. The dark coloration and gas (likely NOx) indicate that the reaction temperature has exceeded the optimal window, leading to uncontrolled oxidation and decomposition of your starting material and product.[1] The amino group on the pyridine ring is highly activating and susceptible to oxidation by nitric acid at elevated temperatures.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding the nitrating agent.

  • Emergency Cooling: Increase the efficiency of your cooling bath. If using an ice bath, add a salt (e.g., NaCl) to lower the temperature further.

  • Controlled Quenching (Use Caution): If the reaction is still accelerating, prepare to quench it by slowly adding the reaction mixture to a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. This should only be done if the reaction can be transferred safely.

Root Cause Analysis & Prevention:

  • Inadequate Cooling: The rate of heat generation is exceeding the rate of heat removal. Ensure your reaction flask is appropriately sized for the cooling bath, allowing for maximum surface area contact.

  • Addition Rate Too Fast: The nitrating mixture was added too quickly. The addition must be slow and dropwise, allowing the cooling system to dissipate the heat generated from each drop before the next is added.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction temperature is much higher than what your thermometer reads. Use a properly sized stir bar or overhead mechanical stirrer to ensure the mixture is homogeneous.

Q2: The yield of my desired 3-nitro product is low, and I'm isolating a significant amount of the 5-nitro isomer. What went wrong?

A2: This issue stems from a lack of regiochemical control. The nitration of 2-aminopyridine is a competition between the kinetically favored product (formation of 2-nitraminopyridine, which rearranges) and the thermodynamically favored product (direct C5 nitration).[2] To favor the desired C3 isomer, which arises from the rearrangement of the initial N-nitro product, you must maintain conditions that favor kinetic control.

Causality & Corrective Actions:

  • Reaction Temperature Too High: Higher temperatures provide the energy needed to overcome the activation barrier for direct C5 nitration. To favor the 3-nitro isomer, the reaction must be kept at a very low temperature (typically -10 °C to 0 °C).[1]

  • Incorrect Acid Concentration: The nitration of 2-aminopyridine proceeds via an initial formation of 2-nitraminopyridine, which then undergoes a thermal or acid-catalyzed rearrangement. The conditions must be finely tuned to promote this rearrangement to the C3 and C5 positions.[2] By keeping the temperature low, you can often isolate the kinetic product distribution.

Q3: My small-scale test reaction was successful, but I'm experiencing significant exotherms and poor control upon scale-up. Why is this happening?

A3: This is a common challenge in process chemistry related to the surface-area-to-volume ratio. As you increase the scale of the reaction, the volume increases cubically while the surface area of the flask (through which heat is dissipated) only increases squarely. Consequently, the reaction generates heat much more efficiently than it can be removed.[3]

Solutions for Scalability:

  • Process Parameter Re-optimization: Do not assume that the parameters from a 1 g scale will work for a 100 g scale. The rate of addition for the nitrating agent must be significantly slower per unit of time.

  • Enhanced Heat Transfer:

    • Use a jacketed reactor with a circulating cooling system instead of a simple ice bath.

    • Employ a more powerful overhead mechanical stirrer to ensure efficient mixing.

  • Consider Flow Chemistry: For larger scales, transitioning to a continuous flow reactor can offer superior heat management. In a flow system, small volumes of reagents are mixed continuously in a microchannel, allowing for near-instantaneous heat dissipation and a much safer reaction profile.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective nitrating agent for this synthesis?

A1: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃), often called "mixed acid," is the standard and most effective nitrating agent.[1] The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. This controlled generation of the electrophile is crucial for managing the reaction rate.

Q2: What are the most critical safety precautions I should take?

A2: Given the hazardous nature of the reagents and the strong exotherm, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Ventilation: Perform the entire procedure in a certified chemical fume hood.[4]

  • Blast Shield: Use a blast shield in front of the reaction apparatus.

  • Reagent Handling: Always add the nitric acid slowly to the sulfuric acid while cooling, never the other way around, to control the exotherm of mixing.[1] Similarly, add the mixed acid dropwise to your substrate solution.

  • Emergency Preparedness: Ensure an appropriate quenching agent (like a large beaker of ice/water) and a base for neutralization (like sodium bicarbonate) are readily accessible.

Q3: Are there any alternative, potentially safer, synthetic routes to introduce the amine group at the C3 position?

A3: While the nitration-reduction pathway is common, other methods for C3-amination of pyridines exist, though they may have their own challenges. Recent advances include photochemical methods that can achieve C3-amination under milder conditions, potentially avoiding the harsh reagents and strong exotherms of nitration.[5] These methods often rely on generating radical intermediates from specialized reagents and may require screening of photocatalysts and reaction conditions. For many labs, the nitration-reduction sequence remains the most accessible, provided strict safety and temperature protocols are followed.

Recommended Experimental Protocol

Disclaimer: This protocol is intended for trained professionals. A thorough hazard analysis should be performed before beginning any experiment.[6]

Step 1: Nitration of 2-Amino-4-methylpyridine
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Amino-4-methylpyridine108.145.00 g46.2 mmol1.0
Sulfuric Acid (98%)98.0825 mL--
Nitric Acid (70%)63.013.3 mL50.8 mmol1.1

Procedure:

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (25 mL).

  • Cool the flask in an ice-salt bath to -10 °C.

  • Slowly and carefully, add 2-Amino-4-methylpyridine (5.00 g) in small portions, ensuring the internal temperature does not rise above 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.3 mL) to 5 mL of chilled concentrated sulfuric acid. Cool this mixture down to 0 °C before use.

  • Add the pre-cooled nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of at least 1 hour. Crucially, maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at -5 °C for an additional 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • The solid precipitate (2-Amino-4-methyl-3-nitropyridine) is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction to this compound

Procedure (Example using SnCl₂):

  • To a flask containing the crude 2-Amino-4-methyl-3-nitropyridine from the previous step, add ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) portion-wise. The reaction is exothermic; use a water bath to maintain the temperature below 50 °C.

  • Heat the mixture to reflux for 3-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution to pH > 10.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Visualization of Thermal Management Strategy

The following flowchart outlines the decision-making process for controlling the exothermic nitration step.

G start Begin Dropwise Addition of Nitrating Agent monitor Continuously Monitor Internal Temperature (T_internal) start->monitor check Is T_internal < -5°C ? monitor->check cont_add Continue Addition at Same Rate check->cont_add Yes slow_add Slow Down Addition Rate check->slow_add No cont_add->monitor complete Addition Complete cont_add->complete slow_add->monitor stop_add STOP Addition Immediately & Enhance Cooling slow_add->stop_add if T continues to rise runaway Runaway Condition? (Temp still rising) stop_add->runaway runaway->monitor No, stable quench Prepare for Emergency Quench runaway->quench Yes

Caption: Decision flowchart for managing the nitration exotherm.

References

Technical Support Center: Purification of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-methylpyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important heterocyclic amine. Drawing from extensive field experience and established chemical principles, this document provides in-depth, practical solutions to ensure the high purity of your final product.

Understanding the Chemistry: The Synthetic Pathway and Potential Impurities

A common and efficient synthetic route to this compound involves a two-step process:

  • Nitration: The starting material, 2-amino-4-methylpyridine, undergoes electrophilic nitration to yield the intermediate, 2-amino-4-methyl-3-nitropyridine.

  • Reduction: The nitro group of the intermediate is then reduced to an amino group, affording the final product, this compound.

This synthetic pathway, while effective, can lead to the presence of specific impurities in the crude product that must be removed to ensure the desired quality for downstream applications. The most common impurities include:

  • Unreacted Starting Material: 2-amino-4-methylpyridine.

  • Unreacted Intermediate: 2-amino-4-methyl-3-nitropyridine.

  • Isomeric Byproducts: Nitration of 2-aminopyridine derivatives can sometimes lead to the formation of other nitro-isomers, such as 2-amino-4-methyl-5-nitropyridine, although the 3-nitro isomer is generally favored.[1]

  • Byproducts of Reduction: Incomplete reduction or side reactions can lead to other species.

This guide will focus on the removal of the primary and most common impurity: the unreacted starting material, 2-amino-4-methylpyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter and provides actionable solutions in a question-and-answer format.

Q1: My final product shows a significant amount of unreacted 2-amino-4-methylpyridine by NMR/LC-MS. What is the most effective way to remove it?

A1: Acid-base extraction is the preferred method for bulk removal of the more basic starting material from your less basic diamine product. The two amino groups on the product, this compound, are vicinal and exhibit different pKa values compared to the single amino group on the starting material. This difference in basicity can be exploited for selective separation.[2]

The underlying principle of acid-base extraction is the differential partitioning of acidic and basic compounds between an organic solvent and an aqueous solution of a specific pH.[3] By carefully selecting the pH of the aqueous phase, we can selectively protonate the more basic starting material, rendering it water-soluble, while the desired product remains in the organic phase.

dot

Caption: Workflow for Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous hydrochloric acid solution (e.g., 0.1 M HCl, pH adjusted to approximately 4-5).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The top layer will be the aqueous phase (if using DCM) and the bottom will be the organic phase.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute HCl solution two more times to ensure complete removal of the starting material.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Q2: After acid-base extraction, I still observe minor impurities. How can I further purify my product?

A2: For removing trace impurities and achieving high purity, recrystallization is the recommended next step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For aminopyridines, common and effective solvents include ethanol, methanol, and toluene, or mixed solvent systems like ethanol/water or toluene/hexane.[4]

dot

Caption: Workflow for Recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Q3: My compound is an oil or is difficult to crystallize. Are there other purification options?

A3: If recrystallization is challenging, column chromatography is a powerful alternative for purifying your product. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. For basic compounds like amines, it's often necessary to add a small amount of a base (e.g., triethylamine or ammonia) to the eluent to prevent tailing and improve separation.

Data Summary

The following table summarizes the key physical properties of the product, starting material, and intermediate to aid in their identification and separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₆H₉N₃123.16[3]115-116[5]
2-amino-4-methylpyridine C₆H₈N₂108.14[6]96-99
2-amino-4-methyl-3-nitropyridine C₆H₇N₃O₂153.14[2]136-140[2]

References

Technical Support Center: Characterization of Impurities in 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the characterization of impurities in 4-Methylpyridine-2,3-diamine (4-MPDA). As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 4-MPDA is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation products formed during storage.[2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshooting common challenges encountered during the impurity profiling of 4-MPDA. The methodologies and explanations provided are grounded in established analytical principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the nature and regulatory context of impurities in pharmaceutical intermediates like 4-MPDA.

Q1: What are the primary types of impurities I should expect in this compound?

A1: Impurities in any drug substance are broadly classified by the ICH into three categories.[2] For 4-MPDA, you should anticipate:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis route. For example, if the synthesis involves the amination of a substituted pyridine, residual starting materials could be present.[4][5][6]

    • By-products: Resulting from side reactions during synthesis. This can include positional isomers (e.g., 4-Methylpyridine-2,5-diamine or 2,6-diamino-4-methyl pyridine), over-methylated species, or products of incomplete reactions.[7]

    • Degradation Products: Formed due to exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[8][9] For a diamino-pyridine, oxidation of the amino groups is a common degradation pathway.

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[2]

  • Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[1]

Q2: At what level do I need to identify and characterize an unknown impurity?

A2: The requirement for identifying and characterizing an impurity is dictated by the ICH Q3A(R2) guidelines, which set thresholds based on the maximum daily dose of the final drug product.[2][3] However, for an intermediate like 4-MPDA, stringent in-house controls are crucial. A common industry practice is to investigate any impurity found at a level greater than 0.10%.

ThresholdGeneral Limit (for API)Action Required
Reporting Threshold ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification Threshold ≥ 0.10% or daily intake >1.0 mgThe structure of the impurity must be determined.[2]
Qualification Threshold ≥ 0.15% or daily intake >1.0 mgThe impurity must be assessed for biological safety.[3]
This table summarizes general ICH Q3A thresholds for new drug substances. Stricter limits may be required for unusually potent or toxic impurities.

Part 2: Analytical Strategy & Troubleshooting

This section provides in-depth guidance on developing analytical methods and troubleshooting specific experimental issues.

Workflow for Impurity Identification and Characterization

The following diagram outlines a typical workflow for systematically identifying and characterizing impurities in a batch of 4-MPDA.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Reporting & Control Sample 4-MPDA Sample HPLC_UV Develop Stability-Indicating HPLC-UV Method Sample->HPLC_UV Profile Generate Impurity Profile (Quantify Impurities) HPLC_UV->Profile Threshold Compare to Thresholds (e.g., >0.10%) Profile->Threshold LCMS LC-MS Analysis (Accurate Mass) Threshold->LCMS Report Document Structure & Formation Pathway Threshold->Report Impurity > Threshold Isolation Isolate Impurity (Prep-HPLC) LCMS->Isolation Forced_Deg Forced Degradation Study Forced_Deg->LCMS NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Control Set Specifications & Control Strategy Report->Control

Caption: General workflow for impurity profiling of 4-MPDA.

Q3: My HPLC chromatogram shows poor separation between the main 4-MPDA peak and a closely eluting impurity. What should I do?

A3: This is a common challenge, especially with structurally similar impurities like positional isomers. Here is a systematic approach to optimize your HPLC method:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Pyridine-based compounds interact strongly with the stationary phase. Vary the ratio of your organic solvent (e.g., acetonitrile or methanol). Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[10]

    • Aqueous Phase pH: The amino groups on 4-MPDA (pKa ≈ 7.3) are basic.[11] Adjusting the pH of the aqueous buffer can significantly alter the retention and selectivity. Try using a buffer at pH 3 (e.g., phosphate or acetate buffer) to ensure the analytes are fully protonated and well-behaved on a C18 column. A low pH can improve peak shape for basic compounds.[12]

    • Ion-Pairing Reagents: If pH adjustment is insufficient, consider adding an ion-pairing reagent like sodium octanesulfonate to the mobile phase. This can dramatically improve the retention and resolution of basic compounds.[12]

  • Change Stationary Phase:

    • If a standard C18 column doesn't provide adequate resolution, switch to a different stationary phase. A phenyl-hexyl column offers different (π-π) interactions, which can be effective for aromatic compounds like pyridines. Alternatively, a polar-embedded phase can provide different selectivity for polar analytes.

  • Adjust Temperature:

    • Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity, which can improve efficiency and may alter selectivity.

Q4: I have an unknown peak in my chromatogram that is above the 0.10% identification threshold. How do I determine its structure?

A4: Structural elucidation of an unknown impurity requires a combination of modern analytical techniques.

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the first and most critical step.

    • Objective: To obtain the accurate mass and elemental composition of the impurity. This will provide the molecular formula.

    • Procedure: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A mass accuracy of <5 ppm is required to confidently determine the elemental formula.

    • Fragmentation (MS/MS): Fragment the impurity's parent ion to obtain structural information. The fragmentation pattern of a pyridine ring and its substituents is often predictable and can help distinguish between isomers.[13]

  • Forced Degradation Studies:

    • Objective: To intentionally generate degradation products under controlled stress conditions.[8][14] If your unknown impurity appears or increases under a specific stress condition (e.g., oxidation), it provides a major clue about its identity and formation pathway. This is a key part of developing a "stability-indicating" method.[15]

  • Isolation and NMR Spectroscopy:

    • Objective: To obtain an unambiguous structural confirmation.

    • Procedure: If the impurity is present in sufficient quantity, isolate it using preparative HPLC. Concentrate the collected fraction and analyze it using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. This will provide definitive information on the connectivity of atoms in the molecule.[13][16]

Q5: I suspect my sample contains volatile impurities or residual solvents. How can I analyze them?

A5: For volatile and semi-volatile compounds, Gas Chromatography (GC) is the method of choice.[3][17]

  • Technique: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard technique for residual solvent analysis as per ICH Q3C guidelines.

  • Methodology:

    • Dissolve a precisely weighed amount of your 4-MPDA sample in a suitable high-boiling-point solvent (e.g., DMSO, DMF) in a headspace vial.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

    • Inject a sample of the headspace gas into the GC.

    • Identify and quantify solvents by comparing their retention times and peak areas to those of certified reference standards.

  • For Unknown Volatile Impurities: Coupling the GC to a Mass Spectrometer (GC-MS) allows for the identification of unknown volatile or semi-volatile organic impurities by matching their mass spectra against libraries (e.g., NIST).[16][18]

Part 3: Protocols and Experimental Workflows

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol describes a starting point for developing a robust reversed-phase HPLC method for the analysis of 4-MPDA and its potential impurities.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good retention and resolution.
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0Buffered to ensure consistent ionization state of the basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 70% B over 30 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection (UV) 275 nmPyridine derivatives typically have strong absorbance in this region.[19] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in Mobile Phase ADissolving in the initial mobile phase ensures good peak shape.
Protocol 2: Forced Degradation Study

This workflow is essential for identifying potential degradation products and demonstrating the specificity of your analytical method.[8][20] The goal is to achieve 5-20% degradation of the active substance.[15]

G cluster_conditions Stress Conditions (Sample: 1 mg/mL 4-MPDA in solution) Acid Acid Hydrolysis 0.1M HCl, 60°C, 8h Analysis Analyze all samples by Developed HPLC-UV Method Acid->Analysis Base Base Hydrolysis 0.1M NaOH, 60°C, 8h Base->Analysis Oxidative Oxidation 3% H₂O₂, RT, 24h Oxidative->Analysis Thermal Thermal (Solid) 80°C, 72h Thermal->Analysis Photo Photolytic ICH Q1B light exposure Photo->Analysis Control Control Sample (Unstressed) Control->Analysis Evaluation Evaluate Results: - Mass Balance - Peak Purity - Identify Major Degradants Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Prepare Samples: Prepare separate solutions of 4-MPDA (e.g., 1 mg/mL) for each stress condition. For thermal and photolytic stress, use the solid material.

  • Apply Stress: Expose the samples to the conditions outlined in the diagram above. Include a control sample protected from stress.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before injection.

  • Analysis: Analyze all stressed samples, along with the control and a blank, using the developed stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Identify new peaks (degradation products).

    • Check for a decrease in the main 4-MPDA peak area.

    • Assess the peak purity of the 4-MPDA peak in the presence of degradants using a PDA detector to ensure no co-elution.

    • Calculate mass balance to ensure all degradation products are accounted for.

References

Stability of 4-Methylpyridine-2,3-diamine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylpyridine-2,3-diamine

A Guide to Experimental Stability and Handling

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the handling and stability of this versatile building block. This compound is a key intermediate in the synthesis of pharmaceuticals and novel materials, particularly in the formation of imidazopyridine scaffolds.[1][2] Understanding its behavior under various pH conditions is critical to achieving high yields and purity in your synthetic routes.

This guide is structured as a series of questions and answers to directly address the challenges you may encounter during your research.

Section 1: Core Properties and General Handling

Before delving into specific pH conditions, a foundational understanding of the compound's properties is essential.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₉N₃[3][4]
Molecular Weight 123.16 g/mol [3][4]
Appearance Solid (form may vary)[5]
Melting Point 115-116 °C[6]
Boiling Point 317.8±37.0 °C (Predicted)[6]
pKa (Predicted) 7.35±0.47[6]
CAS Number 53929-59-2[3][4][5]
FAQ: General Handling and Storage

Question: What are the optimal storage conditions for this compound?

Answer: To ensure long-term stability and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5][6] It is crucial to keep it in a dark place and in a tightly sealed container to protect it from light and moisture.[5][7] Proper storage prevents slow oxidation and hydrolysis, which can lead to the formation of colored impurities and a decrease in purity over time.

Question: What Personal Protective Equipment (PPE) is required when handling this compound?

Answer: Standard laboratory PPE is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).[8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]

Section 2: Stability in Acidic Conditions

The behavior of this compound in acidic media is primarily governed by the basicity of its three nitrogen atoms.

Troubleshooting and FAQs: Acidic Environments

Question: What is the expected behavior of this compound when an acid is added?

Answer: The compound contains three basic nitrogen atoms: the pyridine ring nitrogen and two amino groups at the C2 and C3 positions. In the presence of an acid, these nitrogens will be protonated. The pyridine nitrogen is generally the most basic, followed by the amino groups. This protonation forms the corresponding salt (e.g., a hydrochloride or sulfate salt), which typically exhibits significantly increased solubility in aqueous and polar protic solvents.

G cluster_main Protonation Equilibrium in Acidic Solution A This compound (Free Base) B Monoprotonated Species (Pyridinium Ion) A->B + H⁺ B->A - H⁺ C Polyprotonated Species B->C + H⁺ (excess) C->B - H⁺

Caption: Protonation pathway in acidic media.

Question: My reaction in strong acid is turning dark. What is happening and how can I prevent it?

Answer: Darkening or charring in strong, concentrated acids (like a mixture of sulfuric and nitric acid) can indicate degradation or unwanted side reactions. While aromatic diamines can be sensitive, pyridines are generally robust. However, aggressive conditions can lead to sulfonation or even nitration, as seen with similar compounds like 2-Amino-4-picoline.[10]

Troubleshooting Steps:

  • Control Temperature: Perform acid additions at low temperatures (e.g., 0-5 °C) using an ice bath to dissipate the heat of neutralization.

  • Slow Addition: Add the acid dropwise to the solution of the diamine, or vice-versa, to maintain control over the reaction exotherm.

  • Use Moderate Acidity: If the reaction chemistry allows, use milder acidic conditions. For many cyclocondensation reactions, acetic acid or catalytic amounts of a stronger acid are sufficient.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product versus impurities.

Question: Is there an optimal pH range for stability in aqueous acidic solutions?

Section 3: Stability in Basic Conditions

In basic environments, this compound exists as the neutral free base. This state presents a different set of stability challenges, primarily related to oxidation.

Troubleshooting and FAQs: Basic Environments

Question: My solution of this compound turns pink/brown when exposed to air, especially after adding a base. Why?

Answer: This is a classic sign of oxidation. Ortho-diamines, particularly on aromatic systems, are susceptible to air oxidation, which leads to the formation of highly colored, often polymeric, impurities. This process can be accelerated by heat, light, and basic conditions. The initial products are often quinone-diimines, which are highly reactive and colored.

G cluster_main Potential Oxidation Pathway A This compound B Oxidized Intermediates (e.g., Quinone-diimine) A->B [O] (Air, Base, Light) C Colored Impurities (Polymeric Species) B->C Further Reactions

Caption: Oxidation leads to colored impurities.

Troubleshooting Steps:

  • Use an Inert Atmosphere: This is the most effective preventative measure. When running reactions under basic conditions, especially with heating, always work under a nitrogen or argon atmosphere. Purge the reaction vessel and solvents with the inert gas before adding the diamine.

  • Use Fresh Reagent: Use this compound from a freshly opened container that has been properly stored.

  • Limit Exposure: Prepare solutions immediately before use rather than storing them, particularly if a base is present.

  • Consider Antioxidants: In some formulations or non-reactive applications, trace amounts of an antioxidant might be considered, but this is not common in synthesis as it can interfere with the desired reaction.

Question: Can I use strong bases like n-BuLi or LDA with this compound?

Answer: Yes, but with caution, as this moves from a question of stability to one of reactivity. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) can deprotonate the amino groups or even the methyl group. Lithiation of the methyl group on picoline derivatives is a known synthetic strategy.[13] This is not degradation, but a chemical transformation that must be accounted for. If your goal is simply to use a base as an acid scavenger, choose a milder inorganic base like K₂CO₃, Cs₂CO₃, or an organic amine base like triethylamine or DIPEA.

Section 4: Experimental Protocol: A Model Cyclocondensation

This protocol demonstrates the practical application of the stability principles discussed. It outlines a typical synthesis of an imidazo[4,5-b]pyridine derivative, a common application for this building block.

Objective: Synthesize 2-aryl-7-methylimidazo[4,5-b]pyridine via condensation with an aromatic aldehyde.

G cluster_workflow Experimental Workflow A 1. Dissolve Diamine & Aldehyde in EtOH B 2. Add NaHSO₃ (Oxidation Inhibitor) A->B C 3. Heat to Reflux (Inert Atmosphere) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Filter Product D->E F 6. Wash and Dry E->F

Caption: Workflow for imidazopyridine synthesis.

Step-by-Step Methodology
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.23 g, 10 mmol) and the desired aromatic aldehyde (10 mmol).

    • Causality: Combining reactants before adding the catalyst or initiating heating ensures a homogenous mixture.

  • Solvent and Additive: Add ethanol (40 mL) followed by sodium bisulfite (NaHSO₃, 0.52 g, 5 mmol).

    • Causality: Ethanol is a common, effective solvent for this condensation. Sodium bisulfite is added as a mild antioxidant and helps to suppress the formation of colored oxidation byproducts during the reaction.

  • Inert Atmosphere: Flush the flask with nitrogen gas for 5 minutes. Maintain a positive pressure of nitrogen throughout the reaction.

    • Causality: This is the critical step to prevent the air oxidation discussed in Section 3.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Causality: Thermal energy is required to drive the condensation and subsequent oxidative cyclization (the aldehyde itself or trace oxygen can act as the oxidant for the final aromatization step).

  • Monitoring: After 4 hours, take a small aliquot from the reaction mixture, dilute it, and spot it on a TLC plate or analyze by LC-MS to check for the consumption of the starting materials.

    • Causality: This ensures the reaction has gone to completion and prevents unnecessary heating that could lead to side products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate.

    • Causality: The product is typically less soluble in cold ethanol than the starting materials or byproducts, allowing for isolation by precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

    • Causality: Washing removes residual solvent and soluble impurities. Diethyl ether is used as a final wash due to its low boiling point, which facilitates drying.

  • Drying: Dry the solid product under vacuum to obtain the pure imidazo[4,5-b]pyridine derivative.

This protocol serves as a self-validating system. A successful reaction, indicated by a high yield of a clean, light-colored product, confirms that the diamine's stability was maintained by controlling the atmosphere and reaction conditions.

References

Technical Support Center: Optimizing Reactions of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylpyridine-2,3-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices.

Core Concepts: Catalyst Selection Principles

This compound is a valuable precursor for synthesizing fused heterocyclic compounds, particularly imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres in medicinal chemistry.[1][2] The successful synthesis of these scaffolds hinges on the crucial cyclization-condensation reaction with carbonyl compounds or their equivalents. The choice of catalyst is paramount and is dictated by the nature of the reaction partner.

  • Brønsted vs. Lewis Acids: The condensation reaction typically involves the formation of an imine or related intermediate, followed by an intramolecular cyclization.

    • Brønsted acids (e.g., HClO₄–SiO₂, p-TsOH) excel at protonating the carbonyl oxygen, activating it for nucleophilic attack by the diamine. They are often effective for reactions with reactive aldehydes.

    • Lewis acids (e.g., Cu(II) salts, Al³⁺-clays, Yb(OTf)₃) coordinate to the carbonyl oxygen, providing a different mode of activation.[1] They are particularly useful for less reactive substrates or when specific coordination geometries can favor the desired cyclization pathway. Some Lewis acid catalysts, like Nb₂O₅, are notably tolerant to water, a common byproduct that can deactivate other catalysts.[3]

  • The Role of Oxidation: When reacting with aldehydes to form the aromatic imidazopyridine ring, an oxidation step is required after the initial cyclization.

    • In many procedures, air or molecular oxygen serves as a mild and cost-effective oxidant.[1][4]

    • For less favorable reactions, dedicated oxidants or catalyst systems that facilitate oxidation (e.g., Cu(OAc)₂) may be necessary to drive the reaction to completion and prevent the accumulation of dihydro-imidazo[4,5-b]pyridine intermediates.[4][5]

  • Heterogeneous vs. Homogeneous Catalysts:

    • Homogeneous catalysts (e.g., Cu(OAc)₂, p-TsOH) are soluble in the reaction medium, often leading to high activity and milder reaction conditions. However, their removal from the product can be challenging.

    • Heterogeneous catalysts (e.g., Al³⁺-K10 clay, HClO₄–SiO₂, zeolites) are in a different phase from the reaction mixture, allowing for easy separation and recycling.[1][6] This is a significant advantage in process chemistry and green chemistry applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your experiments in a practical Q&A format.

Category 1: Condensation with Aldehydes

The reaction of this compound with aldehydes is a primary route to 2-substituted-7-methyl-1H-imidazo[4,5-b]pyridines.

Question 1: My reaction yield is very low or I'm only recovering starting material. What's the first thing I should check?

Answer: This is a common issue often related to catalyst choice or reaction conditions.

  • Causality: The condensation of a diamine with an aldehyde is a multi-step process: imine formation, cyclization, and oxidation. A bottleneck at any stage will result in low yield. Aromatic aldehydes are generally more reactive than aliphatic aldehydes.

  • Troubleshooting Steps:

    • Catalyst Activation: If using a Brønsted acid with an electron-rich aromatic aldehyde, the reaction may be sluggish. Consider switching to a Lewis acid like Cu(OAc)₂ or a solid acid like Al³⁺-K10 clay, which can offer different activation pathways.[1][4]

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF can facilitate the reaction. However, for some catalyst systems, less polar solvents like ethanol or even solvent-free conditions might be optimal.[7] Water can be used as a solvent for certain air-oxidative cyclocondensations, offering a green chemistry advantage.[1]

    • Atmosphere & Oxidation: Are you ensuring the final oxidation step can occur? If not explicitly adding an oxidant, the reaction may rely on atmospheric oxygen. Ensure the reaction is not under a strictly inert atmosphere (e.g., Argon, N₂) unless the protocol specifies an alternative oxidant. Gentle bubbling of air through the reaction mixture can sometimes improve yields.[4]

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation. If you suspect substrate or product instability, try a more active catalyst at a lower temperature.

Question 2: I am seeing a significant amount of a dark, insoluble byproduct. What is it and how can I prevent it?

Answer: The formation of dark, polymeric material is often a sign of aldehyde self-condensation or undesired side reactions, especially under harsh acidic or basic conditions.

  • Causality: Aldehydes, particularly those without α-hydrogens, can undergo polymerization or disproportionation (Cannizzaro reaction) under the wrong conditions. The diamine itself can also degrade at high temperatures.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most straightforward approach to minimize side reactions. Compensate for the lower rate by increasing the reaction time or catalyst loading.

    • Use a Heterogeneous Catalyst: Solid acid catalysts like Al³⁺-exchanged K10 montmorillonite clay can provide a milder reaction environment and have been shown to produce excellent yields with minimal byproducts.[1] Their solid nature can also prevent the catalyst from participating in solution-phase degradation pathways.

    • Order of Addition: Try adding the aldehyde slowly to a solution of the diamine and catalyst. This maintains a low instantaneous concentration of the aldehyde, minimizing its self-reaction.

Question 3: My reaction works well for aromatic aldehydes, but fails with aliphatic aldehydes. How do I adapt the protocol?

Answer: Aliphatic aldehydes are generally less reactive and more prone to enolization and self-condensation. This requires a more tailored catalytic approach.

  • Causality: The lower electrophilicity of the aliphatic carbonyl carbon and the potential for competing side reactions require a more efficient and selective catalyst.

  • Recommended Protocol Adjustment:

    • Switch to a Stronger Lewis Acid: Catalysts like ytterbium triflate (Yb(OTf)₃) are powerful Lewis acids known to be effective in promoting condensations with less reactive carbonyls.[1]

    • Employ Reductive Cyclization: An alternative strategy is a one-pot reductive cyclization. This involves reacting a nitro-aminopyridine precursor with the aliphatic aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). This bypasses the need for an oxidative step and can be very effective for a wide range of aldehydes.[1]

Category 2: Condensation with Carboxylic Acids

Reacting diamines directly with carboxylic acids to form amides (and subsequently cyclize) is challenging because it produces water and involves an acid-base neutralization that deactivates the amine nucleophile.

Question: Direct condensation with a carboxylic acid requires very high temperatures (>180 °C) and gives poor yields. Is there a better way?

Answer: Yes, direct thermal condensation is often inefficient. Using a suitable catalyst or activating the carboxylic acid are superior strategies.

  • Causality: The direct reaction forms a stable ammonium carboxylate salt. High temperatures are needed to drive off water and shift the equilibrium toward the amide. This can cause degradation.

  • Catalytic Solutions:

    • Use a Water-Tolerant Lewis Acid: Niobium pentoxide (Nb₂O₅) is an excellent, reusable heterogeneous Lewis acid catalyst for direct amidation.[3] It activates the carboxylic acid without being significantly inhibited by the water byproduct or the basic amine.

    • Boron-Based Catalysts: Boron-based reagents, such as 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives, have been shown to be highly efficient catalysts for direct amidation under milder conditions.[8]

  • Alternative Strategies (Using Carboxylic Acid Equivalents):

    • Activate the Carboxylic Acid: Convert the acid to a more reactive species like an acid chloride or an ester in situ or in a separate step. Standard peptide coupling reagents (e.g., EDC, HOBt) can also be used, though this reduces atom economy.

    • Use Orthoesters: For forming the simplest imidazopyridine (unsubstituted at the 2-position), reacting the diamine with an orthoformate like trimethyl orthoformate in the presence of a catalyst like ytterbium triflate is a highly effective method.[1]

Data Summary: Catalyst Comparison

The following table summarizes catalyst performance for a model reaction: the synthesis of 7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine from this compound and benzaldehyde.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None (Air Oxidation)N/AWater1001283-87[1]
Cu(OAc)₂ (Air Oxidant)10DMSO100-1208-1269-81[4][5]
Al³⁺-K10 Clay20 wt%EthanolReflux2-380-93[1]
HClO₄–SiO₂0.5EthanolRT0.5-1~90 (analogous)[7]
Yb(OTf)₃10Toluene11012>90 (analogous)[1]

Note: Yields are based on reported values for analogous o-phenylenediamine or diaminopyridine systems and serve as a comparative guide.

Visualizations & Workflows

Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed, air-oxidized condensation of this compound with an aldehyde (R-CHO).

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Diamine This compound Imine Imine Intermediate Diamine->Imine Aldehyde R-CHO Aldehyde->Imine - H₂O Cyclized Dihydro-imidazopyridine Imine->Cyclized Intramolecular Cyclization Product 2-R-7-Methyl-1H- imidazo[4,5-b]pyridine Cyclized->Product - 2H⁺, - 2e⁻ Catalyst H⁺ or Lewis Acid Catalyst->Aldehyde Activates Oxidant Air (O₂) Oxidant->Cyclized Oxidizes

Caption: Acid-catalyzed condensation and oxidative aromatization pathway.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose and solve issues related to low product yield.

troubleshooting_workflow Start Start: Low Product Yield Check_SM Starting Material Recovered? Start->Check_SM Check_Byproducts Complex Mixture of Byproducts? Check_SM->Check_Byproducts No No_Reaction Problem: No/Slow Reaction Check_SM->No_Reaction Yes Degradation Problem: Degradation Check_Byproducts->Degradation Yes Solution_OK Problem: Incomplete Conversion Check_Byproducts->Solution_OK No (Clean but low yield) Increase_Temp Increase Temperature (if stable) No_Reaction->Increase_Temp Change_Catalyst Switch Catalyst Type (e.g., Brønsted to Lewis) Increase_Temp->Change_Catalyst Increase_Loading Increase Catalyst Loading Change_Catalyst->Increase_Loading End Re-evaluate Results Increase_Loading->End Lower_Temp Lower Temperature Degradation->Lower_Temp Check_Oxidation Ensure Oxidant is Present (e.g., Air Access) Solution_OK->Check_Oxidation Use_Milder_Catalyst Use Milder Catalyst (e.g., Heterogeneous) Lower_Temp->Use_Milder_Catalyst Slow_Addition Slowly Add Limiting Reagent Use_Milder_Catalyst->Slow_Addition Slow_Addition->End Increase_Time Increase Reaction Time Check_Oxidation->Increase_Time Check_Solvent Optimize Solvent Increase_Time->Check_Solvent Check_Solvent->End

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalyst Screening (Al³⁺-K10 Clay)

This protocol provides a robust method for synthesizing 2-aryl-7-methyl-1H-imidazo[4,5-b]pyridines using a recyclable solid acid catalyst.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Al³⁺-K10 montmorillonite clay (activated by drying in an oven at 120 °C for 4 hours)

  • Ethanol, absolute

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add absolute ethanol (15 mL), the desired aromatic aldehyde (1.0 mmol, 1.0 eq), and the activated Al³⁺-K10 clay (20% by weight of the diamine).

  • Reaction: Place a magnetic stir bar in the flask, attach the reflux condenser, and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 2-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with additional ethanol (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

  • Catalyst Recycling: The recovered clay catalyst can be washed with acetone, dried in an oven at 120 °C for 4 hours, and reused for subsequent reactions.

Trustworthiness Note: This protocol is self-validating. If the reaction is unsuccessful, the troubleshooting workflow (above) provides a logical sequence of parameters to adjust, from reaction time and temperature to solvent and catalyst type, ensuring a systematic approach to optimization.

References

Effect of temperature on the stability of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the handling, storage, and thermal stability of 4-Methylpyridine-2,3-diamine. The following question-and-answer format is designed to address specific issues that may be encountered during experimentation, ensuring the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the purity and stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C. The compound should be kept in a tightly sealed container, in a dark place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light and atmospheric components.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as darkening or yellowing, is often an indication of degradation. Aromatic amines as a class of compounds can be sensitive to oxidation and light. Exposure to air (oxygen) and light can lead to the formation of colored impurities. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: Is this compound sensitive to moisture?

A3: Yes, similar to many amine-containing compounds, this compound can be hygroscopic and sensitive to moisture.[1] High humidity can lead to the absorption of water, which may affect the compound's physical properties and potentially lead to hydrolytic degradation over time, especially at elevated temperatures.[2][3] It is essential to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.

Section 2: Troubleshooting Guide for Experimental Issues

Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a reaction mixture containing this compound that was heated. What could these be?

A4: The appearance of unexpected peaks, particularly after heating, strongly suggests thermal degradation of the this compound. Aromatic diamines can undergo various reactions at elevated temperatures, leading to the formation of byproducts. The melting point of this compound is reported to be in the range of 115-116°C, and decomposition may begin to occur at or near this temperature.

Potential degradation pathways at elevated temperatures can include:

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the amine groups can occur, leading to the formation of nitroso, nitro, or polymeric species.[4][5]

  • Deamination: At higher temperatures, the loss of one or both amino groups is possible, leading to the formation of 4-methylpyridine and other derivatives.[6][7]

  • Polymerization/Condensation: Aromatic amines can undergo self-condensation or polymerization reactions at high temperatures, resulting in higher molecular weight, often colored, impurities.

To identify these unexpected peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended.

Q5: My reaction yield is consistently lower than expected when using this compound in a high-temperature synthesis. Could the stability of the diamine be a factor?

A5: Absolutely. If your reaction is conducted at temperatures approaching or exceeding the melting point of this compound (115-116°C), thermal degradation is a likely contributor to lower yields. The diamine may be decomposing before it has a chance to react completely with your other starting materials.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, explore alternative reaction conditions at a lower temperature. This might involve using a more active catalyst or a different solvent.

  • Order of Addition: Consider adding the this compound to the reaction mixture at a later stage, once the desired temperature has been reached, to minimize its exposure time to high heat.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity Check: Before starting your reaction, confirm the purity of your this compound to ensure you are not starting with already degraded material.

Q6: I am planning a thermal stability study for a formulation containing this compound. What analytical techniques are most suitable?

A6: For a comprehensive thermal stability study, a combination of the following techniques is recommended:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[3] This will help you determine the onset temperature of decomposition, where significant weight loss occurs. For polymers derived from the similar compound 2,6-diaminopyridine, major weight loss has been observed to start between 180 and 450°C, depending on the polymer structure.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[8][9] This technique can identify the melting point, as well as any exothermic or endothermic events associated with decomposition.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[1] This will allow for the quantification of the remaining active compound and the detection of impurities over time and at different temperatures.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the specific chemical structures of volatile and semi-volatile thermal degradation products.[10][11]

Section 3: Scientific Insights into Thermal Stability

Understanding the "Why": Causality Behind Thermal Instability

The thermal stability of this compound is intrinsically linked to its chemical structure. The presence of two electron-donating amine groups on the pyridine ring makes it susceptible to oxidation. The ortho-relationship of the diamines can also facilitate intramolecular reactions upon heating.

Potential Thermal Decomposition Mechanisms:

  • Oxidative Coupling: In the presence of oxygen, the amine groups can be oxidized, leading to the formation of radical species that can then couple to form dimers, oligomers, or polymers. This is often accompanied by a darkening of the material.

  • Deamination: At high temperatures, the C-N bonds of the amine groups can cleave, leading to the formation of 4-methylpyridine and ammonia or other nitrogen-containing fragments.

  • Ring Opening/Fragmentation: At very high temperatures, the pyridine ring itself can undergo fragmentation, leading to a complex mixture of smaller volatile compounds.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Degradation Study cluster_identification Product Identification Sample This compound Sample TGA TGA Analysis Sample->TGA Determine Decomposition Temp. DSC DSC Analysis Sample->DSC Determine Melting Point & Decomposition Enthalpy Heating Controlled Heating (Isothermal or Ramp) Sample->Heating AgedSample Aged Sample Heating->AgedSample HPLC HPLC Analysis AgedSample->HPLC Quantify Degradation PyGCMS Py-GC-MS Analysis AgedSample->PyGCMS Identify Volatile Products LCMS LC-MS Analysis AgedSample->LCMS Identify Non-Volatile Products DegradationProducts Identified Degradation Products HPLC->DegradationProducts PyGCMS->DegradationProducts LCMS->DegradationProducts

Caption: Workflow for Thermal Stability Assessment.

Section 4: Data Summary & Experimental Protocols

Quantitative Data Summary
PropertyValueSource
Melting Point115-116 °CCommercial Supplier Data
Melting Point (2,3-Diaminopyridine)110-115 °C[1][12]
Molecular Weight123.16 g/mol
Experimental Protocol: Thermal Stability Assessment using TGA/DSC

This protocol provides a general framework for assessing the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition and identify thermal transitions of this compound.

Materials:

  • This compound

  • TGA/DSC instrument

  • Aluminum or ceramic pans

  • High-purity nitrogen gas

Procedure:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.

  • Sample Preparation:

    • Tare an appropriate TGA/DSC pan.

    • Weigh 2-5 mg of this compound into the pan. Record the exact weight.

  • TGA/DSC Method Setup:

    • Gas: Set a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA: Analyze the resulting thermogram to determine the onset temperature of weight loss, which indicates the beginning of decomposition.

    • DSC: Analyze the DSC curve to identify the melting endotherm and any exothermic or endothermic events associated with decomposition.

Visualization of Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting unexpected experimental results when using this compound.

Troubleshooting Start Unexpected Experimental Result (e.g., low yield, extra peaks) CheckTemp Was the reaction temperature > 100°C? Start->CheckTemp CheckAtmosphere Was the reaction run under an inert atmosphere? CheckTemp->CheckAtmosphere No DegradationLikely Thermal degradation is a likely cause. CheckTemp->DegradationLikely Yes CheckPurity Was the starting material purity confirmed? CheckAtmosphere->CheckPurity Yes OxidationPossible Oxidative degradation is possible. CheckAtmosphere->OxidationPossible No ImpureStart Starting material may be impure. CheckPurity->ImpureStart No ActionLowerTemp Action: Lower reaction temperature or reduce heating time. DegradationLikely->ActionLowerTemp ActionInert Action: Ensure a robust inert atmosphere. OxidationPossible->ActionInert ActionPurity Action: Analyze starting material purity (e.g., by HPLC). ImpureStart->ActionPurity No No Yes Yes

Caption: Troubleshooting Flowchart for this compound Experiments.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Methylpyridine-2,3-diamine and Its Isomers: Distinguishing Structural Nuances for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the arrangement of functional groups on a core scaffold can lead to vastly different biological activities, chemical reactivities, and physical properties. This guide provides an in-depth spectroscopic comparison of 4-Methylpyridine-2,3-diamine and its key positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By understanding the distinct spectroscopic fingerprints of these molecules, researchers can ensure the purity of their samples, elucidate reaction outcomes, and build a foundational understanding of structure-activity relationships.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing both experimental data and a theoretical framework for interpreting the observed spectral differences. We will explore how the positions of the methyl and diamine substituents on the pyridine ring influence the electronic environment and vibrational modes of the molecules, leading to unique and identifiable spectroscopic signatures.

The Isomers in Focus

The pyridine core, with its rich electronic nature, provides a versatile platform for chemical modification. In this guide, we will be comparing this compound with the following selection of its structural isomers:

  • This compound (Target)

  • 5-Methylpyridine-2,3-diamine

  • 6-Methylpyridine-2,3-diamine

  • 2-Methylpyridine-3,4-diamine

  • 3-Methylpyridine-2,6-diamine

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all influenced by the electronic effects of neighboring substituents.

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for these types of compounds, depending on their solubility. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals of these isomers.

Comparative ¹H NMR Data:
CompoundMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm)Amine Protons (δ, ppm)
This compound ~2.2 (s, 3H)~7.4 (d), ~6.5 (d)~5.0-6.0 (br s, 4H)
5-Methylpyridine-2,3-diamine ~2.1 (s, 3H)~7.5 (s), ~6.9 (s)~4.5-5.5 (br s, 4H)
6-Methylpyridine-2,3-diamine ~2.3 (s, 3H)~7.2 (d), ~6.3 (d)~4.8-5.8 (br s, 4H)
2-Methylpyridine-3,4-diamine ~2.4 (s, 3H)~7.6 (d), ~6.6 (d)~5.2-6.2 (br s, 4H)
3-Methylpyridine-2,6-diamine ~2.0 (s, 3H)~7.1 (d), ~5.8 (d)~4.0-5.0 (br s, 4H)

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The amine proton signals are often broad and may exchange with residual water in the solvent.

Analysis of Spectral Differences:

The position of the methyl group and the two amino groups significantly impacts the chemical shifts of the aromatic protons.

  • Electron-donating groups (amino and methyl) tend to shield the aromatic protons, shifting their signals to a higher field (lower ppm).

  • The proximity of the amino groups to the aromatic protons results in more significant upfield shifts. For instance, in 3-Methylpyridine-2,6-diamine, the proton at the 4-position is flanked by two electron-donating amino groups, resulting in a more upfield signal compared to the other isomers.

  • The splitting patterns of the aromatic protons are also diagnostic. For example, in this compound, the two aromatic protons will appear as doublets due to coupling with each other. In 5-Methylpyridine-2,3-diamine, the two aromatic protons are not adjacent and will appear as singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronic nature of its substituents.

Comparative ¹³C NMR Data:
CompoundMethyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~18~150, 145, 135, 120, 110
5-Methylpyridine-2,3-diamine ~17~152, 142, 138, 125, 115
6-Methylpyridine-2,3-diamine ~22~155, 148, 130, 118, 105
2-Methylpyridine-3,4-diamine ~20~158, 147, 133, 122, 108
3-Methylpyridine-2,6-diamine ~15~159, 140, 128, 107, 100

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Analysis of Spectral Differences:

The positions of the electron-donating amino and methyl groups have a pronounced effect on the chemical shifts of the pyridine ring carbons.

  • Carbons directly attached to the amino groups experience a significant upfield shift (lower ppm) due to the strong shielding effect.

  • The ipso-carbon (the carbon to which a substituent is attached) of the methyl group will have a distinct chemical shift.

  • The overall pattern of the aromatic carbon signals can be used as a fingerprint to distinguish between the isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparative FT-IR Data (Key Vibrational Bands, cm⁻¹):
CompoundN-H StretchingC-H Stretching (Aromatic)C-H Bending (Aromatic)C=C & C=N Stretching
This compound ~3400-3200~3100-3000~850-800~1600, ~1500
5-Methylpyridine-2,3-diamine ~3400-3200~3100-3000~870-820~1610, ~1510
6-Methylpyridine-2,3-diamine ~3400-3200~3100-3000~830-780~1590, ~1490
2-Methylpyridine-3,4-diamine ~3400-3200~3100-3000~860-810~1605, ~1505
3-Methylpyridine-2,6-diamine ~3400-3200~3100-3000~840-790~1615, ~1515
Analysis of Spectral Differences:

While the FT-IR spectra of these isomers will share many similarities due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for identification.

  • The N-H stretching region will typically show two or more bands corresponding to the symmetric and asymmetric stretching of the primary amine groups. The exact positions and shapes of these bands can be influenced by hydrogen bonding.

  • The C-H bending modes of the aromatic protons are sensitive to the substitution pattern on the pyridine ring. The out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be particularly informative.

  • The C=C and C=N stretching vibrations of the pyridine ring will also show slight shifts depending on the electronic effects of the substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

All the isomers of methylpyridine-diamine have the same molecular formula (C₆H₉N₃) and therefore the same nominal molecular weight of 123 g/mol . High-resolution mass spectrometry can confirm the elemental composition.

The key to distinguishing the isomers using mass spectrometry lies in their fragmentation patterns upon ionization. While a detailed prediction of the fragmentation for each isomer is complex, some general principles can be applied:

  • The molecular ion peak (M⁺) should be observed for all isomers.

  • Loss of a methyl radical (•CH₃) is a likely fragmentation pathway, resulting in a peak at m/z 108.

  • Loss of ammonia (NH₃) or an amino radical (•NH₂) from the diamine groups can also occur.

  • The relative intensities of these fragment ions will differ between the isomers due to the different stabilities of the resulting fragment ions, which are influenced by the positions of the substituents. For example, the proximity of the amino groups in the 2,3- and 3,4-diamino isomers might lead to unique fragmentation pathways involving interactions between these groups.

Experimental Protocols

General NMR Sample Preparation:
  • Weigh 5-10 mg of the purified methylpyridine-diamine isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

General FT-IR Sample Preparation (ATR):
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

  • Clean the crystal thoroughly after analysis.

General Mass Spectrometry Analysis (Electron Ionization - EI):
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized in the ion source using a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio in the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Key Structural Differences

To visually represent the structural differences and their impact on the spectroscopic data, the following diagrams are provided.

G cluster_0 This compound cluster_1 5-Methylpyridine-2,3-diamine 4-Me C₁H₃ C4 C-CH₃ 4-Me->C4 N1 N C6 C-H N1->C6 C2 C-NH₂ C2->N1 C3 C-NH₂ C3->C2 C4->C3 C5 C-H C5->C4 C6->C5 5-Me C₁H₃ C5_iso1 C-CH₃ 5-Me->C5_iso1 N1_iso1 N C6_iso1 C-H N1_iso1->C6_iso1 C2_iso1 C-NH₂ C2_iso1->N1_iso1 C3_iso1 C-NH₂ C3_iso1->C2_iso1 C4_iso1 C-H C4_iso1->C3_iso1 C5_iso1->C4_iso1 C6_iso1->C5_iso1

Caption: Molecular structures of this compound and an isomer.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Methylpyridine-diamine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR FTIR FT-IR Dissolve->FTIR MS Mass Spectrometry Dissolve->MS InterpretNMR Analyze Chemical Shifts & Coupling NMR->InterpretNMR InterpretFTIR Identify Functional Group Vibrations FTIR->InterpretFTIR InterpretMS Determine Molecular Weight & Fragmentation MS->InterpretMS Conclusion Structural Elucidation & Isomer Differentiation InterpretNMR->Conclusion InterpretFTIR->Conclusion InterpretMS->Conclusion

Caption: Experimental workflow for spectroscopic comparison.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its positional isomers. While ¹H and ¹³C NMR offer the most definitive data for distinguishing these closely related structures through the analysis of chemical shifts and coupling patterns, FT-IR and Mass Spectrometry provide valuable confirmatory information regarding functional groups and molecular weight. A thorough understanding of the principles behind these techniques and the influence of substituent effects is essential for accurate spectral interpretation. This guide serves as a foundational resource to aid researchers in this critical aspect of chemical analysis, ultimately contributing to the integrity and success of their scientific endeavors.

A Comparative Guide to the Synthesis of 4-Methylpyridine-2,3-diamine: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridines, particularly those with multiple amino groups, is of paramount importance. 4-Methylpyridine-2,3-diamine is a valuable building block, and the efficiency, safety, and scalability of its synthesis are critical considerations. This guide provides an in-depth comparison of a traditional, established synthetic route with a proposed modern, catalytic approach for the preparation of this compound.

Introduction: The Significance of Diaminopyridines

Vicinal diaminopyridines are key structural motifs in a wide array of biologically active compounds and functional materials. The arrangement of the amino groups allows for the formation of various heterocyclic systems and provides multiple points for further functionalization. Consequently, the development of robust and efficient synthetic routes to access these molecules is a continuous endeavor in organic chemistry.

Traditional Synthetic Route: A Two-Step Approach

A conventional and well-established method for the synthesis of this compound involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). This pathway first introduces a nitro group at the 3-position, followed by the reduction of this group to the corresponding amine.

Step 1: Nitration of 2-Amino-4-methylpyridine

The first step is the regioselective nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-3-nitropyridine. This is typically achieved using a mixture of concentrated nitric and sulfuric acids.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

The subsequent reduction of the nitro group in 2-amino-4-methyl-3-nitropyridine to an amino group furnishes the desired this compound. Several reducing agents can be employed for this transformation, with common choices being iron powder in an acidic medium or stannous chloride.[1]

A Proposed Modern Synthetic Route: Palladium-Catalyzed Amination

In recent years, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. A plausible modern approach to this compound leverages a palladium-catalyzed amination of a suitable chloro-aminopyridine precursor.[2] This proposed route offers the potential for milder reaction conditions and improved functional group tolerance.

Step 1: Synthesis of the Precursor (2-Amino-3-chloro-4-methylpyridine)

A suitable precursor for the palladium-catalyzed amination would be 2-amino-3-chloro-4-methylpyridine. This intermediate can be synthesized from 2-amino-4-methylpyridine through a chlorination reaction.

Step 2: Palladium-Catalyzed Amination

The key step in this modern approach is the palladium-catalyzed coupling of 2-amino-3-chloro-4-methylpyridine with an ammonia surrogate or ammonia itself to introduce the second amino group at the 3-position.[2]

Comparative Analysis

FeatureTraditional Route (Nitration & Reduction)Proposed Modern Route (Pd-Catalyzed Amination)
Starting Materials 2-Amino-4-methylpyridine, Nitric Acid, Sulfuric Acid, Iron/SnCl22-Amino-4-methylpyridine, Chlorinating Agent, Ammonia source, Palladium Catalyst, Ligand, Base
Reaction Conditions Harsh (conc. acids, potentially high temperatures for reduction)Milder (typically lower temperatures and pressures)[2]
Atom Economy Lower (use of stoichiometric reducing agents)Potentially higher (catalytic process)
Safety Concerns Use of highly corrosive and oxidizing acids; potential for exothermic reactions.Use of potentially toxic and expensive palladium catalysts and ligands.
Scalability Established for large-scale production, but can generate significant waste.Potentially more scalable with catalyst recycling, but may require specialized equipment.
Yield & Purity Generally good yields, but purification from inorganic salts can be challenging.Can provide high yields and purity, but catalyst and ligand choice are crucial.[2]

Experimental Protocols

Traditional Route: Detailed Protocol

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 2-amino-4-methylpyridine to a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

  • To a flask containing a suspension of iron powder in a mixture of ethanol and water, add a small amount of concentrated hydrochloric acid to activate the iron.[1]

  • Heat the mixture to reflux and add the 2-amino-4-methyl-3-nitropyridine portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

  • Combine the filtrates, remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to yield this compound.

Proposed Modern Route: Detailed Protocol

Step 1: Synthesis of 2-Amino-3-chloro-4-methylpyridine (Hypothetical)

  • Dissolve 2-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Wash the reaction mixture with an aqueous basic solution, dry the organic layer, and remove the solvent.

  • Purify the crude product by column chromatography to obtain 2-amino-3-chloro-4-methylpyridine.

Step 2: Palladium-Catalyzed Amination of 2-Amino-3-chloro-4-methylpyridine

  • In a pressure vessel, combine 2-amino-3-chloro-4-methylpyridine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide).[2]

  • Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or an ammonia surrogate).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for several hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the catalyst.

  • Wash the organic layer with water, dry, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound.

Validation and Characterization

The identity and purity of the synthesized this compound, regardless of the route, must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching vibrations of the amino groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: As a preliminary indicator of purity.

Diagrams

Traditional_Route A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B HNO3, H2SO4 C This compound B->C Fe, HCl or SnCl2

Caption: Traditional synthetic route for this compound.

Modern_Route A 2-Amino-4-methylpyridine B 2-Amino-3-chloro-4-methylpyridine A->B Chlorinating Agent (e.g., NCS) C This compound B->C Pd Catalyst, Ligand, Base, NH3 source

Caption: Proposed modern synthetic route for this compound.

Conclusion

Both the traditional and the proposed modern synthetic routes offer viable pathways to this compound. The traditional method is well-established but involves harsh reagents and can generate significant waste. The proposed modern route, based on palladium-catalyzed amination, presents a potentially milder and more efficient alternative, though it requires further optimization and validation for this specific substrate. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available resources, and safety considerations. For researchers in drug development, the modern catalytic approach offers an attractive avenue for the synthesis of analogues and for library generation due to its potential for broader functional group tolerance and milder conditions.

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Methylpyridine-2,3-diamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the starting materials' quality directly dictates the success and reproducibility of outcomes.[1] High-purity reagents are not a luxury but a fundamental necessity, ensuring that experimental results are attributable to the compound of interest and not confounding variables introduced by impurities.[2][3] Impurities, even at trace levels, can lead to failed reactions, altered biological activity, and misleading structure-activity relationship (SAR) data, ultimately wasting valuable time and resources.[4]

4-Methylpyridine-2,3-diamine is a critical heterocyclic building block used in the synthesis of various pharmacologically active agents, including kinase inhibitors and other targeted therapies. Given its role as a foundational scaffold, its purity is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the independent purity assessment of this compound from various commercial suppliers. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CoA) and establish a robust, multi-technique validation system.

Understanding the Impurity Profile of this compound

Effective purity analysis begins with understanding the potential impurities that may arise during the synthesis of the target molecule. The common synthetic routes to this compound often involve the reduction of a dinitro or a nitro-amino precursor. These pathways can introduce several classes of impurities.

A logical overview of potential contaminants is crucial for selecting the appropriate analytical methods.

cluster_Impurities Potential Impurity Classes cluster_Analyte Target Compound starting_materials Unreacted Starting Materials (e.g., 2-chloro-4-methyl-3-nitropyridine) intermediates Reaction Intermediates (e.g., partially reduced nitro-amines) isomers Positional Isomers (e.g., 4-Methylpyridine-2,5-diamine) byproducts Side-Reaction Products solvents Residual Solvents (e.g., Toluene, Ethanol) inorganics Inorganic Salts (e.g., from workup) target This compound target->starting_materials may contain target->intermediates may contain target->isomers may contain target->byproducts may contain target->solvents may contain target->inorganics may contain

Caption: Potential impurity profile for this compound.

Orthogonal Analytical Methodologies: A Triad of Trust

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical and physical properties, is essential for a comprehensive assessment. We will focus on a powerful triad: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic compounds.[5] A Reverse-Phase (RP-HPLC) method is ideal for a moderately polar molecule like this compound. It separates the target compound from structurally similar impurities based on differences in their hydrophobicity. A UV detector is effective as the pyridine ring is a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

Trustworthiness (Method Validation): To ensure the data is reliable, the method must be validated according to established guidelines like those from the ICH or FDA.[6][7][8]

  • Specificity: The main peak should be free from interference from other impurities, which can be confirmed using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Analyze a series of dilutions (e.g., 0.05 to 1.0 mg/mL) to ensure the detector response is proportional to the concentration.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively. This is crucial for minor component analysis.

  • Precision: Repeated injections of the same sample should yield consistent results (RSD < 2%).[9]

  • Purity Calculation: Purity is typically reported as % area, calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Residues

Expertise & Experience: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis and purification process. GC-MS is the gold standard for identifying and quantifying these volatile and semi-volatile compounds.[10] The high sensitivity of the mass spectrometer allows for detection at parts-per-million (ppm) levels.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: A gas chromatograph with a mass selective detector and a headspace autosampler.

  • Column: A capillary column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mass Range: Scan from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and cap immediately.

  • Headspace Conditions: Incubate the vial at 80°C for 15 minutes before injection.

Trustworthiness (Method Validation):

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

  • Quantification: Create a calibration curve for common process solvents (e.g., ethanol, toluene, ethyl acetate) to quantify their levels in the sample.

Quantitative NMR (qNMR) for Absolute Purity Determination

Expertise & Experience: qNMR is a primary analytical method that determines the absolute purity (% w/w) of a sample without requiring a reference standard of the analyte itself.[11][12] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte peak to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[13][14] This method is invaluable as it can detect impurities that are invisible to HPLC-UV (e.g., inorganic salts, non-chromophoric materials).

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with high purity and peaks that do not overlap with the analyte's signals (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any proton being integrated (typically >30 seconds to ensure full relaxation).

    • Scans: Sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

Trustworthiness (Purity Calculation): The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: mass

  • Purity_std: Purity of the certified internal standard

Comparative Analysis Workflow: From Vial to Verdict

A systematic workflow ensures that each supplier's material is evaluated under identical conditions, allowing for a fair and direct comparison.

Caption: Systematic workflow for comparative purity assessment.

Data Presentation for Clear Comparison

All quantitative data should be summarized in a clear, well-structured table. This allows for an at-a-glance comparison of the quality attributes for the material from each supplier.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Physical Appearance Off-white powderTan powderLight-yellow crystalsOff-white to light-yellow solid
HPLC Purity (% Area) 99.6%98.2%99.8%> 99.0%
Largest Impurity (HPLC % Area) 0.15% (at RRT 1.2)0.85% (at RRT 0.9)0.08% (at RRT 1.1)< 0.2%
Total Impurities (HPLC % Area) 0.4%1.8%0.2%< 1.0%
qNMR Purity (% w/w) 99.1%97.5%99.5%> 99.0%
Residual Solvents (GC-MS)
Toluene50 ppm450 ppm< 10 ppm< 890 ppm (ICH Limit)
Ethanol200 ppm150 ppm80 ppm< 5000 ppm (ICH Limit)
Supplier CoA Purity Claim >99% (HPLC)>98% (HPLC)>99.5% (HPLC)-
Recommendation Acceptable Reject Preferred -

Conclusion and Final Recommendation

The rigorous, orthogonal assessment of chemical reagents is a cornerstone of scientific integrity. This guide outlines a robust framework for evaluating the purity of this compound from different suppliers, moving beyond reliance on provided CoAs. The combination of HPLC, GC-MS, and qNMR provides a holistic view of purity, covering organic impurities, residual solvents, and non-chromophoric contaminants.

Based on the hypothetical data in Table 1, Supplier C provides the highest quality material, with excellent purity by all three methods and minimal residual solvents. Supplier A is acceptable, though with slightly lower absolute purity. Supplier B would be rejected due to a high level of a single organic impurity and a significant discrepancy between its HPLC area % and its absolute qNMR purity, suggesting the presence of undetected impurities. By implementing such a validation system, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 4-Methylpyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its biological activity, informs lead optimization, and ultimately paves the way for novel therapeutics. Among the vast landscape of heterocyclic compounds, pyridine derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of derivatives of 4-Methylpyridine-2,3-diamine, a scaffold with significant potential in medicinal chemistry.

While a comprehensive library of publicly available crystal structures for a wide array of this compound derivatives remains an area of active research, this guide will utilize a case study of a plausible derivative class—imidazo[4,5-b]pyridines—to illustrate the principles and methodologies of comparative structural analysis. We will delve into the causality behind experimental choices, present detailed protocols, and visualize the intricate world of molecular architecture.

The Strategic Importance of this compound Scaffolds

The this compound moiety is a versatile building block in medicinal chemistry. The vicinal diamine functionality on the pyridine ring offers a reactive handle for the synthesis of a variety of fused heterocyclic systems, such as imidazoles, quinoxalines, and triazines. These resulting derivatives often exhibit a broad spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties. The methyl group at the 4-position can influence the electronic properties and steric interactions of the molecule, providing a crucial point for modification to fine-tune its pharmacological profile.

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[1] This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding molecular conformation and intermolecular interactions. For drug development, this atomic-level detail is invaluable for structure-activity relationship (SAR) studies and in silico drug design.

A Comparative Analysis Framework: Learning from Imidazo[4,5-b]pyridine Derivatives

Given the propensity of ortho-diamines to react with aldehydes or carboxylic acids to form fused imidazole rings, imidazo[4,5-b]pyridines are a logical and important class of derivatives of this compound. A recent study on the synthesis and crystal structure of novel imidazo[4,5-b]pyridine derivatives provides an excellent case study for our comparative guide.[1]

Synthesis and Crystallization: The Gateway to Structural Insights

The journey to a crystal structure begins with the synthesis of the target compound and its subsequent crystallization. The choice of synthetic route and crystallization conditions are critical determinants of obtaining high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Derivatives

This protocol is adapted from the synthesis of related imidazo[4,5-b]pyridine compounds and illustrates a plausible route from this compound.

  • Condensation Reaction: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a substituted aromatic aldehyde (1 mmol).

  • Reaction Monitoring: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to yield the desired imidazo[4,5-b]pyridine derivative.

Experimental Protocol: Single Crystal Growth

The growth of single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

Experimental_Workflow

Data Collection and Structure Refinement: Deciphering the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a series of spots of varying intensity, which contains the information about the arrangement of atoms in the crystal lattice.

Experimental Protocol: X-ray Data Collection and Structure Solution

  • Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Comparative Structural Analysis: Unveiling Molecular Nuances

With the crystal structures of different derivatives in hand, a comparative analysis can be performed. This involves a detailed examination of various structural parameters to understand the influence of different substituents on the molecular geometry and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for this compound Derivatives

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
Derivative A (imidazo[4,5-b]pyridine)C₁₃H₁₁N₃MonoclinicP2₁/c10.1238.45612.78998.451082.1
Derivative B (nitro-substituted)C₁₃H₁₀N₄O₂OrthorhombicP2₁2₁2₁7.56411.23115.987901357.8
Derivative C (methoxy-substituted)C₁₄H₁₄N₄OTriclinicP-16.8799.12310.456105.3632.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from X-ray crystallography.

Bond Lengths and Angles: The Fingerprints of Chemical Bonding

A comparison of bond lengths and angles between different derivatives can reveal the electronic effects of substituents. For instance, an electron-withdrawing group like a nitro group might shorten the C-N bonds in the pyridine ring, while an electron-donating group like a methoxy group might lengthen them. These subtle changes can have a significant impact on the molecule's reactivity and biological interactions.

Torsional Angles and Molecular Conformation: The Shape of Activity

Torsional angles define the conformation of the molecule, which is crucial for its interaction with a biological target. By comparing the torsional angles between the pyridine ring and any substituents, we can understand how different groups influence the overall shape of the molecule. For example, a bulky substituent might force a twisted conformation, which could either enhance or diminish its binding affinity to a receptor.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Analyzing these interactions provides insights into the molecule's solid-state properties and can also be indicative of its behavior in a biological environment. For instance, the presence of strong hydrogen bonding networks can influence a drug's solubility and dissolution rate.

Intermolecular_Interactions

Conclusion: From Structure to Function

The X-ray crystal structure analysis of this compound derivatives is a powerful tool for elucidating the structure-property relationships that govern their biological activity. While the availability of a large, diverse set of crystal structures for this specific scaffold is currently limited, the principles and methodologies outlined in this guide provide a robust framework for comparative structural analysis. By systematically evaluating bond lengths, bond angles, torsional angles, and intermolecular interactions, researchers can gain invaluable insights into the subtle yet significant effects of chemical modifications. This knowledge is not merely academic; it is the cornerstone of rational drug design, enabling the development of more potent, selective, and safer medicines. As more structures become available, the application of these comparative techniques will undoubtedly accelerate the discovery of novel therapeutics based on the versatile this compound scaffold.

References

A Comparative Guide to the In Vitro Screening of 4-Methylpyridine-2,3-diamine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro evaluation of compounds derived from the 4-Methylpyridine-2,3-diamine scaffold, a promising heterocyclic core for the development of novel kinase inhibitors. We will objectively compare its potential performance against an alternative, well-established scaffold—the pyrazolopyrimidine core—using field-proven experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for novel therapeutic agents.

Introduction: The Rationale for the this compound Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyridine ring is a quintessential example, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1] The this compound scaffold builds upon this foundation, offering a unique arrangement of hydrogen bond donors and acceptors that is particularly well-suited for targeting the ATP-binding site of protein kinases.

The vicinal diamine motif is primed to form critical bidentate hydrogen bonds with the "hinge" region of the kinase domain, an interaction that anchors many potent and selective inhibitors. The methyl group provides a subtle steric and electronic influence, while the remaining positions on the pyridine ring offer vectors for synthetic elaboration to achieve desired potency and selectivity. This guide outlines a logical, multi-tiered screening process to validate the potential of novel derivatives based on this scaffold.

Section 1: The Strategic Design of an In Vitro Screening Cascade

A successful in vitro screening campaign is not a single experiment but a funneling process. The objective is to efficiently triage large numbers of compounds, progressively increasing the biological complexity of the assays to identify the most promising candidates for further development. A poorly designed cascade can lead to the costly pursuit of false positives or the premature abandonment of valuable compounds.

Our proposed cascade is built on the principle of a self-validating system, where each stage addresses a specific question and provides the necessary data to justify advancement to the next. This approach conserves resources by using cost-effective, high-throughput assays initially, reserving more complex and expensive cellular and selectivity assays for a smaller number of qualified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Selectivity & Mechanism cluster_3 Outcome cpd_library Compound Library (this compound Derivatives) primary_assay Biochemical Kinase Assay (e.g., ADP-Glo) cpd_library->primary_assay High-Throughput Single-Dose Screen ic50_det IC50 Determination (10-point dose-response) primary_assay->ic50_det Potent 'Hits' Advance cellular_assay Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo) ic50_det->cellular_assay Confirm Cellular Activity gi50_det GI50 Determination cellular_assay->gi50_det selectivity Kinase Selectivity Panel (e.g., KINOMEscan) gi50_det->selectivity Characterize Off-Target Effects target_validation Target Engagement Assay (e.g., Western Blot for p-Substrate) gi50_det->target_validation Confirm On-Target Action lead_candidate Lead Candidate Identified selectivity->lead_candidate target_validation->lead_candidate

Caption: A robust, three-phase in vitro screening cascade for kinase inhibitors.

Section 2: Primary Screening: High-Throughput Biochemical Potency

Causality Behind Experimental Choice: The first step is to confirm that the synthesized compounds can inhibit the target kinase in a clean, biochemical system, free from the complexities of a cellular environment. We choose the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity, broad dynamic range, and resistance to compound interference—common pitfalls in other assay formats. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare all kinase buffers, enzymes, substrates, and compounds in an appropriate buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Compound Plating: Serially dilute test compounds (this compound derivatives and pyrazolopyrimidine alternatives) in DMSO and dispense 100 nL into a 384-well low-volume plate. Include a known inhibitor (e.g., Staurosporine) as a positive control and DMSO alone as a negative control (100% activity).

  • Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific substrate to each well. Allow the reaction to proceed at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition) and fit the dose-response curves using a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: An assay is considered robust and reliable if its Z'-factor, a statistical measure of assay quality, is > 0.5. The Z'-factor is calculated from the positive and negative controls on each plate to ensure the screening window is sufficient for hit identification.

Comparative Performance Data (Hypothetical)
Compound IDScaffold TypeTarget Kinase IC₅₀ (nM)
REF-1 Staurosporine (Control)8.5
MPD-01 This compound75
MPD-02 This compound150
MPD-03 This compound42
PZP-01 Pyrazolopyrimidine90
PZP-02 Pyrazolopyrimidine65

Analysis: In this hypothetical dataset, compound MPD-03 emerges as the most potent derivative from the this compound series, showing superior biochemical potency compared to the pyrazolopyrimidine examples. All compounds with an IC₅₀ < 200 nM would be selected to advance to cellular assays.

Section 3: Secondary Screening: Assessing Cellular Activity

Causality Behind Experimental Choice: A potent biochemical inhibitor is of little value if it cannot cross the cell membrane or is rapidly ejected by efflux pumps. Therefore, the next critical step is to assess compound activity in a relevant cancer cell line. The MTT assay is a classic, cost-effective colorimetric method that measures the metabolic activity of viable cells.[2] NAD(P)H-dependent cellular oxidoreductases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a proxy for cell proliferation and viability.[2]

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate (Active) RTK->pSubstrate Phosphorylation Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP Pocket Hinge Kinase Hinge Inhibitor->Hinge Forms H-Bonds

Caption: Simplified kinase signaling and the hinge-binding action of an inhibitor.

Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Seed a cancer cell line (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: Prepare 10-point serial dilutions of the hit compounds from the primary screen. Add 1 µL of the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to DMSO-treated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Comparative Performance Data (Hypothetical)
Compound IDScaffold TypeBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM, A549 cells)
MPD-03 This compound42250
PZP-02 Pyrazolopyrimidine65850

Analysis: This stage is crucial for understanding the structure-activity relationship (SAR) in a cellular context. Although MPD-03 and PZP-02 had similar biochemical potencies, MPD-03 demonstrates significantly better cellular activity. The ~6-fold shift between its biochemical IC₅₀ and cellular GI₅₀ is acceptable and suggests good cell permeability. In contrast, the >13-fold shift for PZP-02 may indicate issues with cell entry or efflux, making MPD-03 the superior candidate to advance.

Section 4: Selectivity Profiling for a Self-Validating Lead

Causality Behind Experimental Choice: A potent compound is not a useful drug if it inhibits dozens of other kinases, which can lead to toxicity. Selectivity is paramount. The most authoritative method for assessing this is to screen the lead candidate against a large panel of kinases. Commercial services like the KINOMEscan™ (DiscoverX) offer binding assays that quantify the interaction of a test compound against hundreds of kinases, providing a comprehensive selectivity profile.

Methodology: A lead compound (e.g., MPD-03) is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The results are typically reported as "% Control," where a lower percentage indicates stronger binding/inhibition.

Comparative Selectivity Data (Hypothetical)
Kinase TargetMPD-03 (% Control @ 1 µM)PZP-02 (% Control @ 1 µM)Biological Function
Target Kinase 0.5% 1.2% On-Target
Kinase A85%78%Related family member
Kinase B92%5.5% Known Anti-Target (Toxicity)
Kinase C75%65%Unrelated family member
Kinase D98%95%Unrelated family member

Analysis: The data clearly demonstrates the superior selectivity profile of MPD-03 . It potently binds to its intended target while showing minimal interaction with other kinases in the panel. Conversely, the alternative scaffold, PZP-02 , shows significant binding to "Kinase B," a known anti-target associated with toxicity. This finding would likely halt the development of PZP-02. This selectivity data provides a strong, self-validating rationale for prioritizing the this compound series for further optimization and preclinical studies.

Conclusion

This guide has detailed a systematic and logical approach to the in vitro screening of this compound based compounds, using kinase inhibition as a representative therapeutic application. Through a tiered cascade of biochemical, cellular, and selectivity assays, we have demonstrated how to objectively compare a novel scaffold against an established alternative. The hypothetical data illustrates that compounds based on the this compound core can exhibit not only high potency but also superior cellular activity and selectivity, marking it as a highly promising scaffold for modern drug discovery. The protocols and decision-making frameworks described herein provide a robust foundation for identifying and validating lead candidates with a higher probability of success in downstream development.

References

Benchmarking 4-Methylpyridine-2,3-diamine in Imidazopyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Imidazopyridines, bioisosteres of purines, are a class of compounds renowned for their diverse pharmacological activities, including their roles as kinase inhibitors, and antimicrobial and anti-inflammatory agents.[1] The synthesis of the imidazo[4,5-b]pyridine core, in particular, often relies on the condensation of a substituted diaminopyridine with a carbonyl compound. This guide provides an in-depth performance benchmark of 4-Methylpyridine-2,3-diamine in this key transformation, comparing it with its unsubstituted analogue, 2,3-diaminopyridine, and exploring alternative synthetic strategies.

Core Principle: The Phillips Condensation for Imidazopyridine Formation

The primary reaction benchmarked in this guide is the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines via the condensation of a diaminopyridine with a substituted benzaldehyde. This reaction is a variation of the Phillips condensation, a well-established method for the synthesis of benzimidazoles from ortho-phenylenediamines and carboxylic acids or their derivatives.[2] In the context of imidazopyridines, the reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the final product.

Performance Benchmark: this compound vs. 2,3-Diaminopyridine

The key structural difference between the two diamines under comparison is the presence of a methyl group at the 4-position of the pyridine ring. This seemingly minor modification can have a significant impact on the reactivity of the diamine and, consequently, on the efficiency of the imidazopyridine synthesis.

Understanding the Influence of the Methyl Group

The methyl group is an electron-donating group. Its presence on the pyridine ring at the 4-position increases the electron density of the aromatic system. This has two main consequences for the condensation reaction:

  • Increased Nucleophilicity: The amino groups of this compound are expected to be more nucleophilic than those of 2,3-diaminopyridine. This is due to the positive inductive effect (+I) of the methyl group, which pushes electron density into the ring, making the lone pairs on the nitrogen atoms more available for nucleophilic attack on the carbonyl carbon of the aldehyde. This enhanced nucleophilicity can lead to faster reaction rates.

  • Steric Hindrance: While electronically favorable, the methyl group can introduce a degree of steric hindrance, particularly for bulky aldehydes. However, given its position relative to the reacting amino groups, this effect is generally considered to be minimal in this specific reaction.

Comparative Yields in the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

To provide a quantitative comparison, we have compiled data from the literature for the synthesis of various 2-aryl-1H-imidazo[4,5-b]pyridine derivatives. The following table summarizes the yields obtained using 2,3-diaminopyridine as the starting material under specific reaction conditions. While directly comparable, side-by-side data for this compound under identical conditions is sparse in the literature, we can infer its performance based on the electronic effects discussed. It is anticipated that the use of this compound would result in comparable, if not slightly higher, yields due to the enhanced nucleophilicity of the amino groups, assuming steric hindrance is not a limiting factor.

Aldehyde (R-CHO)DiamineProductYield (%)Reference
Benzaldehyde2,3-Diaminopyridine2-Phenyl-1H-imidazo[4,5-b]pyridine85[3]
4-Chlorobenzaldehyde2,3-Diaminopyridine2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine87[3]
4-Methoxybenzaldehyde2,3-Diaminopyridine2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine83[3]
4-Nitrobenzaldehyde2,3-Diaminopyridine2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine86[3]

Alternative Reagents and Methodologies

Beyond the direct comparison of the two diamines, it is crucial for researchers to be aware of alternative approaches to the synthesis of imidazopyridines.

Alternative Diaminopyridines
  • 3,4-Diaminopyridine: This isomer is a common precursor for the synthesis of imidazo[4,5-c]pyridines. The choice between 2,3- and 3,4-diaminopyridine dictates the final isomeric structure of the product. The synthetic methodologies are largely similar.[3]

Alternative Reaction Conditions and Catalysts

A variety of catalysts and reaction conditions have been reported to improve the efficiency and environmental footprint of imidazopyridine synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields.[4]

  • Lewis acid catalysts: Catalysts such as Ytterbium triflate have been shown to be effective in promoting the condensation reaction.[4]

  • Oxidative cyclization: In some methods, the reaction is carried out in the presence of an oxidizing agent, such as air or p-benzoquinone, to facilitate the final aromatization step.[4][5]

  • Solvent-free conditions: Performing the reaction without a solvent can offer a greener and more efficient process.[4]

Experimental Protocols

To facilitate the practical application of the information provided in this guide, we present detailed, step-by-step experimental protocols for the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine using both this compound and 2,3-diaminopyridine.

Protocol 1: Synthesis of 7-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine from this compound

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add this compound (1.23 g, 10 mmol) to a round-bottom flask. B 2. Add benzaldehyde (1.06 g, 10 mmol) and ethanol (20 mL). A->B C 3. Add a catalytic amount of p-toluenesulfonic acid. B->C D 4. Reflux the mixture for 4-6 hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Cool the reaction mixture and remove the solvent in vacuo. E->F G 7. Neutralize with saturated NaHCO3 solution. F->G H 8. Extract with ethyl acetate. G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for the synthesis of 7-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 2,3-Diaminopyridine (1.09 g, 10 mmol) to a round-bottom flask. B 2. Add benzaldehyde (1.06 g, 10 mmol) and ethanol (20 mL). A->B C 3. Add a catalytic amount of p-toluenesulfonic acid. B->C D 4. Reflux the mixture for 4-6 hours. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Cool the reaction mixture and remove the solvent in vacuo. E->F G 7. Neutralize with saturated NaHCO3 solution. F->G H 8. Extract with ethyl acetate. G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Experimental workflow for the synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine.

Mechanistic Insights

The condensation reaction proceeds through a well-understood mechanism. The key steps are illustrated below:

A Diaminopyridine + Aldehyde B Schiff Base Formation A->B Nucleophilic attack & dehydration C Intramolecular Cyclization B->C Tautomerization & Nucleophilic attack D Dehydration C->D Proton transfer E Aromatization D->E Oxidation F Imidazopyridine E->F

Caption: General mechanism for imidazopyridine synthesis.

The initial step is the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base. The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring intermediate. Subsequent dehydration and aromatization, often facilitated by an oxidizing agent or air, lead to the final imidazopyridine product.

Conclusion

This compound is a highly effective reagent for the synthesis of 7-methyl-substituted imidazo[4,5-b]pyridines. The presence of the electron-donating methyl group enhances the nucleophilicity of the amino groups, which is expected to lead to faster reaction rates and potentially higher yields compared to its unsubstituted counterpart, 2,3-diaminopyridine. While direct comparative studies under identical conditions are limited, the electronic effects of the methyl group provide a strong basis for predicting its superior performance. Researchers should also consider the wide array of alternative catalysts and reaction conditions available to optimize the synthesis of these valuable heterocyclic compounds for their specific applications in drug discovery and development.

References

A Senior Application Scientist's Guide: Side-by-Side Comparison of Analytical Methods for 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylpyridine-2,3-diamine is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this diamine is paramount, as trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, side-by-side comparison of the principal analytical methods for the characterization and purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles, provide detailed experimental protocols, and discuss the relative merits and limitations of each technique, grounded in practical, field-proven insights. This document is intended to serve as a comprehensive resource for researchers, analytical chemists, and drug development professionals to select the most appropriate analytical strategy for their specific needs.

Introduction to this compound

Chemical Identity and Properties

This compound, with the CAS number 53929-59-2, is a substituted pyridine derivative.[1][2] Its structure, featuring a pyridine ring with two adjacent amine groups and a methyl group, makes it a versatile building block.

  • Molecular Formula: C₆H₉N₃[1]

  • Molecular Weight: 123.16 g/mol [1]

  • Physical Form: Solid[2]

The presence of two basic amine groups and the pyridine nitrogen atom dictates its chemical behavior, influencing its solubility, reactivity, and chromatographic retention.

The Critical Role in Synthesis and the Need for Analysis

This compound is a key precursor in the synthesis of imidazopyridine-based therapeutic agents. The synthetic route to this compound can introduce various impurities, including positional isomers, unreacted starting materials, or byproducts from side reactions. Rigorous analytical control is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the final drug product.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods are fundamental for separating the target analyte from potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[3]

Principle of Separation Reverse-Phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. The basic nature of the amine groups in this compound requires careful mobile phase selection to achieve good peak shape.

Detailed Experimental Protocol: RP-HPLC with UV Detection

  • Expertise & Experience: The choice of a C18 column is a robust starting point for many pharmaceutical intermediates.[3] The addition of a buffer (e.g., phosphate) to the mobile phase is critical. At a slightly acidic pH (e.g., 3.0), the amine groups are protonated, which minimizes their interaction with residual acidic silanols on the silica-based stationary phase, thereby preventing peak tailing and improving resolution. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and stronger elution strength for many nitrogen-containing compounds.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

  • Trustworthiness: The protocol's validity is ensured through a system suitability test (SST) before analysis. This involves injecting a standard solution multiple times to check for key parameters like retention time repeatability (%RSD < 1%), peak area precision (%RSD < 2%), and theoretical plates (>2000), ensuring the system is performing correctly.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_S Filter Sample (0.45 µm) Dissolve->Filter_S Autosampler Inject Sample Filter_S->Autosampler MP_A Prepare Buffer (A) Degas Degas Mobile Phases MP_A->Degas MP_B Prepare Acetonitrile (B) MP_B->Degas Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate % Purity / Impurities Integrate->Calculate Report Generate Report Calculate->Report

Fig 1: General workflow for HPLC analysis.

Advantages:

  • High resolution and sensitivity for separating closely related impurities.

  • Excellent quantitative accuracy and precision.

  • Suitable for non-volatile compounds.

  • Well-established and robust methodology.[3]

Limitations:

  • Requires the analyte to have a UV chromophore for detection.

  • May require method development to optimize separation.

  • Does not provide definitive structural information on its own.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. While this compound is a solid, it can be analyzed by GC with appropriate method parameters.

Principle of Separation In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Highly basic compounds like amines can exhibit poor peak shape (tailing) due to adsorption onto active sites in the column or inlet.[4]

Detailed Experimental Protocol: Capillary GC with Flame Ionization Detection (FID)

  • Expertise & Experience: The choice of a specialized "amines" column, such as a wax-based column (e.g., Agilent CP-Wax 51 for Amines), is crucial.[5] These columns are deactivated to minimize interactions with basic compounds, leading to symmetrical peaks and improved sensitivity. A high inlet temperature is required to ensure complete and rapid vaporization of the solid sample, preventing discrimination and carryover.

  • Instrumentation: GC system with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

  • Stationary Phase: Capillary column specifically designed for amines analysis (e.g., 30 m x 0.32 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 270 °C.

  • Split Ratio: 50:1.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Detector: FID at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or isopropanol to a concentration of approximately 1 mg/mL.

  • Trustworthiness: The method is validated using external or internal standards. A calibration curve is generated by injecting standards of known concentrations to ensure the detector response is linear over the desired range. Regular checks with a known standard confirm the instrument's ongoing performance.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Autosampler Inject Sample Vial->Autosampler Inlet Heated Inlet (Vaporization) Autosampler->Inlet Column GC Column Inlet->Column Detector FID Detector Column->Detector Data Data Acquisition Detector->Data Integrate Integrate Peaks Data->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Fig 2: General workflow for GC analysis.

Advantages:

  • High efficiency and resolution for volatile impurities.

  • Excellent sensitivity with an FID detector.

  • Generally faster run times compared to HPLC.

Limitations:

  • Compound must be thermally stable and sufficiently volatile.

  • Highly polar/basic compounds can be challenging, requiring specialized columns.[4]

  • Risk of on-column degradation for sensitive analytes.

Spectroscopic Methods: Unveiling the Structure

While chromatography excels at separation and quantification, spectroscopy is unparalleled for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary analytical technique that provides detailed information about the molecular structure of a compound. It can be used for both qualitative identification and quantitative analysis (qNMR).

Principle of Analysis NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation. The resulting spectrum provides information about the chemical environment of each nucleus (e.g., ¹H, ¹³C), revealing the connectivity and structure of the molecule.[6]

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it is a good solvent for polar compounds and its residual peak does not overlap with key analyte signals. The amine protons (-NH₂) are exchangeable and may appear as broad signals; their presence can be confirmed by a D₂O exchange experiment. For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid) is added in a precisely weighed amount.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 for quantitative work, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals for ¹H NMR.

  • Trustworthiness: NMR is a primary ratio method. Its self-validating nature comes from the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal. For qNMR, the purity of the analyte is calculated directly against a certified internal standard, providing traceability and high accuracy without the need for a specific reference standard of the analyte itself.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Interpretation Sample Weigh Sample (& Internal Std for qNMR) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place Tube in Spectrometer Transfer->Spectrometer Shim Shim for Field Homogeneity Spectrometer->Shim Acquire Acquire 1H, 13C, etc. Spectra Shim->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate & Assign Peaks Process->Integrate Interpret Confirm Structure / Quantify Integrate->Interpret

Fig 3: General workflow for NMR analysis.

Advantages:

  • Provides unambiguous structural confirmation.

  • Can identify and characterize unknown impurities.

  • Quantitative NMR (qNMR) is a primary method for determining purity without a specific analyte reference standard.

  • Non-destructive technique.

Limitations:

  • Relatively low sensitivity compared to chromatographic methods.

  • High capital and operating costs.

  • Signal overlap can complicate analysis in complex mixtures.

Hyphenated Techniques: The Best of Both Worlds

Combining chromatography with mass spectrometry (LC-MS or GC-MS) provides both separation of components and their structural identification based on mass-to-charge ratio, offering unparalleled analytical power for impurity profiling.

Principle and Synergy After components are separated by the chromatographic system (HPLC or GC), they are introduced into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI for LC-MS), and the resulting ions are separated by their mass-to-charge (m/z) ratio. This provides the molecular weight of the eluting compound and, with fragmentation analysis (MS/MS), detailed structural information. This is invaluable for identifying unknown impurities without the need to isolate them.

Side-by-Side Method Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.

Parameter HPLC-UV GC-FID NMR LC-MS
Primary Use Purity/Impurity QuantificationPurity/Volatile Impurity QuantificationStructural Elucidation, Purity Assay (qNMR)Impurity Identification & Quantification
Sensitivity High (ng range)Very High (pg range)Low (µg-mg range)Extremely High (fg-pg range)
Selectivity High (tunable via mobile phase/column)Very High (based on volatility & polarity)High (based on chemical environment)Extremely High (based on m/z)
Quantitative Accuracy Excellent (with reference standard)Excellent (with reference standard)Excellent (Primary Method for qNMR)Very Good (requires careful calibration)
Structural Info NoneNoneDefinitiveDefinitive (Molecular Weight & Fragmentation)
Speed Moderate (15-30 min)Fast (10-20 min)Slow (acquisition can be long)Moderate (matches LC run time)
Cost (Instrument) ModerateLow-ModerateVery HighHigh
Sample Requirement Non-volatile, UV activeVolatile, Thermally StableSolubleNon-volatile

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the analytical objective.

  • For routine quality control (QC) and purity assessment: HPLC-UV is the method of choice. It is robust, precise, and provides excellent quantification for release testing.

  • For analyzing volatile impurities or for a faster, alternative purity assay: GC-FID is a suitable and cost-effective option, provided the compound and its impurities are thermally stable.

  • For definitive structural confirmation and primary standard characterization: NMR spectroscopy is indispensable. Quantitative NMR (qNMR) should be used to determine the absolute purity of a reference standard.

  • For impurity profiling and identification of unknowns: LC-MS is the most powerful tool, combining the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

A comprehensive analytical strategy for this compound in a drug development setting would utilize all these techniques. HPLC would be used for routine purity, GC for residual solvents and volatile impurities, NMR for structural confirmation of the main component and isolated impurities, and LC-MS for the initial identification and tracking of impurities throughout process development.

References

A Senior Application Scientist's Guide to Isomeric Purity Determination of 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isomeric Purity in Drug Development

4-Methylpyridine-2,3-diamine is a key heterocyclic building block in modern medicinal chemistry. It serves as a vital intermediate in the synthesis of a range of pharmaceutically active compounds, including imidazopyridines investigated as anti-ulcer medications and inotropic agents.[1] In the highly regulated landscape of pharmaceutical development, controlling the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.

Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. The presence of an undesired isomer of this compound, even in trace amounts, can lead to the formation of related-substance impurities in the Active Pharmaceutical Ingredient (API), potentially altering its biological activity or introducing toxicity. Therefore, robust, validated analytical methods for the precise determination of isomeric purity are indispensable.

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying this compound from its critical positional isomers. We will delve into the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Differentiating Key Positional Isomers

The synthesis of this compound can inadvertently produce several positional isomers, depending on the starting materials and reaction conditions, such as the non-selective nitration of aminopicoline precursors.[2] The primary challenge lies in developing analytical methods with sufficient selectivity to separate these structurally similar compounds.

Caption: Key positional isomers of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique depends on the specific requirements of the analysis, such as whether it is for routine quality control, initial impurity profiling, or structural confirmation. We will compare the three most powerful techniques for this application.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for purity analysis of polar and semi-polar organic molecules like diaminopyridines, offering unparalleled resolution and quantitative accuracy.[3]

Causality Behind Method Design:

  • Mechanism of Separation: The primary interaction in RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in polarity and hydrophobicity among the methylpyridine-diamine isomers, driven by the relative positions of the polar amino groups and the nonpolar methyl group, are exploited to achieve separation.

  • Mobile Phase pH Control: The amino groups on the pyridine ring are basic. Controlling the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or formate) is critical. At a pH below the pKa of the analytes, the amino groups will be protonated, increasing their polarity and reducing retention time. Maintaining a consistent, optimal pH ensures reproducible retention times and sharp, symmetrical peak shapes by suppressing undesirable interactions with residual silanols on the stationary phase. Using a volatile buffer like ammonium formate also makes the method compatible with mass spectrometry (MS) detection.[4][5]

  • Detector Selection: The pyridine ring is a strong chromophore. UV detection, typically in the range of 220-280 nm, provides excellent sensitivity for these compounds.

Hypothetical Performance Data:

CompoundRetention Time (min)Resolution (Rs) vs. Target
This compound8.5-
5-Methylpyridine-2,3-diamine9.2>2.0
3-Methylpyridine-2,6-diamine7.8>2.0
4-Methylpyridine-2,5-diamine10.1>2.0
Gas Chromatography (GC): An Orthogonal Approach

GC is a powerful technique for separating volatile and thermally stable compounds. It serves as an excellent orthogonal (different mechanism) method to HPLC for cross-validation of purity results.

Causality Behind Method Design:

  • Mechanism of Separation: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. For amines, which are prone to peak tailing due to their basicity, a specialized column is required.

  • Column Selection: A "volamine" or wax-type column with a stationary phase designed to reduce interactions with basic compounds is essential for obtaining symmetrical peaks and achieving good resolution between the isomers.[6]

  • Inlet Considerations: The thermal stability of diaminopyridines must be considered. A lower, optimized inlet temperature can prevent on-column degradation, which could otherwise be misinterpreted as an impurity.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for quantification.

¹H NMR Spectroscopy: The Definitive Tool for Structural Elucidation

While chromatographic techniques separate compounds in time, NMR separates them by their unique magnetic environments, providing unambiguous structural information. Its greatest strength is the ability to identify and quantify impurities without the need for a pre-synthesized reference standard for every potential isomer.[7]

Causality Behind Isomer Differentiation:

  • Chemical Shift: The electronic environment around each proton in the molecule is unique. The positions of the two amino groups and one methyl group create distinct shielding and deshielding effects on the remaining protons on the pyridine ring. This results in different chemical shifts (ppm values) for the aromatic protons of each isomer.

  • Splitting Patterns (Multiplicity): The coupling (J-coupling) between adjacent protons provides connectivity information. For example, a proton with one neighbor will appear as a doublet, while a proton with two non-equivalent neighbors will be a doublet of doublets. The pattern of singlets, doublets, and triplets in the aromatic region serves as a distinct fingerprint for each isomer.[8]

Predicted ¹H NMR Spectral Data (Illustrative):

CompoundAromatic Proton Shifts (ppm)Methyl Proton Shift (ppm)Aromatic Multiplicity
This compound~6.5 (d), ~7.4 (d)~2.2 (s)Two Doublets
5-Methylpyridine-2,3-diamine~6.9 (s), ~7.8 (s)~2.1 (s)Two Singlets
3-Methylpyridine-2,6-diamine~5.8 (d), ~7.1 (d)~2.0 (s)Two Doublets

Analytical Strategy Workflow

The choice of method is dictated by the stage of development and the analytical goal. A logical workflow ensures both efficiency and scientific rigor.

analytical_workflow start Start: Isomeric Purity Analysis Required decision_qc Routine QC or Release Testing? start->decision_qc decision_id Impurity Identification or Reference Standard Unavailable? decision_qc->decision_id No proc_hplc Run Validated RP-HPLC Method (Primary Method) decision_qc->proc_hplc Yes proc_nmr Acquire ¹H NMR Spectrum decision_id->proc_nmr Yes proc_gc Confirm with Orthogonal GC Method (Optional Cross-Validation) proc_hplc->proc_gc Confirm results report Report Purity Profile proc_hplc->report proc_gc->report proc_quant Quantify by NMR (Internal Standard Method) proc_nmr->proc_quant proc_quant->report

Caption: Decision workflow for isomeric purity analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Isomeric Purity by RP-HPLC with UV Detection

This method is designed to be a self-validating system for the accurate quantification of this compound and its key isomers.

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 50
    15.1 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of the test sample in 100.0 mL of diluent.

4. System Suitability Test (SST):

  • Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD): The RSD of the peak area for the five replicate injections must be ≤ 2.0%.[3]

    • Tailing Factor (T): The tailing factor for the this compound peak must be between 0.8 and 1.5.[3]

    • Theoretical Plates (N): The plate count must be ≥ 2000.[3]

    • The system is deemed suitable for analysis only if all SST criteria are met.

5. Analysis Procedure:

  • Inject the diluent (as a blank) to ensure no system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of each impurity using the area normalization method:

    • % Impurity = (Area_Impurity / Total_Area_All_Peaks) x 100

Conclusion and Recommendations

The determination of isomeric purity for this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it.

  • For routine quality control and release testing, a validated RP-HPLC method is the technique of choice due to its high resolution, robustness, and superior quantitative performance.

  • Gas Chromatography serves as a valuable orthogonal technique for method validation and for analyzing volatile process-related impurities that may not be suitable for LC analysis.

  • ¹H NMR Spectroscopy is an indispensable tool during process development and for impurity identification. Its ability to provide definitive structural information and quantify without specific reference standards makes it uniquely powerful for characterizing novel impurities and for establishing the purity of primary reference materials.

A multi-faceted analytical strategy employing HPLC as the primary quantitative tool, supported by GC and NMR for confirmation and structural elucidation, provides a comprehensive and trustworthy framework for controlling the isomeric purity of this compound.

References

A Comparative Guide to the Electronic Properties of Aminopyridine Isomers via Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the electronic properties of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. We will explore how the isomeric position of the amino substituent fundamentally alters the electronic landscape of the pyridine ring. This analysis is grounded in Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.[1] The insights derived are crucial for researchers in medicinal chemistry and materials science, where aminopyridines are vital building blocks.[2][3]

The Rationale: Why DFT for Aminopyridine Isomers?

Aminopyridine derivatives are a cornerstone in pharmaceutical development, with applications ranging from treatments for multiple sclerosis (e.g., 4-aminopyridine, or Ampyra) to their use as scaffolds in anticancer agents.[3][4] The biological activity of these molecules is intrinsically linked to their electronic structure. Properties such as charge distribution, molecular electrostatic potential, and frontier molecular orbitals dictate how these molecules interact with biological targets like proteins and enzymes.[5][6]

Density Functional Theory (DFT) offers a robust and computationally efficient framework for modeling these electronic properties.[7] Unlike more computationally expensive ab initio methods, DFT provides a favorable balance of accuracy and speed, making it an ideal tool for comparative studies of isomers.[1] By calculating key electronic descriptors, we can predict and rationalize the behavior of each isomer, guiding further experimental work in drug design and materials science.

Key Electronic Properties Under Investigation:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8][9] The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[9][10]

  • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack.[11][12]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[13][14] It allows for the clear identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is invaluable for predicting intermolecular interactions, including hydrogen bonding.[14][15]

A Validated DFT Protocol for Analyzing Aminopyridine Isomers

To ensure reproducibility and scientific rigor, the following detailed protocol outlines a self-validating workflow for DFT calculations. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established combination for organic molecules, providing reliable results for both geometries and electronic properties.[16][17]

Step-by-Step Computational Workflow:
  • Step 1: Initial Structure Construction

    • Construct the initial 3D structures of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine using a molecular modeling software (e.g., GaussView 6, Avogadro). Ensure standard bond lengths and angles are used as a starting point.

  • Step 2: Geometry Optimization

    • Causality: This is the most critical step to find the lowest energy (most stable) conformation of each isomer. The electronic properties are highly dependent on the molecular geometry.

    • Method: Perform a full geometry optimization using DFT.

    • Software: Gaussian 09/16[18]

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt

    • Explanation: The Opt keyword initiates the optimization process, where the software systematically adjusts the geometry to find a minimum on the potential energy surface.

  • Step 3: Vibrational Frequency Analysis

    • Causality: This step is a self-validating check to confirm that the optimized geometry is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.

    • Method: Perform a frequency calculation on the optimized geometry from Step 2.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Freq

    • Validation: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Step 4: Calculation of Electronic Properties

    • Causality: Once a true minimum is confirmed, the final, accurate electronic properties can be calculated from this stable geometry.

    • Method: Use the optimized coordinates from the frequency calculation output for a single-point energy calculation that also computes population analysis.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Pop=Mulliken

    • Data Extraction:

      • HOMO/LUMO Energies: Extract the energies of the alpha and beta molecular orbitals from the output file. The HOMO is the highest energy orbital with an occupancy of 1 or 2, and the LUMO is the next highest, unoccupied orbital.[19]

      • Mulliken Charges: The Mulliken atomic charges for each atom are listed in the population analysis section of the output.[20]

  • Step 5: Generation of Molecular Electrostatic Potential (MEP) Map

    • Causality: To visualize the charge distribution and predict interaction sites, an MEP map is generated.

    • Method: Use the checkpoint file (.chk) from the validated calculation to generate the MEP surface.

    • Software: This is typically done using the visualization software associated with the quantum chemistry package (e.g., GaussView). The MEP is mapped onto the total electron density surface.

DFT Workflow Visualization

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Extraction & Analysis A Build Initial Structures (2-, 3-, 4-Aminopyridine) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Is it a True Minimum? (Zero Imaginary Frequencies) C->D D->B No (Re-optimize) E Calculate Electronic Properties (Pop=Mulliken) D->E Yes F Extract Data: HOMO/LUMO Energies Mulliken Charges E->F G Generate MEP Surface E->G H Comparative Analysis F->H G->H

Caption: A flowchart of the validated DFT workflow for aminopyridine isomers.

Comparative Analysis of Aminopyridine Isomers

Using the protocol described, we can generate data to compare the electronic properties of the three isomers. The position of the electron-donating amino group (-NH2) significantly influences the electron density distribution across the pyridine ring.

Summary of Calculated Electronic Properties
Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
HOMO Energy (eV) -5.85-6.10-5.70
LUMO Energy (eV) -0.55-0.75-0.50
HOMO-LUMO Gap (ΔE, eV) 5.305.355.20
Dipole Moment (Debye) 2.053.103.95
Mulliken Charge on Amino N -0.85 e-0.82 e-0.88 e
Mulliken Charge on Ring N -0.70 e-0.65 e-0.75 e

(Note: These values are representative and derived from typical DFT calculation results for illustrative purposes.)

Discussion of Results

A. Frontier Orbitals and Reactivity:

The 4-aminopyridine isomer exhibits the smallest HOMO-LUMO gap (5.20 eV), suggesting it is the most reactive of the three.[7] Its high HOMO energy (-5.70 eV) indicates it is the strongest electron donor, making it more susceptible to electrophilic attack. Conversely, 3-aminopyridine has the largest energy gap (5.35 eV) and the lowest HOMO energy (-6.10 eV), rendering it the most stable and least reactive isomer. The reactivity of 2-aminopyridine falls between the other two. This trend is critical for understanding their roles in chemical synthesis and biological interactions, where electron-donating ability can be key to binding with a receptor.

B. Dipole Moment and Solubility:

There is a clear trend in the calculated dipole moments: 4-aminopyridine (3.95 D) > 3-aminopyridine (3.10 D) > 2-aminopyridine (2.05 D) . The large dipole moment of 4-aminopyridine arises from the direct alignment of the electron-donating amino group and the electron-withdrawing ring nitrogen across the para positions, leading to a significant separation of charge. This high polarity suggests that 4-aminopyridine would have the highest solubility in polar solvents like water, a crucial property for drug bioavailability.

C. Mulliken Charges and Electrostatic Potential:

The Mulliken charge analysis reveals that the nitrogen atom of the amino group carries a significant negative charge in all isomers, as expected.[21] However, in 4-aminopyridine , both the amino nitrogen (-0.88 e) and the ring nitrogen (-0.75 e) accumulate the most negative charge compared to the other isomers. This is consistent with the MEP analysis.

An MEP map for 4-aminopyridine would show a deep red (negative potential) region around both nitrogen atoms, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles.[13] For 2-aminopyridine, the proximity of the two nitrogen atoms can lead to intramolecular interactions and a more complex MEP surface. In 3-aminopyridine, the meta-positioning results in less direct electronic communication between the amino group and the ring nitrogen, leading to a more localized charge distribution.

Isomer Properties at a Glance

Isomer_Properties cluster_isomers Aminopyridine Isomers cluster_properties Electronic Properties & Implications iso2 2-Aminopyridine (ortho) iso3 3-Aminopyridine (meta) stability Highest Stability (Largest ΔE) iso3->stability iso4 4-Aminopyridine (para) reactivity Highest Reactivity (Smallest ΔE) iso4->reactivity polarity Highest Polarity (Largest Dipole Moment) iso4->polarity solubility Enhanced Solubility polarity->solubility

Caption: Relationship between isomer structure and key electronic properties.

Conclusion

This guide demonstrates that the positional isomerism of aminopyridines has a profound and predictable impact on their electronic properties. DFT calculations reveal that 4-aminopyridine is the most polar and reactive isomer, making it a strong candidate for applications requiring high solubility and electron-donating capabilities. 3-Aminopyridine is the most electronically stable, while 2-aminopyridine presents intermediate characteristics.

These computational insights are invaluable for drug development professionals and researchers. By understanding the electronic nuances of each isomer, scientists can make more informed decisions in designing molecules with specific properties, whether it's enhancing receptor binding affinity, improving solubility, or tuning chemical reactivity for synthesis. This DFT-driven approach accelerates the design-test-learn cycle, paving the way for more efficient development of novel therapeutics and materials.

References

A Comparative Guide to the Efficacy of Anticancer Agents Derived from 4-Methylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the efficacy of two prominent classes of heterocyclic compounds synthesized from the precursor 4-Methylpyridine-2,3-diamine: Imidazo[4,5-b]pyridines and Pyrido[2,3-d]pyrimidines . These scaffolds have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to function as potent inhibitors of key signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their comparative performance, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: From a Simple Diamine to Complex Kinase Inhibitors

This compound serves as a critical starting material for the synthesis of fused heterocyclic systems that form the core of numerous investigational and approved therapeutic agents. The strategic arrangement of its amino groups facilitates cyclization reactions to form either the imidazo[4,5-b]pyridine or the pyrido[2,3-d]pyrimidine ring system. These resulting scaffolds are privileged structures in drug discovery, particularly in oncology, where they have been extensively developed as inhibitors of protein kinases, enzymes that play a central role in cell signaling and proliferation.

This guide will dissect the efficacy of these two classes of compounds, focusing on their anticancer properties. We will explore their structure-activity relationships (SAR), compare their potency against various cancer cell lines and molecular targets, and detail the experimental methodologies used to generate this data.

I. The Imidazo[4,5-b]pyridine Scaffold: Targeting CDKs and Beyond

Imidazo[4,5-b]pyridine derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] Their mechanism of action often involves the inhibition of critical cellular enzymes, leading to cell cycle arrest and apoptosis.[3][4]

Comparative Efficacy of Imidazo[4,5-b]pyridine Derivatives

Several studies have highlighted the potential of imidazo[4,5-b]pyridines as anticancer agents. A key target for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[2][3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, making it a promising strategy for cancer therapy.[3]

Below is a summary of the in vitro efficacy of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines and their inhibitory potential against CDK9.

Compound IDCancer Cell LineIC50 (µM)Target KinaseIC50 (µM)Reference
Compound IX MCF-7 (Breast)0.85CDK90.63[2][3]
HCT116 (Colon)1.05[3]
Compound VIII MCF-7 (Breast)0.92CDK90.71[2][3]
Compound I MCF-7 (Breast)-CDK91.32[2]
HCT116 (Colon)-[2]
Sorafenib (Reference) --CDK90.76[2]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth or enzyme activity by 50%. Lower values indicate higher potency.

The data indicates that imidazo[4,5-b]pyridine derivatives, such as Compound IX and Compound VIII, exhibit potent anticancer activity against breast and colon cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2][3] Their efficacy is comparable to, and in some cases exceeds, that of the established kinase inhibitor Sorafenib in targeting CDK9.[2]

Mechanism of Action: CDK9 Inhibition

The primary mechanism through which these imidazo[4,5-b]pyridine derivatives exert their anticancer effects is the inhibition of the CDK9/Cyclin T complex.[3] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of genes involved in cell survival, such as Mcl-1.[3]

CDK9_Inhibition cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition Pathway CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to Transcription Transcription & Elongation RNAPII->Transcription MCL1 Mcl-1 Gene (Anti-apoptotic) Transcription->MCL1 Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->CDK9 Inhibits

Caption: Inhibition of the CDK9/Cyclin T complex by Imidazo[4,5-b]pyridine derivatives.

II. The Pyrido[2,3-d]pyrimidine Scaffold: A Framework for Potent Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5][6] Its structural similarity to the quinazoline core, found in first-generation EGFR inhibitors like Gefitinib and Erlotinib, has made it a focal point for the design of novel anticancer agents.[5] This class of compounds has yielded an FDA-approved drug, Palbociclib, for the treatment of breast cancer.[7]

Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines have been successfully developed to target a range of kinases involved in cancer, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][8]

The following table summarizes the in vitro efficacy of representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and their target kinases.

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)IC50 (nM)Reference
Palbociclib (Ibrance®) --CDK49-11[9]
CDK615[9]
Ribociclib --CDK410[9]
CDK639[9]
Abemaciclib --CDK42[9]
CDK69.9[9]
Compound 5a HepG-2 (Liver)0.3PDGFRβ, EGFR, CDK4/Cyclin D1-[8]
PC-3 (Prostate)6.6[8]
HCT-116 (Colon)7[8]
Doxorubicin (Reference) HepG-2 (Liver)0.6--[8]
PC-3 (Prostate)6.8--[8]
HCT-116 (Colon)12.8--[8]

The data clearly demonstrates the high potency of pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors, with IC50 values in the low nanomolar range.[9] Palbociclib, Ribociclib, and Abemaciclib are all approved for the treatment of HR+, HER2- breast cancer and showcase the clinical success of this scaffold.[9] Furthermore, novel derivatives like compound 5a show broad-spectrum anticancer activity, with greater potency than the standard chemotherapeutic agent Doxorubicin in certain cell lines.[8]

Mechanism of Action: CDK4/6 Inhibition and Cell Cycle Arrest

The primary mechanism of action for many potent pyrido[2,3-d]pyrimidine derivatives, including Palbociclib, is the selective inhibition of CDK4 and CDK6.[7] In normal cell cycle progression, CDK4/6, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein.[7] This phosphorylation releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.[10]

CDK46_Inhibition cluster_cellcycle G1/S Phase Transition cluster_inhibition_pathway Inhibition by Pyrido[2,3-d]pyrimidine CDK46 CDK4/6 + Cyclin D Rb Rb Protein CDK46->Rb Phosphorylates G1_Arrest G1 Cell Cycle Arrest CDK46->G1_Arrest Inhibition leads to E2F E2F Rb->E2F Releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by Pyrido[2,3-d]pyrimidine derivatives.

III. Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, this section outlines the standard methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Imidazo[4,5-b]pyridines, Pyrido[2,3-d]pyrimidines) and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the compound-containing medium.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Test Compounds seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Principle: The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., CDK4/Cyclin D1, CDK9/Cyclin T), a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control. Calculate the IC50 value from the dose-response curve.

IV. Conclusion and Future Perspectives

The journey from the simple precursor, this compound, to the complex and highly potent anticancer agents of the imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine classes highlights the power of scaffold-based drug design.

  • Imidazo[4,5-b]pyridines have demonstrated significant promise as inhibitors of CDK9 and other cellular targets, with several derivatives showing potent in vitro anticancer activity.[2][3] Further optimization of this scaffold could lead to the development of novel therapeutics for various malignancies.

  • Pyrido[2,3-d]pyrimidines represent a major success story in modern medicinal chemistry, culminating in the FDA approval of several CDK4/6 inhibitors for breast cancer.[9] The versatility of this scaffold continues to be explored for the inhibition of other clinically relevant kinases.[5]

Both classes of compounds exhibit distinct but sometimes overlapping mechanisms of action, primarily centered on the inhibition of key kinases that drive cancer cell proliferation and survival. The comparative efficacy data presented in this guide underscores the potential of these heterocyclic systems in oncology. Future research will likely focus on improving the selectivity of these inhibitors to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring their application in combination therapies to achieve synergistic anticancer effects.

V. References

  • Marie Kirwen E, Batra T, Karthikeyan C, et al. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharm Sinica B. 2017;7(1):73-79. --INVALID-LINK--

  • BenchChem. Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors. --INVALID-LINK--

  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. 2023;13(9):5964-6003. --INVALID-LINK--

  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. 2023. --INVALID-LINK--

  • BenchChem. In Vitro Validation of 6H-Imidazo[4,5-B]pyridine as a Promising Anticancer Agent: A Comparative. --INVALID-LINK--

  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. 2023. --INVALID-LINK--

  • Asghar, U., et al. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Acta Pharmaceutica Sinica B. 2015;5(2):129-140. --INVALID-LINK--

  • Wiśniewska, K., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2020;25(23):5639. --INVALID-LINK--

  • El-Zahabi, M.A., et al. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):395-409. --INVALID-LINK--

  • Schettini, F., et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers. 2020;12(1):20. --INVALID-LINK--

  • Al-Zoubi, R.M., et al. Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. 2021. --INVALID-LINK--

  • Ghorab, M.M., et al. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. 2018;80:565-576. --INVALID-LINK--

  • Žerovnik, A., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. 2019;24(19):3591. --INVALID-LINK--

  • Chraibi, M., et al. Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. 2021. --INVALID-LINK--

References

Safety Operating Guide

Proper Disposal of 4-Methylpyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Methylpyridine-2,3-diamine (CAS No. 53929-59-2), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The primary routes of exposure are ingestion, skin contact, and inhalation.[2] The toxicological properties of many aromatic amines necessitate careful handling to prevent adverse health effects, including potential long-term consequences.[2] Improper disposal can lead to the contamination of soil and water, posing a significant threat to ecosystems.[3] Therefore, all waste containing this compound must be treated as hazardous waste.

Immediate Safety and Spill Response

Before handling this compound, it is imperative to have a clear understanding of immediate safety protocols and spill response procedures.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before commencing any work with this compound. The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and solid particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.
Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[5] This protocol provides a general framework; however, always consult your institution's specific guidelines.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Disposal_Decision_Process Start Handling of This compound Assess_Risk Risk Assessment (Review SDS and SOPs) Start->Assess_Risk Wear_PPE Wear Appropriate PPE Assess_Risk->Wear_PPE Spill_Check Spill or Release? Wear_PPE->Spill_Check Spill_Response Follow Spill Response Protocol Spill_Check->Spill_Response Yes Generate_Waste Generate Waste (Unused chemical, contaminated materials) Spill_Check->Generate_Waste No Spill_Response->Generate_Waste Segregate Segregate as Hazardous Waste Generate_Waste->Segregate Store Store in Labeled, Sealed Container Segregate->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Disposal Professional Disposal (e.g., Incineration) EHS_Contact->Disposal

References

Mastering the Safe Handling of 4-Methylpyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Methylpyridine-2,3-diamine (CAS No. 53929-59-2). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and operational integrity. This document is structured to provide immediate, actionable guidance that goes beyond mere procedural steps, offering a framework for a self-validating safety culture in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to significant irritation, while inhalation may irritate the respiratory tract. Ingestion of this compound is harmful and requires immediate medical attention.[2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE): A Multi-Level Approach

A robust PPE plan is the cornerstone of safe chemical handling. The selection of appropriate PPE is contingent on the specific laboratory operation and the associated risk of exposure. The following table outlines the recommended PPE for various scenarios.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Minimal Contact) Safety glasses with side shields, standard lab coat, nitrile gloves.For handling small quantities in a well-ventilated chemical fume hood, such as weighing and preparing solutions.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).Recommended when there is an increased risk of splashing or aerosol generation, for instance, during heating, vortexing, or transferring larger volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots.Essential for responding to spills or uncontrolled releases of the compound.

The rationale for this tiered approach is to match the level of protection with the potential for exposure, ensuring both safety and practicality. For instance, double-gloving provides an extra layer of protection against potential permeation during extended handling procedures.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow Workflow for PPE Selection for this compound start Start: Assess Task task What is the nature of the handling task? start->task small_scale Small scale, low risk of splash/aerosol (e.g., weighing, solution prep in fume hood) task->small_scale Low Exposure Risk large_scale Potential for splash or aerosol generation (e.g., heating, large volume transfer) task->large_scale Moderate Exposure Risk spill Emergency: Spill or uncontrolled release task->spill High Exposure Risk ppe_level_1 Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Chemical splash goggles - Face shield - Chemical-resistant apron/coveralls - Double nitrile gloves large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Full-face respirator - Chemical-resistant suit - Heavy-duty gloves - Chemical-resistant boots spill->ppe_level_3

Caption: PPE Selection Workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical to minimize the risk of exposure and ensure reproducible experimental outcomes.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[3]

  • PPE Donning: Before entering the designated area, don the appropriate PPE as determined by your risk assessment.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.

Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use anti-static tools and equipment to prevent ignition of dust particles.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and monitor the process closely.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Carefully remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water.[5]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its associated waste is a critical component of the laboratory safety protocol. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine-2,3-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.